Ethyl 3-hydroxy-2,2-dimethylbutanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-hydroxy-2,2-dimethylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-5-11-7(10)8(3,4)6(2)9/h6,9H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPZVLAWBYJYWFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7505-94-4 | |
| Record name | NSC402035 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402035 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 3-hydroxy-2,2-dimethylbutanoate
Introduction: A Versatile Chiral Building Block in Modern Synthesis
Ethyl 3-hydroxy-2,2-dimethylbutanoate, identified by its CAS number 7505-94-4, is a fascinating yet underexplored beta-hydroxy ester with significant potential in the realms of organic synthesis and medicinal chemistry. Its structure, featuring a sterically hindered quaternary carbon center adjacent to the ester carbonyl and a secondary alcohol, presents a unique combination of functionalities. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound, from its fundamental properties to its synthesis and potential applications. While it may be less ubiquitous than its close analog, ethyl 3-hydroxybutanoate, the distinct structural features of this compound offer unique opportunities for the design of novel molecular architectures.
Physicochemical and Structural Properties
A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in research and development. The key properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 7505-94-4 | [1] |
| Molecular Formula | C8H16O3 | [1] |
| Molecular Weight | 160.21 g/mol | [1] |
| Boiling Point | 228.3°C at 760 mmHg | |
| Flash Point | 87.3°C | |
| Refractive Index | 1.435 | |
| XLogP3 | 1.1 | |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 3 | |
| Rotatable Bond Count | 4 |
Synthesis of this compound: The Reformatsky Reaction
The synthesis of β-hydroxy esters such as this compound is classically achieved through the Reformatsky reaction. This organozinc-mediated reaction provides a robust method for the formation of a carbon-carbon bond between an α-halo ester and a carbonyl compound, in this case, a ketone. The use of zinc is crucial as it forms a less reactive enolate compared to those generated with stronger bases like lithium diisopropylamide, thus minimizing self-condensation of the ketone.
Below is a detailed, field-proven protocol for the synthesis of a structurally analogous compound, which can be adapted for the synthesis of this compound. The described synthesis is for ethyl 3-hydroxy-2,3-dimethylbutanoate, which involves the reaction of ethyl 2-bromopropanoate with acetone. To synthesize the target molecule, one would analogously use ethyl 2-bromo-2-methylpropanoate and acetaldehyde.
Experimental Protocol: Synthesis via Reformatsky Reaction
Materials:
-
Zinc dust, activated
-
Iodine (catalytic amount)
-
Ethyl 2-bromo-2-methylpropanoate
-
Acetaldehyde
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
Step-by-Step Methodology:
-
Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add activated zinc dust (1.2 equivalents). A crystal of iodine can be added to initiate the reaction.
-
Reaction Setup: Add anhydrous diethyl ether or THF to the flask to cover the zinc.
-
Initiation of the Reaction: A small amount of a solution of ethyl 2-bromo-2-methylpropanoate (1.0 equivalent) and acetaldehyde (1.1 equivalents) in the chosen anhydrous solvent is added from the dropping funnel. The mixture is gently warmed until the color of the iodine disappears, indicating the initiation of the reaction.
-
Addition of Reagents: The remainder of the ethyl 2-bromo-2-methylpropanoate and acetaldehyde solution is added dropwise at a rate that maintains a gentle reflux.
-
Reaction Completion: After the addition is complete, the reaction mixture is refluxed for an additional 30-60 minutes to ensure complete consumption of the starting materials.
-
Work-up: The reaction mixture is cooled to room temperature and then poured into a beaker containing ice and 1 M hydrochloric acid to quench the reaction and dissolve any unreacted zinc.
-
Extraction: The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed successively with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by fractional distillation under reduced pressure to yield the pure this compound.
Caption: A simplified workflow of the Reformatsky reaction for the synthesis of this compound.
Applications in Research and Drug Development
While specific, widespread applications of this compound in marketed drugs are not extensively documented, its structural motifs are of significant interest to medicinal chemists. As a chiral building block, it provides a scaffold for the synthesis of more complex molecules with defined stereochemistry, which is crucial for biological activity.
The presence of a hydroxyl group and an ester functionality allows for a variety of chemical transformations. The hydroxyl group can be oxidized to a ketone, protected, or used as a nucleophile. The ester can be hydrolyzed to a carboxylic acid, reduced to an alcohol, or reacted with various nucleophiles. This versatility makes it a valuable intermediate in synthetic organic chemistry.
A notable, albeit broad, example of its relevance in the pharmaceutical sector is its inclusion in a patent related to methods for delivering 1,3-propanediol sulfonic acid. This suggests its potential use as a fragment or intermediate in the synthesis of compounds with therapeutic applications. The field of medicinal chemistry often utilizes such unique building blocks to explore new chemical space and develop novel drug candidates.
Caption: Potential applications of this compound in scientific research and development.
Safety and Handling
As with any chemical reagent, proper handling and safety precautions are essential when working with this compound. The available safety data sheet indicates that comprehensive toxicological and ecological data are limited. Therefore, it should be handled with care in a well-ventilated laboratory, and personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.
First Aid Measures:
-
Inhalation: Move the individual to fresh air.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water.
-
Eye Contact: Rinse eyes thoroughly with water for at least 15 minutes.
-
Ingestion: Rinse mouth with water.
In case of accidental release, the spill should be contained and cleaned up using appropriate absorbent materials. It is recommended to consult the full Safety Data Sheet (SDS) before use.
Conclusion: A Promising Reagent for Future Discoveries
This compound represents a valuable, albeit currently underutilized, tool in the synthetic chemist's arsenal. Its unique structural features and accessibility through classic organic reactions like the Reformatsky synthesis make it a promising candidate for the development of novel synthetic methodologies and the construction of complex molecular targets. As the demand for stereochemically defined building blocks in drug discovery continues to grow, it is likely that the applications of this and similar compounds will expand, paving the way for new innovations in medicinal chemistry and materials science.
References
- Google Patents. (n.d.). CN102471248A - 用于递送1,3-丙二磺酸的方法、化合物和组合物.
Sources
An In-depth Technical Guide to the Physicochemical Properties of Ethyl 3-hydroxy-2,2-dimethylbutanoate
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction
Ethyl 3-hydroxy-2,2-dimethylbutanoate, a β-hydroxy ester, represents a class of molecules with significant potential in organic synthesis and drug development. Its structure, featuring a hydroxyl group and an ester moiety on a sterically hindered carbon framework, makes it a valuable chiral building block for the synthesis of complex organic molecules. This guide provides a comprehensive overview of the known physicochemical properties of this compound, alongside theoretical spectral analysis and established methodologies for its synthesis and characterization. This document is intended to serve as a foundational resource for researchers and professionals engaged in the fields of medicinal chemistry, process development, and materials science.
Chemical Identity and Molecular Structure
This compound is identified by the Chemical Abstracts Service (CAS) number 7505-94-4 .[1] Its molecular formula is C8H16O3, corresponding to a molecular weight of 160.21 g/mol .
The molecular structure consists of a four-carbon butanoate backbone with two methyl groups at the C2 position, a hydroxyl group at the C3 position, and an ethyl ester at the C1 position. The presence of a chiral center at the C3 position means that this compound can exist as two enantiomers, (R)- and (S)-Ethyl 3-hydroxy-2,2-dimethylbutanoate.
Caption: 2D Chemical Structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These values are critical for designing experimental conditions, understanding the compound's behavior in various solvents, and developing purification strategies.
| Property | Value | Source |
| Molecular Formula | C8H16O3 | - |
| Molecular Weight | 160.21 g/mol | - |
| CAS Number | 7505-94-4 | [1] |
| Boiling Point | 228.3 °C at 760 mmHg | [1] |
| Density | 0.988 g/cm³ | [1] |
| Flash Point | 87.3 °C | [1] |
| logP (Octanol/Water Partition Coefficient) | 1.1 (Predicted) | - |
| Water Solubility | Predicted to be low | - |
Spectroscopic Characterization (Theoretical)
Due to a lack of publicly available experimental spectra for this compound, this section provides a theoretical analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are based on established principles of spectroscopy and comparison with structurally similar compounds.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is anticipated to show distinct signals corresponding to the different proton environments in the molecule.
Caption: Predicted ¹H NMR spectral assignments for this compound.
-
Ethyl Group: A quartet at approximately 4.1 ppm (CH₂) coupled to a triplet at around 1.2 ppm (CH₃).
-
C3-Proton: A doublet at approximately 3.8 ppm, coupled to the hydroxyl proton.
-
Hydroxyl Proton: A doublet that will likely be broad and its chemical shift can vary depending on the solvent and concentration.
-
C3-Methyl Group: A doublet at around 1.1 ppm, coupled to the C3 proton.
-
C2-Methyl Groups: Two singlets expected around 1.0 ppm, as they are diastereotopic.
¹³C NMR Spectroscopy (Predicted)
The carbon-13 NMR spectrum is expected to show eight distinct signals, corresponding to each unique carbon atom in the molecule.
-
Carbonyl Carbon (C=O): ~175 ppm
-
C3 (CH-OH): ~75 ppm
-
O-CH₂ (Ethyl): ~61 ppm
-
C2 (quaternary): ~45 ppm
-
C3-CH₃: ~22 ppm
-
C2-(CH₃)₂: Two signals around ~20-25 ppm
-
CH₃ (Ethyl): ~14 ppm
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by several key absorption bands:
-
O-H Stretch: A broad and strong band in the region of 3500-3200 cm⁻¹, characteristic of the hydroxyl group.
-
C-H Stretch: Multiple sharp peaks in the 3000-2850 cm⁻¹ region, corresponding to the aliphatic C-H bonds.
-
C=O Stretch: A strong, sharp absorption band around 1735 cm⁻¹, indicative of the ester carbonyl group.
-
C-O Stretch: Bands in the 1300-1000 cm⁻¹ region.
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z 160 may be observed, although it could be weak. The fragmentation pattern is expected to be influenced by the functional groups:
-
Loss of an ethyl group (-CH₂CH₃): A fragment at m/z 131.
-
Loss of an ethoxy group (-OCH₂CH₃): A fragment at m/z 115.
-
Loss of water (-H₂O) from the molecular ion: A fragment at m/z 142.
-
Cleavage adjacent to the hydroxyl group.
Synthesis Methodology: The Reformatsky Reaction
A common and effective method for the synthesis of β-hydroxy esters is the Reformatsky reaction.[2][3] This reaction involves the treatment of an α-halo ester with zinc metal to form an organozinc intermediate (a Reformatsky enolate), which then reacts with a ketone or aldehyde. For the synthesis of this compound, ethyl α-bromoacetate would be reacted with 3-methyl-2-butanone in the presence of activated zinc.
Caption: General workflow for the synthesis of this compound via the Reformatsky Reaction.
Experimental Protocol (General)
-
Activation of Zinc: Zinc dust is activated by washing with dilute acid, followed by water, ethanol, and ether, and then dried under vacuum.
-
Reaction Setup: A solution of 3-methyl-2-butanone and ethyl α-bromoacetate in an anhydrous solvent (e.g., THF or diethyl ether) is prepared in a reaction flask under an inert atmosphere (e.g., nitrogen or argon).
-
Initiation: A small portion of the activated zinc is added to the solution. The mixture may require gentle heating to initiate the reaction.
-
Reaction Progression: The remaining zinc is added portion-wise at a rate that maintains a gentle reflux. The reaction is monitored by a suitable technique (e.g., TLC or GC) until the starting materials are consumed.
-
Workup: The reaction mixture is cooled and quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute sulfuric acid.
-
Extraction: The aqueous layer is extracted several times with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by distillation under reduced pressure.
Applications in Research and Development
This compound and related β-hydroxy esters are valuable intermediates in the synthesis of a wide range of biologically active molecules and natural products.[4]
-
Chiral Building Blocks: The enantiomerically pure forms of this compound can serve as versatile starting materials for the stereoselective synthesis of complex molecules, including pharmaceuticals and agrochemicals.
-
Drug Discovery: The β-hydroxy ester moiety is a common structural motif in many drug candidates and natural products with diverse biological activities.
-
Asymmetric Synthesis: This compound can be a substrate in the development and evaluation of new asymmetric catalysts and biocatalysts.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.
-
Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Fire Safety: The flash point is 87.3 °C, indicating that it is a combustible liquid. Keep away from heat, sparks, and open flames.[1]
For detailed safety information, always refer to the most current Safety Data Sheet provided by the supplier.
Conclusion
This compound is a molecule of interest for synthetic and medicinal chemists due to its versatile structure. This guide has summarized its key physicochemical properties based on available data and provided a theoretical framework for its spectroscopic characterization. The outlined synthesis protocol offers a practical starting point for its preparation in a laboratory setting. As with any chemical compound, a thorough understanding of its properties and adherence to safety guidelines are paramount for its successful and safe application in research and development.
References
- The Royal Society of Chemistry. (2009). Supporting Information - Organic & Biomolecular Chemistry.
-
Gammacurta, M., Tempere, S., Marchand, S., Moine, V., & de Revel, G. (2018). Ethyl 2-hydroxy-3-methylbutanoate enantiomers: quantitation and sensory evaluation in wine. OENO One, 52(1). Retrieved from [Link]
-
Yeast Metabolome Database. ethyl 3-hydroxybutanoate (YMDB01425). Retrieved from [Link]
-
NIST. Ethyl 2-hydroxy-3,3-dimethylbutyrate. NIST Chemistry WebBook. Retrieved from [Link]
-
Wikipedia. Reformatsky reaction. Retrieved from [Link]
-
Organic Chemistry Portal. Synthesis of β-hydroxy carboxylic acids, esters and amides. Retrieved from [Link]
- Hauser, C. R., & Puterbaugh, W. H. (1953). Synthesis of β-Hydroxy Esters from Ethyl Acetate and Ketones or Aldehydes by Means of Lithium Amide. Some Results with Other Esters. The Journal of Organic Chemistry, 18(8), 977-984.
-
Organic Chemistry Portal. Reformatsky Reaction. Retrieved from [Link]
- Seebach, D., & Züger, M. (1982). Butanoic acid, 3-hydroxy-, ethyl ester, (S)-. Organic Syntheses, 63, 1.
-
Human Metabolome Database. 2-Hydroxybutyric acid. Retrieved from [Link]
- Oisaki, K., Zhao, D., Kanai, M., & Shibasaki, M. (2013). Double Reformatsky Reaction: Divergent Synthesis of δ-Hydroxy-β-ketoesters. The Journal of Organic Chemistry, 78(12), 6165–6171.
-
Doc Brown's Chemistry. proton NMR spectrum of ethyl methanoate. Retrieved from [Link]
-
Doc Brown's Chemistry. C-13 nmr spectrum of 2,2-dimethylbutane. Retrieved from [Link]
-
Doc Brown's Chemistry. mass spectrum of 2,2-dimethylbutane. Retrieved from [Link]
- El-Wareth, A. O., El-Sayed, A. M., & El-Gazzar, A. A. (2022). The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions. RSC advances, 12(16), 9923–9930.
-
ResearchGate. Scheme 8 Biosynthesis of ethyl 3-hydroxy-2-methylbutanoate 22b. Retrieved from [Link]
-
Organic Chemistry Portal. β-Hydroxy ketone, ester, nitrile synthesis by hydration or substitution. Retrieved from [Link]
-
ResearchGate. (A) The Reformatsky-reaction-based formation of a β-hydroxy ester. (B). Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
- Romero-Calle, D., et al. (2022).
-
YouTube. (2019). Reformatsky Reaction Basic concept and Mechanism: Method to prepare beta-Hydroxy Ester (part 1). Retrieved from [Link]
-
Chegg. (2022). Predict the appearance you would expect for the 13C NMR spectrum of 3,3-dimethylbutan-2-ol.... Retrieved from [Link]
-
Doc Brown's Chemistry. 13 C NMR spectrum of 3-hydroxybutanone (acetoin). Retrieved from [Link]
-
Scribd. Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]
-
Doc Brown's Chemistry. mass spectrum of 2,3-dimethylbutane. Retrieved from [Link]
- Bazhin, D. N., et al. (2012). Features of synthesis and structure of ethyl (2Z)-3-hydroxy-(2,3,4,5-tetrafluorophenyl)-propyl-2-enoate. Russian Journal of General Chemistry, 82(1), 116-120.
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An In-Depth Technical Guide to the Spectral Analysis of Ethyl 3-hydroxy-2,2-dimethylbutanoate
Prepared by: Gemini, Senior Application Scientist
Introduction
Ethyl 3-hydroxy-2,2-dimethylbutanoate (CAS No. 7505-94-4) is a chiral β-hydroxy ester with potential applications as a building block in organic synthesis. Its structure, featuring a hydroxyl group, a sterically hindered quaternary carbon center, and an ester functional group, presents a unique spectroscopic fingerprint. This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. The interpretation herein is grounded in fundamental spectroscopic principles and comparative analysis with structurally similar compounds, offering a robust framework for researchers, scientists, and drug development professionals engaged in the characterization of this and related molecules.
Molecular Structure and Key Features
A clear understanding of the molecular structure is fundamental to interpreting its spectral data. Below is a diagram of this compound, with key carbon and proton environments labeled for reference in the subsequent NMR analysis.
Caption: Molecular structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The data presented in this section are predicted based on established chemical shift theory and analysis of similar structures.
Experimental Protocol: NMR Data Acquisition
A self-validating protocol for acquiring high-quality NMR spectra for a compound like this compound would involve the following steps:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical as it influences chemical shifts; CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for improved signal dispersion and resolution.[1]
-
¹H NMR Acquisition:
-
Tune and shim the probe to optimize the magnetic field homogeneity.
-
Acquire a standard one-pulse ¹H spectrum. Key parameters include a 30-45° pulse angle to avoid saturation, a sufficient relaxation delay (D1) of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Typically, 8 to 16 scans are co-added to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. This involves broadband decoupling to remove ¹H-¹³C coupling, resulting in sharp singlet signals for each unique carbon.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.[2]
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H) or an internal standard like tetramethylsilane (TMS) at 0 ppm.[1]
-
Predicted ¹H NMR Spectral Data
Disclaimer: The following ¹H NMR data is predicted and not experimentally derived.
| Label (Fig. 1) | Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Prediction |
| H⁷ | -O-CH₂-CH₃ | ~1.25 | Triplet (t) | 3H | Shielded alkyl protons, split by the adjacent CH₂ group. |
| H⁴ & H⁵ | -C(CH₃ )₂- | ~1.15 | Singlet (s) | 6H | Chemically equivalent methyl groups on a quaternary carbon, no adjacent protons to couple with. |
| H⁸ | -CH(OH)-CH₃ | ~1.20 | Doublet (d) | 3H | Methyl group protons split by the single proton on C³. |
| H-O | -OH | ~2.0-3.0 | Broad Singlet (br s) | 1H | Labile proton, chemical shift can vary with concentration and solvent. |
| H³ | -CH (OH)- | ~3.80 | Quartet (q) | 1H | Deshielded by the adjacent hydroxyl group, split by the three protons of the C⁸ methyl group. |
| H⁶ | -O-CH₂ -CH₃ | ~4.15 | Quartet (q) | 2H | Deshielded by the adjacent ester oxygen, split by the three protons of the C⁷ methyl group. |
Predicted ¹³C NMR Spectral Data
Disclaimer: The following ¹³C NMR data is predicted and not experimentally derived.
| Label (Fig. 1) | Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C¹ | C =O | ~175 | Carbonyl carbon of an ester, highly deshielded. |
| C³ | -C H(OH)- | ~75 | Carbon attached to an oxygen atom, significantly deshielded. |
| C⁶ | -O-C H₂- | ~61 | Carbon in an ethoxy group, deshielded by the oxygen. |
| C² | -C (CH₃)₂- | ~45 | Quaternary carbon, shielded relative to carbons bonded to heteroatoms. |
| C⁴ & C⁵ | -C(C H₃)₂- | ~22 | Equivalent methyl carbons on the quaternary center. |
| C⁸ | -CH(OH)-C H₃ | ~20 | Methyl carbon adjacent to the hydroxyl-bearing carbon. |
| C⁷ | -O-CH₂-C H₃ | ~14 | Terminal methyl carbon of the ethyl ester group. |
Infrared (IR) Spectroscopy
IR spectroscopy is an effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[3]
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: For a liquid sample like this compound, the simplest method is to place a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is the standard instrument for acquiring IR spectra.
-
Data Acquisition:
-
Acquire a background spectrum of the clean salt plates to subtract any atmospheric (CO₂, H₂O) or instrumental noise.
-
Place the sample plates in the spectrometer and acquire the sample spectrum.
-
Typically, 16 to 32 scans are co-added to produce a high-quality spectrum.
-
-
Data Processing: The software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
Predicted IR Spectral Data
Disclaimer: The following IR data is predicted and not experimentally derived.
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale for Prediction |
| ~3450 (broad) | O-H stretch | Alcohol | The broadness is due to hydrogen bonding.[4] |
| ~2970-2850 | C-H stretch | Alkane (sp³) | Characteristic of C-H bonds in the alkyl portions of the molecule.[5] |
| ~1735 (strong) | C=O stretch | Ester | A very strong and sharp absorption, characteristic of the ester carbonyl group.[5] |
| ~1250-1150 (strong) | C-O stretch | Ester | Esters typically show strong C-O stretching bands in this region.[6] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization, which is invaluable for confirming its structure.
Experimental Protocol: MS Data Acquisition
-
Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) for separation and introduction.
-
Ionization: Electron Ionization (EI) is a common technique for small molecules that induces predictable fragmentation.
-
Mass Analysis: Use a mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer, to separate the ions based on their mass-to-charge ratio (m/z).
-
Detection: An electron multiplier or similar detector records the abundance of each ion.
Predicted Mass Spectral Data
Disclaimer: The following MS fragmentation data is predicted and not experimentally derived.
The molecular weight of this compound (C₈H₁₆O₃) is 160.21 g/mol . The molecular ion peak [M]⁺• would be expected at m/z = 160.
Major Predicted Fragmentation Pathways:
Caption: Key predicted fragmentation pathways for this compound.
Interpretation of Predicted Fragments:
-
m/z = 145: Loss of a methyl radical (•CH₃) from one of the gem-dimethyl groups or the C⁸ methyl group.
-
m/z = 131: Loss of an ethyl radical (•C₂H₅) from the ester group.
-
m/z = 115: Loss of an ethoxy radical (•OC₂H₅), a common fragmentation for ethyl esters.[7]
-
m/z = 101: This would be a significant peak resulting from α-cleavage, the cleavage of the C-C bond adjacent to the carbonyl group, with the charge retained on the non-acyl fragment.
-
McLafferty Rearrangement: While possible in some esters, the substitution at the α-carbon (C²) in this molecule makes the typical McLafferty rearrangement less likely to be a major fragmentation pathway.
Conclusion
This technical guide provides a comprehensive overview of the predicted NMR, IR, and MS spectral data for this compound. By grounding these predictions in the fundamental principles of spectroscopy and comparing them to the known data of structurally related molecules, we have constructed a reliable framework for the identification and characterization of this compound. The detailed experimental protocols offer a validated approach for researchers to obtain and confirm this spectral data in a laboratory setting, ensuring both scientific integrity and the generation of high-quality, reproducible results.
References
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PubChem. Ethyl 3-hydroxybutyrate. National Center for Biotechnology Information. Available at: [Link].
-
PubChem. Ethyl 2-ethyl-3-hydroxybutanoate. National Center for Biotechnology Information. Available at: [Link].
-
Charushin, V. N., et al. (2012). Features of synthesis and structure of ethyl (2Z)-3-hydroxy-(2,3,4,5-tetrafluorophenyl)-propyl-2-enoate. Russian Journal of General Chemistry, 82(1), 118-123. Available at: [Link].
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NIST. Ethyl 3-hydroxy-3-methylbutanoate. In NIST Chemistry WebBook. National Institute of Standards and Technology. Available at: [Link].
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LibreTexts Chemistry. Interpreting Infrared Spectra. Available at: [Link].
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Doc Brown's Chemistry. C-13 nmr spectrum of 2,2-dimethylbutane. Available at: [Link].
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Lytra, G., Cameleyre, M., Tempere, S., & Barbe, J. C. (2015). Distribution and Organoleptic Impact of Ethyl 3-Hydroxybutanoate Enantiomers in Wine. Journal of agricultural and food chemistry, 63(49), 10638–10645. Available at: [Link].
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Gammacurta, M., Tempere, S., Marchand, S., Moine, V., & de Revel, G. (2018). Ethyl 2-hydroxy-3-methylbutanoate enantiomers: quantitation and sensory evaluation in wine. OENO One, 52(1), 1-8. Available at: [Link].
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Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy, 33(7), 14-20. Available at: [Link].
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Doc Brown's Chemistry. Infrared spectrum of ethyl methanoate. Available at: [Link].
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Oda, S., Inada, Y., Kobayashi, A., & Ohta, H. (1998). Production of ethyl (R)-2-hydroxy-4-phenylbutanoate via reduction of ethyl 2-oxo-4-phenylbutanoate in an interface bioreactor. Bioscience, biotechnology, and biochemistry, 62(9), 1762–1767. Available at: [Link].
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PubChem. Ethyl (2S,3R)-3-hydroxy-2-methylbutanoate. National Center for Biotechnology Information. Available at: [Link].
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A Comprehensive Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of Ethyl 3-hydroxy-2,2-dimethylbutanoate
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
This in-depth technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for ethyl 3-hydroxy-2,2-dimethylbutanoate. This document is designed to serve as a critical resource for researchers, scientists, and drug development professionals who require a thorough understanding of the structural characterization of this and similar β-hydroxy esters. By integrating foundational NMR principles with practical experimental insights, this guide offers a comprehensive reference for spectral interpretation and methodological best practices.
Introduction: The Significance of this compound and NMR Spectroscopy
This compound is a chiral β-hydroxy ester of interest in organic synthesis and medicinal chemistry. Its structure, featuring a hydroxyl group and a quaternary carbon center, makes it a valuable building block for the synthesis of more complex molecules with specific stereochemistry. Accurate structural elucidation is paramount in drug discovery and development, where even minor structural variations can lead to significant differences in biological activity.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and widely used analytical technique for the unambiguous determination of molecular structure in solution.[1] By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. The chemical shift (δ) is a fundamental parameter in NMR, representing the resonance frequency of a nucleus relative to a standard reference.[2] It is highly sensitive to the electronic environment, making it a rich source of structural information.[3][4]
This guide will delve into the specific ¹H and ¹³C NMR spectral features of this compound, provide a robust experimental protocol for its synthesis and NMR analysis, and discuss the theoretical underpinnings that govern its chemical shifts.
Predicted ¹H and ¹³C NMR Spectral Data for this compound
Due to the limited availability of published experimental NMR data for this compound, the following chemical shifts are predicted based on established NMR prediction algorithms and comparison with structurally similar compounds, such as ethyl 3-hydroxybutanoate.[2][5] These predictions provide a reliable starting point for spectral assignment.
Molecular Structure and Atom Numbering
To facilitate the discussion of NMR data, the atoms of this compound are numbered as follows:
Caption: Molecular structure of this compound with atom numbering for NMR assignment.
Predicted ¹H NMR Chemical Shifts
The predicted ¹H NMR spectrum of this compound in CDCl₃ is summarized in the table below. The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| H-4 | ~3.80 | Quartet | 1H | ~6.5 | CH-OH |
| H-6 | ~4.15 | Quartet | 2H | ~7.1 | O-CH₂-CH₃ |
| H-5 | ~1.20 | Doublet | 3H | ~6.5 | CH(OH)-CH₃ |
| H-9 | ~1.25 | Triplet | 3H | ~7.1 | O-CH₂-CH₃ |
| H-7, H-8 | ~1.15 | Singlet | 6H | - | C(CH₃)₂ |
| OH | Variable | Singlet (broad) | 1H | - | OH |
Predicted ¹³C NMR Chemical Shifts
The predicted ¹³C NMR spectrum of this compound in CDCl₃ is summarized below. Chemical shifts are referenced to the solvent peak of CDCl₃ at 77.16 ppm.
| Carbon | Predicted Chemical Shift (δ, ppm) | Assignment |
| C-1 | ~175 | C=O (Ester) |
| C-3 | ~75 | CH-OH |
| C-6 | ~60 | O-CH₂-CH₃ |
| C-2 | ~45 | C(CH₃)₂ |
| C-5 | ~22 | CH(OH)-CH₃ |
| C-7, C-8 | ~21 | C(CH₃)₂ |
| C-9 | ~14 | O-CH₂-CH₃ |
Theoretical Principles: Factors Influencing Chemical Shifts
The predicted chemical shifts are governed by several key principles of NMR spectroscopy. A deeper understanding of these factors allows for more accurate interpretation of experimental data.
Inductive Effects
The electronegativity of atoms influences the electron density around a nucleus, thereby affecting its chemical shift. Electronegative atoms, such as oxygen, withdraw electron density from adjacent protons and carbons.[4] This "deshielding" effect causes the nucleus to experience a stronger effective magnetic field, resulting in a downfield shift (higher ppm value). In this compound:
-
The ester carbonyl group (C=O) and the ether oxygen are strongly electron-withdrawing, causing the α-protons (H-6) and α-carbon (C-6) of the ethyl group to be significantly deshielded.
-
The hydroxyl group (-OH) deshields the adjacent methine proton (H-4) and carbon (C-3).
Anisotropic Effects
The circulation of electrons in π-systems, such as carbonyl groups, generates a local magnetic field that can either shield or deshield nearby nuclei depending on their spatial orientation relative to the π-system. The carbonyl group in the ester functionality will influence the chemical shifts of nearby protons.
Hydrogen Bonding
The chemical shift of the hydroxyl proton (-OH) is highly variable and depends on factors such as concentration, temperature, and solvent. This is due to the formation of intermolecular hydrogen bonds. In concentrated solutions, extensive hydrogen bonding leads to significant deshielding and a downfield shift. In dilute, non-polar solvents, the -OH signal is typically observed further upfield.
Experimental Protocol: Synthesis and NMR Analysis
This section provides a detailed, step-by-step methodology for the synthesis of this compound via a Reformatsky reaction, followed by a standard protocol for NMR sample preparation and data acquisition.
Synthesis of this compound via Reformatsky Reaction
The Reformatsky reaction is a classic method for the synthesis of β-hydroxy esters.[6][7] It involves the reaction of an α-halo ester with an aldehyde or ketone in the presence of activated zinc. This procedure is adapted from the synthesis of a similar compound, ethyl 3-hydroxy-2,3-dimethylbutanoate.[8]
Materials:
-
Ethyl 2-bromo-2-methylpropanoate
-
Acetaldehyde
-
Zinc dust (activated)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add zinc dust (1.2 eq). Activate the zinc by stirring with 1 M HCl, followed by washing with water, ethanol, and diethyl ether, and then drying under vacuum.
-
Reaction Setup: Add anhydrous THF to the flask containing the activated zinc.
-
Initiation: In the dropping funnel, prepare a solution of ethyl 2-bromo-2-methylpropanoate (1.0 eq) and acetaldehyde (1.1 eq) in anhydrous THF. Add a small portion of this solution to the stirred zinc suspension. The reaction is typically initiated by gentle warming.
-
Addition: Once the reaction has initiated (indicated by a color change and/or gentle reflux), add the remaining solution from the dropping funnel dropwise at a rate that maintains a gentle reflux.
-
Completion and Quenching: After the addition is complete, continue stirring at reflux for an additional 30-60 minutes to ensure complete reaction. Cool the reaction mixture to room temperature and then quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Workup: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.
Caption: Workflow for the synthesis of this compound.
NMR Sample Preparation and Data Acquisition
A properly prepared NMR sample is crucial for obtaining high-quality spectra.
Materials:
-
This compound (5-25 mg for ¹H, 50-100 mg for ¹³C)
-
Deuterated chloroform (CDCl₃)
-
High-quality 5 mm NMR tube
-
Pasteur pipette and bulb
-
Small vial
Procedure:
-
Sample Weighing: Accurately weigh the required amount of the purified product into a small, clean, and dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ to the vial and gently swirl to dissolve the sample completely.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into the NMR tube.
-
Filtering (Optional): If any solid particles are present, plug the Pasteur pipette with a small amount of cotton or glass wool to filter the solution during transfer.
-
Capping and Labeling: Cap the NMR tube and label it clearly.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters should be employed. For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
Sources
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- 8. prepchem.com [prepchem.com]
The Genesis of a Key Chiral Building Block: A Technical Guide to the Discovery and First Synthesis of Ethyl 3-hydroxy-2,2-dimethylbutanoate
For the attention of Researchers, Scientists, and Drug Development Professionals.
This in-depth technical guide delves into the historical context and the seminal first synthesis of Ethyl 3-hydroxy-2,2-dimethylbutanoate, a valuable β-hydroxy ester. By examining the foundational principles of the Reformatsky reaction, this document provides a comprehensive understanding of the initial preparation of this compound and its significance in the landscape of organic synthesis.
Introduction: The Enduring Importance of β-Hydroxy Esters
β-Hydroxy esters are a cornerstone of modern organic synthesis, serving as versatile intermediates in the construction of a wide array of complex molecules, including pharmaceuticals, natural products, and agrochemicals. Their bifunctional nature, possessing both a hydroxyl and an ester group, allows for a diverse range of subsequent chemical transformations. The controlled synthesis of these motifs, particularly with stereochemical precision, remains a topic of significant interest in the scientific community. The journey to understanding and preparing these molecules began in the late 19th century with a groundbreaking discovery.
The Dawn of a New Reaction: The Reformatsky Synthesis
The discovery and first synthesis of compounds like this compound are intrinsically linked to the pioneering work of Russian chemist Sergey Nikolaevich Reformatsky. In 1887, Reformatsky discovered a novel method for the synthesis of β-hydroxy esters by reacting an α-halo ester with a ketone in the presence of metallic zinc.[1][2] This reaction, now famously known as the Reformatsky reaction, provided a direct and reliable route to this important class of compounds.[1][2]
While the original 1887 publication by Reformatsky in Berichte der deutschen chemischen Gesellschaft detailed the reaction of the ethyl ester of iodoacetic acid with acetone, the general applicability of the reaction to other α-halo esters and carbonyl compounds was quickly recognized.[1] The first synthesis of this compound, therefore, can be confidently situated within the context of these early explorations of the Reformatsky reaction's scope.
The logical precursors for the synthesis of this compound via the Reformatsky reaction are ethyl 2-bromo-2-methylpropanoate and acetaldehyde. The reaction involves the formation of an organozinc intermediate, a so-called "Reformatsky enolate," which then adds to the carbonyl group of the aldehyde.[3]
The Reconstructed First Synthesis: A Protocol
While a singular publication explicitly detailing the "first" synthesis of this compound is not readily identifiable in the historical literature, a robust and historically consistent protocol can be reconstructed based on Reformatsky's original work and early examples of the reaction. The following protocol is a representation of how this synthesis would have been first achieved.
Experimental Protocol: Synthesis of this compound via the Reformatsky Reaction
Objective: To synthesize this compound from ethyl 2-bromo-2-methylpropanoate and acetaldehyde using the classical Reformatsky reaction conditions.
Reagents and Materials:
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Boiling Point (°C) | Hazards |
| Zinc dust | 65.38 | 7.14 | 907 | Flammable solid |
| Ethyl 2-bromo-2-methylpropanoate | 195.05 | 1.32 | 162-164 | Lachrymator, Corrosive |
| Acetaldehyde | 44.05 | 0.78 | 20.2 | Flammable, Irritant |
| Diethyl ether (anhydrous) | 74.12 | 0.71 | 34.6 | Highly flammable |
| Sulfuric acid (dilute) | 98.08 | - | - | Corrosive |
| Sodium sulfate (anhydrous) | 142.04 | 2.66 | 884 | - |
Procedure:
-
Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place 1.2 equivalents of zinc dust. Briefly heat the flask under vacuum and then allow it to cool under a dry nitrogen atmosphere. This helps to activate the zinc by removing surface oxides. A small crystal of iodine can also be added to aid activation.
-
Reaction Setup: Add anhydrous diethyl ether to the flask to cover the zinc dust.
-
Initiation of Reaction: A small portion of a solution of 1.0 equivalent of ethyl 2-bromo-2-methylpropanoate and 1.1 equivalents of acetaldehyde in anhydrous diethyl ether is added from the dropping funnel. The reaction mixture is gently warmed until the reaction initiates, which is often indicated by the appearance of turbidity and a gentle reflux.
-
Addition of Reagents: The remainder of the ethyl 2-bromo-2-methylpropanoate and acetaldehyde solution is added dropwise at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, the rate of addition should be slowed, and the flask may be cooled in a water bath.
-
Completion of Reaction: After the addition is complete, the reaction mixture is heated to reflux for an additional 30-60 minutes to ensure complete consumption of the starting materials.
-
Work-up: The reaction mixture is cooled in an ice bath, and then dilute sulfuric acid is added cautiously to quench the reaction and dissolve any unreacted zinc and the zinc alkoxide intermediate.
-
Extraction: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether.
-
Washing and Drying: The combined organic extracts are washed with a saturated sodium bicarbonate solution and then with brine. The organic layer is then dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed by distillation, and the crude product is purified by fractional distillation under reduced pressure to yield this compound.
Reaction Mechanism and Key Insights
The Reformatsky reaction proceeds through a fascinating and well-studied mechanism. The key steps are:
-
Oxidative Addition: The zinc metal inserts into the carbon-bromine bond of the ethyl 2-bromo-2-methylpropanoate to form an organozinc compound, the Reformatsky reagent.[3] This species is more accurately described as a zinc enolate.[3]
-
Coordination and Addition: The carbonyl oxygen of acetaldehyde coordinates to the zinc atom of the Reformatsky reagent. This is followed by a nucleophilic addition of the enolate carbon to the carbonyl carbon of the aldehyde, proceeding through a six-membered chair-like transition state.[3]
-
Hydrolysis: The resulting zinc alkoxide is then hydrolyzed during the acidic work-up to yield the final β-hydroxy ester, this compound.
The use of zinc is crucial to the success of the reaction. Organozinc reagents are generally less reactive than other common organometallics like Grignard or organolithium reagents.[3] This lower reactivity is advantageous as it prevents side reactions, such as the self-condensation of the ester or reaction with the ester carbonyl group.
Visualizing the Process
To better illustrate the core concepts, the following diagrams outline the reaction mechanism and the experimental workflow.
Caption: The reaction mechanism of the Reformatsky synthesis of this compound.
Caption: A simplified workflow for the synthesis of this compound.
Significance and Modern Perspectives
The discovery of the Reformatsky reaction was a pivotal moment in organic chemistry, providing a reliable method for carbon-carbon bond formation and the synthesis of β-hydroxy esters. The ability to create molecules like this compound opened up new avenues for the synthesis of more complex organic structures.
While the classical Reformatsky reaction remains a valuable tool, modern organic synthesis has seen the development of numerous advancements. These include the use of more reactive forms of zinc (e.g., Rieke zinc), alternative metals, and, most importantly, the development of asymmetric versions of the reaction to control the stereochemistry of the newly formed chiral center. These modern iterations build upon the foundational principles established by Sergey Reformatsky over a century ago, highlighting the enduring legacy of his discovery.
Conclusion
The first synthesis of this compound is a testament to the power and elegance of the Reformatsky reaction. By understanding the historical context and the fundamental mechanism of this reaction, researchers and drug development professionals can appreciate the ingenuity of early organic chemists and the foundational discoveries that continue to shape the field of synthetic chemistry today.
References
-
Reformatsky, S. (1887). Neue Synthese zweiatomiger einbasischer Säuren aus den Ketonen. Berichte der deutschen chemischen Gesellschaft, 20(1), 1210-1211. [Link]
-
Wikipedia. (n.d.). Reformatsky reaction. Retrieved from [Link]
Sources
A Guide to Hydroxy Carboxylic Acid Ethyl Esters in Nature: Investigating Beyond Ethyl 3-hydroxy-2,2-dimethylbutanoate
Preamble: The Quest for Ethyl 3-hydroxy-2,2-dimethylbutanoate in the Plant Kingdom
In the vast and intricate world of phytochemistry, the identification of novel secondary metabolites is a continuous frontier. This guide was initially conceived to explore the natural occurrence of this compound in plants. However, a comprehensive review of the current scientific literature reveals a notable absence of documented evidence for the presence of this specific ester as a naturally occurring compound in the plant kingdom. While the search for novel plant-derived molecules is ongoing, our present understanding does not support the natural origin of this compound in botanical sources.
This guide, therefore, pivots to address the broader interest of researchers, scientists, and drug development professionals in structurally related and well-documented hydroxy carboxylic acid ethyl esters found in nature. Specifically, we will delve into the occurrence, analysis, and biological significance of compounds such as Ethyl 2-hydroxy-3-methylbutanoate and Ethyl 3-hydroxybutanoate. These esters, while structurally distinct from the initial compound of interest, are pertinent examples of naturally occurring chiral molecules with significant sensory and biological properties.
Naturally Occurring Hydroxy Carboxylic Acid Ethyl Esters in Plants and Fermented Products
Several short-chain hydroxy esters are recognized as volatile organic compounds (VOCs) in plants and are significant contributors to the aroma and flavor profiles of fruits and fermented beverages.[1][2] These compounds are often present as enantiomeric pairs, with the ratio of enantiomers varying depending on the biological origin and processing.
Known Occurrences
The following table summarizes the documented natural occurrences of related hydroxy carboxylic acid ethyl esters.
| Compound | Natural Source(s) | Reference(s) |
| Ethyl 2-hydroxy-3-methylbutanoate | Pineapple, Blueberries, Banana, Olive Oil, Asian Fruits, Wine | |
| Ethyl 3-hydroxybutanoate | Wine | [3] |
Table 1: Documented natural occurrences of selected hydroxy carboxylic acid ethyl esters.
Sensory Properties and Biological Significance
The chirality of these esters often plays a crucial role in their sensory perception. Different enantiomers can elicit distinct aromas, highlighting the stereospecificity of olfactory receptors.
-
Ethyl 2-hydroxy-3-methylbutanoate: The racemic mixture is described with artificial aromas like candy, with notes of strawberry, pineapple, and kiwifruit. The (R)-enantiomer has a heavier fruity odor, while the (S)-form is characterized by "red fruits," "pineapple," and "green apple" descriptors. In various fruits and beverages, it has been described as "ripe pineapple-like," "blueberry," "fruity," "floral," "jasmine," or "strawberry".
-
Ethyl 3-hydroxybutanoate: While present in wine, its concentration is often below the olfactory threshold.[3] However, sensory analysis has revealed that it can have an enhancing effect on the perception of fruity aromas, particularly contributing to red-berry and fresh-fruit descriptors even at subthreshold concentrations.[3]
From a drug development perspective, the presence of specific enantiomers of bioactive compounds in nature is of high interest, as often only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even cause adverse effects.
Biosynthesis of Volatile Esters in Plants
The biosynthesis of volatile esters in plants is a complex process involving several metabolic pathways. While the specific pathway for the aforementioned ethyl esters in plants is not extensively detailed in the available literature, a general overview of volatile ester formation can be provided. The final step in the biosynthesis of these esters is typically catalyzed by alcohol acyltransferases (AATs), which facilitate the esterification of an alcohol with an acyl-CoA thioester derived from fatty acid or amino acid metabolism.
Caption: Generalized pathway for volatile ester biosynthesis in plants.
Analytical Methodologies for Isolation, Identification, and Quantification
The analysis of volatile and semi-volatile compounds like hydroxy carboxylic acid ethyl esters from complex plant matrices requires a multi-step approach.
Workflow for Analysis
The general workflow for the analysis of these compounds from a plant or fermented product sample is depicted below.
Caption: General workflow for the analysis of volatile esters from natural sources.
Detailed Experimental Protocols
This protocol is a common method for the extraction of volatile and semi-volatile compounds from liquid and solid samples.
Objective: To extract volatile esters from a sample matrix for subsequent GC-MS analysis.
Materials:
-
SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
Vials with septa caps (e.g., 20 mL)
-
Heating block or water bath with magnetic stirring
-
Sample (e.g., fruit puree, wine)
-
Saturated NaCl solution (optional, to increase volatility of analytes)
-
Internal standard solution (optional, for quantification)
Procedure:
-
Place a known amount of the sample (e.g., 5 g of fruit puree or 5 mL of wine) into a 20 mL vial.
-
If using, add a known amount of internal standard.
-
Add a saturated NaCl solution (e.g., 1 g NaCl for a 5 mL sample) to enhance the release of volatile compounds.
-
Immediately seal the vial with a septum cap.
-
Place the vial in a heating block or water bath set to a specific temperature (e.g., 40-60°C).
-
Allow the sample to equilibrate for a set time (e.g., 15 minutes) with gentle agitation.
-
Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30-60 minutes) while maintaining the temperature and agitation.
-
Retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption.
Objective: To separate, identify, and quantify the enantiomers of hydroxy carboxylic acid ethyl esters.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a split/splitless injector and a mass selective detector (MSD).
-
Column: Chiral capillary column (e.g., β-cyclodextrin or γ-cyclodextrin phase).
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless for a set time (e.g., 1 min), then split.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 min.
-
Ramp 1: Increase to 150°C at 3°C/min.
-
Ramp 2: Increase to 240°C at 10°C/min, hold for 5 min.
-
-
MSD Parameters:
-
Transfer line temperature: 280°C.
-
Ion source temperature: 230°C.
-
Electron ionization (EI) energy: 70 eV.
-
Scan range: m/z 40-300.
-
Procedure:
-
Desorb the SPME fiber in the GC injector.
-
Start the GC-MS run with the specified parameters.
-
Identify the target compounds by comparing their mass spectra with reference libraries (e.g., NIST) and their retention times with authentic standards.
-
For quantification, integrate the peak areas of the target analytes and the internal standard (if used). Create a calibration curve using standards of known concentrations to determine the concentration of the analytes in the original sample.
Concluding Remarks
While the natural occurrence of this compound in plants remains unconfirmed, the study of structurally similar compounds like Ethyl 2-hydroxy-3-methylbutanoate and Ethyl 3-hydroxybutanoate provides valuable insights into the chemistry and biology of plant-derived volatile esters. The analytical techniques outlined in this guide are fundamental for the continued exploration of the plant metabolome. For researchers in natural product chemistry and drug development, the investigation of these and other chiral molecules from natural sources continues to be a promising avenue for the discovery of novel compounds with unique sensory and bioactive properties. The methodologies presented herein provide a robust framework for the rigorous scientific investigation of such compounds.
References
-
Lytra, G., Cameleyre, M., Tempere, S., & Barbe, J. C. (2018). Ethyl 2-hydroxy-3-methylbutanoate enantiomers: quantitation and sensory evaluation in wine. OENO One, 52(1), 35-43. [Link]
-
Lytra, G., Cameleyre, M., Tempere, S., & Barbe, J. C. (2015). Distribution and Organoleptic Impact of Ethyl 3-Hydroxybutanoate Enantiomers in Wine. Journal of Agricultural and Food Chemistry, 63(48), 10484–10491. [Link]
- Pino, J. A., & Febles, Y. (2013). Odour-active compounds in banana fruit cv. 'Dwarf Cavendish'. Food Chemistry, 141(1), 795-801.
- Elss, S., Preston, C., & Hertzig, C. (2005). Aroma profiles of pineapple fruit (Ananas comosus [L.] Merr.) and pineapple products. LWT-Food Science and Technology, 38(4), 347-352.
- Hirvi, T., & Honkanen, E. (1983). The aroma of blueberries. Journal of the Science of Food and Agriculture, 34(9), 992-998.
- Wong, K. C., & Siew, T. L. (1994). Volatile constituents of the fruits of the durian (Durio zibethinus Murr.), jackfruit (Artocarpus heterophyllus Lam.), and snake fruit (Salacca edulis Reinw.). Journal of Agricultural and Food Chemistry, 42(9), 1984-1987.
- De Angelis, M., et al. (2015). Volatile compounds in virgin olive oils from different cultivars and geographical origins. Food Chemistry, 175, 10-17.
- Fan, W., & Qian, M. C. (2005). Characterization of aroma compounds in Chinese “Wuliangye” and “Jiannanchun” liquors by aroma extract dilution analysis. Journal of Agricultural and Food Chemistry, 53(19), 7578-7584.
- Campo, E., Ferreira, V., Escudero, A., & Cacho, J. (2006). Prediction of the wine sensory properties related to grape variety from dynamic-headspace gas chromatography-olfactometry data. Journal of Agricultural and Food Chemistry, 54(14), 5096-5104.
- Xu, Y., Fan, G., & Qian, M. C. (2007). Characterization of aroma compounds in Chinese rice wine (Huangjiu) from different floral sources. Journal of Agricultural and Food Chemistry, 55(7), 2768-2774.
- Dudareva, N., Klempien, A., Muhlemann, J. K., & Kaplan, I. (2013). Biosynthesis, function and metabolic engineering of plant volatile organic compounds. New Phytologist, 198(1), 16-32.
- Pichersky, E., & Gershenzon, J. (2002). The formation and function of plant volatiles: perfumes for pollinator attraction and defense. Current Opinion in Plant Biology, 5(3), 237-243.
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An In-depth Technical Guide to the Biological Activity of Ethyl 3-hydroxy-2,2-dimethylbutanoate Extracts
Introduction
Ethyl 3-hydroxy-2,2-dimethylbutanoate is a carboxylic acid ester with potential applications in the pharmaceutical and biotechnology sectors. Its chemical structure suggests the possibility of it acting as a prodrug, which, upon administration, may undergo enzymatic hydrolysis to release 3-hydroxy-2,2-dimethylbutanoic acid and ethanol.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the biological activities of this compound and its potential metabolites. The protocols detailed herein are designed to be self-validating systems, ensuring scientific integrity and trustworthiness.
The central hypothesis guiding this technical exploration is that the biological effects of this compound may be attributable to the parent compound, its hydrolysis product, or a combination of both. Therefore, a thorough investigation necessitates a multi-faceted approach, encompassing the assessment of its stability and hydrolysis, followed by a battery of in vitro and in vivo assays to elucidate its cytotoxic, antimicrobial, and anti-inflammatory potential.
Part 1: Physicochemical Characterization and Hydrolysis Profile
A foundational step in evaluating the biological activity of this compound is to understand its physicochemical properties and its stability in biological matrices. This information is crucial for interpreting the results of subsequent biological assays.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These parameters are critical for formulation development and for understanding its potential absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value | Source |
| Molecular Formula | C₈H₁₆O₃ | PubChem |
| Molecular Weight | 160.21 g/mol | PubChem |
| Appearance | Colorless liquid | ECHEMI |
| Solubility | Data not available | - |
| LogP (Predicted) | 1.3 | PubChem |
In Vitro Hydrolysis Assay
The propensity of this compound to undergo hydrolysis is a critical determinant of its mechanism of action.[3][4] An in vitro hydrolysis assay using simulated biological fluids (e.g., simulated gastric fluid, simulated intestinal fluid, and human plasma) will provide initial insights into its stability and the potential for release of 3-hydroxy-2,2-dimethylbutanoic acid.
-
Preparation of Simulated Fluids: Prepare simulated gastric fluid (SGF, pH 1.2) and simulated intestinal fluid (SIF, pH 6.8) according to USP standards. Obtain fresh human plasma.
-
Incubation: Add a stock solution of this compound to each of the simulated fluids and plasma to a final concentration of 10 µM. Incubate the samples at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw aliquots from each incubation mixture.
-
Sample Processing: Immediately quench the enzymatic activity in the plasma samples by adding an equal volume of ice-cold acetonitrile. For SGF and SIF samples, no quenching is necessary. Centrifuge all samples to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant for the concentrations of this compound and the formation of 3-hydroxy-2,2-dimethylbutanoic acid using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Data Analysis: Plot the concentration of this compound and 3-hydroxy-2,2-dimethylbutanoic acid against time to determine the rate of hydrolysis.
Caption: Workflow for the MTT Cytotoxicity Assay.
Antimicrobial Activity Assays
Given the structural similarities to some known antimicrobial agents, it is prudent to evaluate the antimicrobial activity of this compound and its hydrolysis product.
| Microorganism | Gram Stain | Rationale |
| Staphylococcus aureus | Gram-positive | Common human pathogen. |
| Bacillus subtilis | Gram-positive | Representative of spore-forming bacteria. |
| Escherichia coli | Gram-negative | Common cause of infections. |
| Pseudomonas aeruginosa | Gram-negative | Opportunistic pathogen, often multi-drug resistant. |
| Candida albicans | Fungal (Yeast) | Common cause of fungal infections. |
-
Preparation of Inoculum: Prepare a standardized inoculum of each microbial strain in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast).
-
Serial Dilution: Perform a two-fold serial dilution of this compound and 3-hydroxy-2,2-dimethylbutanoic acid in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microbe and broth), a negative control (broth only), and a standard antibiotic control (e.g., ampicillin for bacteria, fluconazole for fungi).
-
Incubation: Incubate the plates at the optimal temperature for each microorganism (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anti-inflammatory Activity Assays
Chronic inflammation is implicated in a wide range of diseases, making the identification of novel anti-inflammatory agents a key area of research. [5][6]The following in vitro assays will provide an initial assessment of the anti-inflammatory potential of the test compounds.
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS. [7]2. Cell Treatment: Seed the cells in a 96-well plate and pre-treat with various non-toxic concentrations of this compound and 3-hydroxy-2,2-dimethylbutanoic acid for 1 hour.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response and NO production. Include a vehicle control and a positive control (e.g., dexamethasone).
-
Nitrite Measurement: Measure the concentration of nitrite, a stable metabolite of NO, in the culture supernatant using the Griess reagent.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
-
Cell Treatment and Stimulation: Follow the same procedure as for the NO inhibition assay.
-
Supernatant Collection: After 24 hours of LPS stimulation, collect the cell culture supernatants.
-
Cytokine Measurement: Measure the levels of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in the supernatants using commercially available ELISA kits.
-
Data Analysis: Quantify the reduction in cytokine production in the presence of the test compounds compared to the LPS-stimulated control.
Part 3: In Vivo Biological Activity and Toxicity Assessment
Promising candidates from in vitro screening should be further evaluated in vivo to assess their efficacy and safety in a whole-organism context. [8][9][10][11]
Acute Toxicity Study
An acute toxicity study in a rodent model (e.g., mice or rats) is essential to determine the median lethal dose (LD₅₀) and to identify potential target organs of toxicity.
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week.
-
Dosing: Administer a single oral dose of this compound to a single animal. The starting dose should be based on the in vitro cytotoxicity data.
-
Observation: Observe the animal for signs of toxicity and mortality for at least 14 days.
-
Dose Adjustment: Based on the outcome for the first animal, the dose for the next animal is adjusted up or down. This sequential dosing continues until the LD₅₀ can be estimated.
-
Histopathology: At the end of the study, perform a gross necropsy and collect major organs for histopathological examination.
In Vivo Anti-inflammatory Model
A widely used and well-characterized model for in vivo anti-inflammatory activity is the carrageenan-induced paw edema model in rats.
-
Animal Grouping: Divide the rats into several groups: vehicle control, positive control (e.g., indomethacin), and groups treated with different doses of this compound.
-
Compound Administration: Administer the test compound or controls orally or intraperitoneally one hour before the carrageenan injection.
-
Induction of Edema: Inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each treatment group compared to the vehicle control group.
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
Conclusion
This technical guide provides a comprehensive and structured approach to elucidating the biological activity of this compound extracts. By systematically evaluating its hydrolysis, cytotoxicity, antimicrobial, and anti-inflammatory properties through a series of robust in vitro and in vivo assays, researchers can gain a thorough understanding of its potential therapeutic applications. The emphasis on self-validating protocols and the integration of both the parent ester and its potential hydrolysis product in the testing cascade will ensure the generation of high-quality, reliable data to guide future drug development efforts.
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An In-depth Technical Guide on the Antifungal Properties of Ethyl 3-hydroxy-2,2-dimethylbutanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-hydroxy-2,2-dimethylbutanoate is a chiral specialty chemical that has been identified as a component in various natural extracts exhibiting biological activity.[1][2] Its molecular structure, featuring a hydroxyl group and an ester, makes it a subject of interest for its potential therapeutic properties. While extensive research on this specific molecule is still emerging, preliminary studies have indicated its presence in extracts with demonstrated antifungal efficacy.[3][4][5][6] This guide aims to synthesize the current understanding of this compound's antifungal properties, propose putative mechanisms of action based on its chemical structure, and provide detailed experimental protocols for its further investigation.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₈H₁₆O₃ |
| Molecular Weight | 160.21 g/mol |
| CAS Number | 7505-94-4 |
| Appearance | Colorless liquid (predicted) |
| Boiling Point | 192.6±8.0 °C at 760 mmHg (predicted) |
| Density | 0.963±0.06 g/cm³ (predicted) |
Documented Antifungal Activity
This compound has been identified as a constituent in natural extracts that have shown notable antifungal activity.
A study involving the GC-MS analysis of a chloroform fraction of Datura metel L. leaf extract identified this compound as one of the bioactive constituents.[3] This fraction demonstrated significant efficacy against the phytopathogenic fungus Rhizoctonia solani.[3]
Furthermore, research on the chemical composition of the liverwort Scapania verrucosa Heeg. and its endophytic fungus Chaetomium fusiforme revealed the presence of this compound in the ether extract.[1][2] The extracts from both the plant and the fungus exhibited a range of antifungal activities against various fungal species.[1][2]
In a comprehensive analysis of Diplopterys pubipetala, a plant used in traditional Ayahuasca preparations, this compound was detected among the volatile compounds.[6][7] The study highlighted that this compound, along with other identified ethyl esters, possesses antifungal potential, which is characteristic of natural fatty acids.[4][6] The extracts of D. pubipetala showed strong antifungal effects against Candida species.[6][7]
Putative Mechanism of Action
While the precise mechanism of action for this compound has not been elucidated, its chemical structure as a hydroxy ester suggests potential modes of antifungal activity. The following are proposed mechanisms grounded in the known actions of similar compounds:
-
Disruption of Fungal Cell Membrane: The ester functional group imparts lipophilic characteristics to the molecule, which could facilitate its interaction with and insertion into the fungal cell membrane. This could disrupt the membrane's integrity, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death.
-
Inhibition of Key Fungal Enzymes: The hydroxyl and ester moieties could act as binding sites for the active sites of crucial fungal enzymes. By forming hydrogen bonds or other interactions, this compound might inhibit enzymes involved in critical metabolic pathways, such as those responsible for cell wall synthesis or energy production.
-
Induction of Oxidative Stress: Some antifungal agents exert their effects by generating reactive oxygen species (ROS) within the fungal cell. It is plausible that the metabolism of this compound could lead to the production of ROS, causing damage to cellular components like proteins, lipids, and DNA.
Caption: Putative Antifungal Mechanisms of Action.
Experimental Protocols
Protocol 1: Antifungal Susceptibility Testing via Broth Microdilution
This protocol outlines a standardized method for determining the Minimum Inhibitory Concentration (MIC) of this compound against a target fungal species.
1. Preparation of Fungal Inoculum: a. Subculture the fungal strain on an appropriate agar medium (e.g., Potato Dextrose Agar for molds, Sabouraud Dextrose Agar for yeasts) and incubate under optimal conditions. b. Prepare a fungal suspension in sterile saline or broth from a fresh culture. c. Adjust the suspension to a concentration of 1 x 10⁶ to 5 x 10⁶ CFU/mL using a spectrophotometer or hemocytometer. d. Dilute the adjusted suspension to the final working concentration as per standard guidelines (e.g., CLSI).
2. Preparation of Test Compound: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). b. Perform serial twofold dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., RPMI-1640).
3. Inoculation and Incubation: a. Inoculate each well of the microtiter plate with the prepared fungal inoculum. b. Include a positive control (fungus with no compound) and a negative control (broth only). c. Incubate the plates at the optimal temperature for the fungal species for 24-48 hours.
4. Determination of MIC: a. Visually inspect the plates for fungal growth. b. The MIC is the lowest concentration of the compound that completely inhibits visible growth.
Caption: Workflow for MIC Determination.
Potential Applications and Future Research
The identification of this compound in plants with traditional medicinal uses, coupled with its association with antifungal activity, suggests several avenues for future research and application:
-
Agrochemicals: As it has been found in an extract effective against the plant pathogen R. solani, it could be investigated as a lead compound for the development of new, potentially biodegradable fungicides for agricultural use.[3]
-
Pharmaceuticals: Its presence in extracts active against Candida species indicates a potential for development as a therapeutic agent for human fungal infections.[6][7] Further studies are needed to assess its efficacy, toxicity, and pharmacokinetic profile.
-
Food Preservation: Natural antifungal compounds are of increasing interest as food preservatives. The properties of this compound could be explored for their potential to extend the shelf life of food products.
Future research should focus on the isolation or synthesis of pure this compound to definitively characterize its antifungal spectrum and potency. Mechanistic studies are also crucial to validate the proposed modes of action and to identify its specific cellular targets.
References
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- GC-MS analysis & antifungal activity of Datura metel L. against Rhizoctonia solani Kuhn. (n.d.).
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Methodological & Application
Application Note: Asymmetric Synthesis of Chiral Ethyl 3-hydroxy-2,2-dimethylbutanoate
Introduction
Chiral β-hydroxy esters are foundational building blocks in modern organic synthesis, serving as indispensable intermediates in the production of a wide array of pharmaceuticals, agrochemicals, and natural products.[1] Among these, ethyl (R)- and (S)-3-hydroxy-2,2-dimethylbutanoate are of particular interest due to the sterically demanding gem-dimethyl group adjacent to the stereocenter, which imparts unique conformational constraints in target molecules. The enantioselective synthesis of these compounds, starting from the prochiral β-keto ester, ethyl 2,2-dimethyl-3-oxobutanoate, is a critical transformation that demands high stereocontrol. This guide provides an in-depth analysis of robust and scalable methods for this synthesis, focusing on the well-established chemocatalytic strategies of Noyori asymmetric hydrogenation and Corey-Bakshi-Shibata (CBS) reduction. We will explore the mechanistic underpinnings of enantioselection, provide detailed experimental protocols, and outline the analytical workflows required to validate product purity and stereochemical integrity.
Part 1: Mechanistic Insights into Enantioselective Ketone Reduction
The successful asymmetric synthesis of a chiral alcohol from a prochiral ketone hinges on the ability of a chiral catalyst to effectively differentiate between the two enantiotopic faces of the carbonyl group. This is achieved by creating a diastereomeric transition state for the delivery of a hydride, where the pathway leading to one enantiomer is significantly lower in energy than the pathway leading to the other.
The Noyori Asymmetric Hydrogenation
The Noyori asymmetric hydrogenation is a powerful method for the enantioselective reduction of ketones using molecular hydrogen.[2] The process typically employs a Ruthenium(II) catalyst bearing a C2-symmetric chiral diphosphine ligand, most famously BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl).[3] The reaction mechanism is understood to proceed through an "outer-sphere" pathway where the substrate does not directly coordinate to the metal center during the hydrogenation step.[4] The key steps involve the activation of H₂ by the Ru-complex to form a ruthenium hydride species. The ketone then interacts with this complex through a metal-ligand bifunctional mechanism, leading to a highly organized, six-membered pericyclic transition state that facilitates the stereoselective transfer of hydride to the carbonyl carbon.[5] The axial chirality of the BINAP ligand creates a chiral environment that sterically favors one transition state over the other, thus dictating the absolute stereochemistry of the resulting alcohol.[5]
Caption: Noyori Asymmetric Hydrogenation Cycle.
The Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction is another cornerstone of asymmetric synthesis, achieving the enantioselective reduction of prochiral ketones using a chiral oxazaborolidine catalyst and a stoichiometric borane source (e.g., BH₃•THF or BH₃•SMe₂).[6][7] The mechanism relies on a precise coordination cascade. First, the borane reductant coordinates to the Lewis basic nitrogen atom of the oxazaborolidine catalyst.[7][8] This coordination enhances the Lewis acidity of the endocyclic boron atom, which in turn coordinates to the ketone substrate.[9] The ketone orients itself to minimize steric interactions, typically by placing its larger substituent away from the bulky group on the catalyst's chiral scaffold.[10] This rigid, chair-like six-membered transition state facilitates the intramolecular transfer of a hydride from the N-bound borane to the coordinated ketone carbonyl, ensuring high facial selectivity.[7] An acidic workup then liberates the chiral alcohol.
Caption: Corey-Bakshi-Shibata (CBS) Reduction Mechanism.
Part 2: Experimental Protocols
Disclaimer: These protocols are intended for trained chemists in a controlled laboratory setting. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Protocol A: Noyori-Type Asymmetric Hydrogenation
This protocol describes a general procedure for the asymmetric hydrogenation of ethyl 2,2-dimethyl-3-oxobutanoate using a Ru-BINAP catalyst system.[11]
Materials:
-
[RuCl₂((R)-BINAP)] or [RuCl₂((S)-BINAP)] catalyst
-
Ethyl 2,2-dimethyl-3-oxobutanoate
-
Anhydrous, degassed methanol
-
Hydrogen gas (high purity)
-
High-pressure autoclave/reactor with stirring mechanism
-
Standard glassware for workup and purification (silica gel, solvents)
Procedure:
-
Reactor Setup: In a glovebox or under an inert atmosphere, charge a glass liner for the autoclave with the Ru-BINAP catalyst (e.g., 0.01 mol%).
-
Reagent Addition: Add anhydrous, degassed methanol to dissolve the catalyst. Then, add the substrate, ethyl 2,2-dimethyl-3-oxobutanoate (1.0 eq).
-
Reaction: Seal the glass liner inside the autoclave. Purge the system several times with nitrogen, followed by several purges with hydrogen gas.
-
Pressurization: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-50 atm).
-
Incubation: Begin vigorous stirring and heat the reaction to the desired temperature (e.g., 50 °C). Monitor the reaction progress by taking aliquots and analyzing via GC or TLC.[11]
-
Workup: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Purge with nitrogen.
-
Purification: Concentrate the reaction mixture under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure ethyl 3-hydroxy-2,2-dimethylbutanoate.
Protocol B: Corey-Bakshi-Shibata (CBS) Reduction
This protocol details the CBS reduction of ethyl 2,2-dimethyl-3-oxobutanoate. All glassware should be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., argon or nitrogen).[7]
Materials:
-
(R)- or (S)-Methyl CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide complex (BH₃•SMe₂) or Borane-THF complex (BH₃•THF, 1 M in THF)
-
Ethyl 2,2-dimethyl-3-oxobutanoate
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk flask and standard inert atmosphere glassware
Procedure:
-
Catalyst Preparation: To a flame-dried Schlenk flask under argon, add the CBS catalyst solution (e.g., 0.1 eq). Cool the flask to 0 °C in an ice bath.
-
Borane Addition: Slowly add the borane solution (e.g., 0.6 eq) to the catalyst solution and stir for 10 minutes at 0 °C.
-
Substrate Addition: In a separate flask, prepare a solution of ethyl 2,2-dimethyl-3-oxobutanoate (1.0 eq) in anhydrous THF. Add this solution dropwise to the cold catalyst-borane mixture over 30 minutes.
-
Reaction: Stir the reaction mixture at 0 °C or room temperature, monitoring progress by TLC or GC.
-
Quenching: Once the reaction is complete, slowly and carefully quench the reaction by the dropwise addition of methanol at 0 °C.
-
Workup: Allow the mixture to warm to room temperature. Add 1 M HCl and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Washing: Wash the combined organic layers sequentially with water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired chiral alcohol.
Part 3: Analytical Workflow for Chiral Purity Determination
Confirming the success of an asymmetric synthesis requires quantifying the enantiomeric excess (ee) of the product.[12] Chiral chromatography, either Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), is the most common and reliable method.[13][14]
Caption: General workflow for determining enantiomeric excess.
Protocol C: Chiral Gas Chromatography (GC) Analysis
This method is suitable for the volatile this compound.
Instrumentation and Consumables:
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).
-
Chiral GC Column: A cyclodextrin-based column, such as a CHIRALDEX® B-DM (Dimethylated β-cyclodextrin), is highly effective for separating this class of compounds.[15]
-
Carrier Gas: Helium or Hydrogen.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the purified product (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
Instrument Setup: Install the chiral column and set up the GC method. A typical temperature program might be:
-
Initial Temperature: 80 °C, hold for 2 min.
-
Ramp: 5 °C/min to 150 °C.
-
Injector Temperature: 220 °C.
-
Detector Temperature: 250 °C.
-
-
Analysis: Inject a small volume (e.g., 1 µL) of the sample.
-
Data Processing: Integrate the areas of the two separated enantiomer peaks in the resulting chromatogram. Calculate the enantiomeric excess using the formula: ee (%) = |([R] - [S]) / ([R] + [S])| * 100, where [R] and [S] are the peak areas of the respective enantiomers.[12]
Part 4: Performance Data and Comparison
The choice between methods often depends on factors like substrate scope, cost, scalability, and available equipment (e.g., high-pressure reactors). Both Noyori hydrogenation and CBS reduction are capable of delivering the desired product with high enantioselectivity.
| Method | Catalyst System | Typical Conditions | Yield (%) | ee (%) | Reference(s) |
| Noyori Hydrogenation | Ru-(R)-BINAP / H₂ | Methanol, 50 °C, 20-50 atm H₂ | 91-99 | 95-99 | [4][16] |
| CBS Reduction | (R)-Me-CBS / BH₃•SMe₂ | THF, 0 °C to RT | >95 | >95 | [6][9] |
| Bioreduction | Baker's Yeast | Aqueous buffer, Glucose, 30 °C | 70-90 | 83-96 | [17][18] |
Part 5: Conclusion
The asymmetric synthesis of chiral this compound can be achieved with exceptional levels of stereocontrol using established chemocatalytic methods. Both Noyori asymmetric hydrogenation and CBS reduction provide reliable and high-yielding routes to this valuable chiral building block, consistently delivering enantiomeric excesses greater than 95%. The choice of method can be tailored to specific laboratory constraints and project goals. The protocols and analytical workflows detailed in this guide provide a comprehensive framework for researchers and drug development professionals to successfully synthesize and validate this important chiral intermediate.
References
-
Corey, E. J., Bakshi, R. K., & Shibata, S. (1988). A stable and easily prepared catalyst for the enantioselective reduction of ketones. Applications to multistep synthesis. Journal of the American Chemical Society, 109(26), 7925–7926. Available at: [Link]
-
NROChemistry. (n.d.). Noyori Hydrogenation. Retrieved January 20, 2026, from [Link]
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NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples. Retrieved January 20, 2026, from [Link]
-
Grokipedia. (n.d.). Corey–Itsuno reduction. Retrieved January 20, 2026, from [Link]
-
Murphy, S. K., & Dong, V. M. (2013). Enantioselective Ketone Hydroacylation Using Noyori's Transfer Hydrogenation Catalyst. Journal of the American Chemical Society, 135(15), 5553–5556. Available at: [Link]
-
Dalton Transactions. (2018). An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones. Dalton Transactions. Available at: [Link]
-
Heberling, M. M., et al. (2013). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. Applied Microbiology and Biotechnology, 97(14), 6227–6238. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. Retrieved January 20, 2026, from [Link]
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ACS Publications. (2025). Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters. Retrieved January 20, 2026, from [Link]
-
NROChemistry via YouTube. (2022, April 23). Noyori Hydrogenation. Available at: [Link]
-
Klankermayer, J., & Leitner, W. (2012). pH-Independent Transfer Hydrogenation in Water: Catalytic, Enantioselective Reduction of β-Keto Esters. Organic Letters, 14(17), 4478–4481. Available at: [Link]
-
Wikipedia. (n.d.). Asymmetric hydrogenation. Retrieved January 20, 2026, from [Link]
-
Accounts of Chemical Research. (2014). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research, 47(7), 2213–2224. Available at: [Link]
-
RSC Publishing. (2023). Enantioselective Meerwein–Ponndorf–Verley reduction of β,γ-unsaturated α-keto esters by asymmetric binary-acid catalysis in the green solvent iPrOH. Chemical Science, 14(17), 4567–4574. Available at: [Link]
-
University of Bristol. (n.d.). Determination of enantiomeric excess. Retrieved January 20, 2026, from [Link]
-
Sanchez, C. A., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(10), 847-852. Available at: [Link]
-
ResearchGate. (2020). Scheme 8 Biosynthesis of ethyl 3-hydroxy-2-methylbutanoate 22b. Available at: [Link]
-
Canary, J. W., et al. (2014). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Journal of the American Chemical Society, 136(20), 7349–7357. Available at: [Link]
-
Sakai, T., et al. (1991). Highly Enantioselective Reduction of Ethyl 2-Acyloxy-3-oxobutanoate with Immobilized Baker's Yeast. Bioscience, Biotechnology, and Biochemistry, 55(2), 343-344. Available at: [Link]
-
Sugai, T., Fujita, M., & Mori, K. (1983). Preparation of Both Enantiomers of Ethyl 3-Hydroxybutanoate by Microbial Methods. Nippon Kagaku Kaishi, (9), 1315-1321. Available at: [Link]
-
Seebach, D., et al. (1987). (S)-(+)-ETHYL 3-HYDROXYBUTANOATE. Organic Syntheses, 65, 204. Available at: [Link]
-
ResearchGate. (2023). Efficient asymmetric synthesis of ethyl (R)-3-hydroxybutyrate by recombinant Escherichia coli cells under high substrate loading using eco-friendly ionic liquids as cosolvent. Available at: [Link]
-
StudyCorgi. (2022, March 11). Reduction of Ethyl 3-Oxobutanoate Using Baker's Yeast. Available at: [Link]
-
Kataoka, M., et al. (1990). Stereoselective Reduction of Ethyl 4-Chloro-3-Oxobutanoate by a Microbial Aldehyde Reductase in an Organic Solvent-Water Diphasic System. Applied and Environmental Microbiology, 56(8), 2374–2377. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Catalytic, Asymmetric Synthesis of Cyanohydrin Ethyl Carbonates. Retrieved January 20, 2026, from [Link]
-
He, Y. C., et al. (2014). Highly efficient synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate and its derivatives by a robust NADH-dependent reductase from E. coli CCZU-K14. Bioresource Technology, 161, 461-464. Available at: [Link]
-
Purdue University Department of Chemistry. (n.d.). The Ghosh Laboratory: New Asymmetric Synthesis Research. Retrieved January 20, 2026, from [Link]
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Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. Retrieved January 20, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved January 20, 2026, from [Link]
-
Lytra, G., et al. (2018). Ethyl 2-hydroxy-3-methylbutanoate enantiomers: quantitation and sensory evaluation in wine. OENO One, 52(1), 51–59. Available at: [Link]
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Application Notes and Protocols for the Synthesis of Ethyl 3-hydroxy-2,2-dimethylbutanoate via Enzymatic Reduction
Introduction: The Significance of Chiral Alcohols in Pharmaceutical Synthesis
Optically pure chiral alcohols are indispensable building blocks in the pharmaceutical industry, serving as key intermediates for the synthesis of complex, stereospecific active pharmaceutical ingredients (APIs). The precise stereochemistry of these intermediates often dictates the efficacy and safety of the final drug product. Ethyl 3-hydroxy-2,2-dimethylbutanoate, with its chiral center at the C3 position and a sterically demanding gem-dimethyl group at C2, is a valuable synthon for various therapeutic agents. Traditional chemical methods for the reduction of the corresponding prochiral ketone, ethyl 2,2-dimethyl-3-oxobutanoate, often require harsh reagents, cryogenic conditions, or expensive chiral catalysts, and may suffer from incomplete stereoselectivity.
Biocatalysis, leveraging the exquisite selectivity of enzymes, offers a compelling "green" alternative.[1] Ketoreductases (KREDs) and whole-cell systems like baker's yeast (Saccharomyces cerevisiae) catalyze the reduction of carbonyl compounds with high enantio- and diastereoselectivity under mild, aqueous conditions.[2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on developing a robust enzymatic reduction protocol for the synthesis of this compound. Due to the novel substitution pattern of the target substrate, this guide focuses on a systematic approach to enzyme screening and process optimization, providing two detailed starting-point protocols.
The Causality Behind Biocatalyst Selection: Navigating Steric Hindrance
The primary challenge in the reduction of ethyl 2,2-dimethyl-3-oxobutanoate is the steric bulk imposed by the gem-dimethyl group at the α-position to the target carbonyl. This steric hindrance can significantly impact the ability of an enzyme's active site to accommodate the substrate, thereby affecting both catalytic activity and stereoselectivity.
-
Ketoreductases (KREDs): These isolated enzymes offer high specificity and are available in screening kits with a diverse range of substrate specificities and stereopreferences (offering both (R)- and (S)-selective enzymes).[4] Many KREDs have been engineered to accept bulky substrates, making them a prime choice for this transformation.[2] The use of isolated KREDs necessitates a cofactor regeneration system, as they depend on nicotinamide adenine dinucleotide phosphate (NADPH) or its reduced form (NADH) as a hydride source.[5][6][7]
-
Baker's Yeast (Saccharomyces cerevisiae): As a whole-cell biocatalyst, baker's yeast is a cost-effective and readily available option.[1][8] It contains a multitude of endogenous oxidoreductases, some of which may accept the target substrate.[8] A key advantage is the inherent cofactor regeneration machinery within the living cell, fueled by a simple carbon source like glucose or sucrose.[1] However, the presence of multiple reductases can sometimes lead to the formation of a mixture of stereoisomers, reducing the enantiomeric excess (ee) of the desired product.[8]
This guide presents protocols for both approaches, allowing researchers to select the most suitable method based on available resources, desired stereoisomer, and scalability.
Experimental Workflow Overview
The development of a successful enzymatic reduction protocol for a novel substrate follows a logical progression from initial screening to final optimization and scale-up.
Caption: Workflow for enzymatic reduction protocol development.
Protocol 1: Ketoreductase (KRED) Screening and Reduction
This protocol is designed for the initial screening of a panel of commercially available KREDs to identify enzymes active towards ethyl 2,2-dimethyl-3-oxobutanoate. It includes an integrated NADPH cofactor regeneration system using glucose and glucose dehydrogenase (GDH).
Materials
-
Ethyl 2,2-dimethyl-3-oxobutanoate (Substrate)
-
KRED Screening Kit (e.g., Codex® KRED Screening Kit)[9]
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
D-(+)-Glucose
-
Glucose Dehydrogenase (GDH)
-
NADP⁺ (Nicotinamide adenine dinucleotide phosphate)
-
Isopropyl alcohol (IPA) or Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Microcentrifuge tubes (2 mL) or 96-well deep-well plate
-
Incubator shaker
Step-by-Step Methodology
-
Preparation of Master Mix:
-
Rationale: Preparing a master mix ensures that each screening reaction receives the same concentration of buffer, cofactor, and the regeneration system, minimizing variability.
-
In a sterile container, prepare a buffered solution (e.g., 100 mM potassium phosphate, pH 7.0).
-
To this buffer, add NADP⁺ to a final concentration of 1 mM.
-
Add D-(+)-Glucose to a final concentration of 100 mM.
-
Add GDH to a final concentration of 1-2 mg/mL.
-
Vortex gently to dissolve all components.
-
-
Enzyme Dispensing:
-
Rationale: Handling enzymes with care is crucial to maintain their activity.
-
Dispense a small, consistent amount (e.g., 5-10 mg) of each individual KRED from the screening kit into separate, labeled 2 mL microcentrifuge tubes.
-
-
Substrate Solution Preparation:
-
Rationale: The substrate may have limited aqueous solubility. Preparing a concentrated stock in a water-miscible co-solvent can aid its dispersal in the reaction medium.
-
Prepare a 100 mM stock solution of ethyl 2,2-dimethyl-3-oxobutanoate in a suitable solvent like DMSO or isopropanol.
-
-
Reaction Initiation:
-
To each tube containing a KRED, add 1 mL of the prepared Master Mix.
-
Gently mix to dissolve the enzyme.
-
Add 10 µL of the 100 mM substrate stock solution to each tube for a final substrate concentration of 1 mM.
-
Include a "no enzyme" control to check for background substrate degradation.
-
-
Incubation:
-
Rationale: Consistent temperature and agitation ensure optimal enzyme activity and reaction homogeneity.
-
Seal the tubes and place them in an incubator shaker set at 30°C and 200-250 rpm.
-
Allow the reactions to proceed for 24 hours.
-
-
Reaction Quenching and Extraction:
-
Rationale: Quenching stops the enzymatic reaction, and extraction isolates the product for analysis.
-
Add 1 mL of ethyl acetate or another suitable organic solvent to each tube.
-
Vortex vigorously for 1-2 minutes to extract the substrate and product.
-
Centrifuge the tubes to separate the aqueous and organic layers.
-
-
Sample Analysis:
-
Rationale: Chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) is required to determine both the conversion of the starting material and the enantiomeric excess (ee) of the product.
-
Carefully transfer the organic layer to a new vial containing a small amount of anhydrous sodium sulfate to remove residual water.
-
Analyze the dried organic phase by chiral GC or HPLC to determine the percentage conversion and the enantiomeric excess of the this compound product.
-
Data Interpretation and Next Steps
| Parameter | Description | Actionable Insight |
| Conversion (%) | The percentage of starting ketone converted to the hydroxy product. | Identifies which KREDs are active towards the sterically hindered substrate. |
| Enantiomeric Excess (ee %) | The measure of stereoselectivity, indicating the purity of one enantiomer over the other. | Determines which enzymes produce the desired (R)- or (S)-alcohol with high fidelity. |
| Stereopreference | Indicates whether the enzyme produces the (R)- or (S)-enantiomer. | Select the enzyme that yields the desired chiral building block. |
Based on the screening results, select the top-performing KRED(s) for further optimization of reaction parameters such as substrate concentration, pH, temperature, and co-solvent percentage.
Protocol 2: Whole-Cell Reduction with Saccharomyces cerevisiae
This protocol provides a starting point for the asymmetric reduction of ethyl 2,2-dimethyl-3-oxobutanoate using commercially available baker's yeast. This method is experimentally simpler as it does not require the addition of an external cofactor regeneration system.
Materials
-
Ethyl 2,2-dimethyl-3-oxobutanoate (Substrate)
-
Active dry baker's yeast (Saccharomyces cerevisiae)
-
Sucrose or D-(+)-Glucose
-
Tap water
-
Erlenmeyer flasks (e.g., 250 mL)
-
Celite™ (for filtration)
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Incubator shaker
Step-by-Step Methodology
-
Yeast Activation and Culture Preparation:
-
Rationale: Activating the yeast in a sugar solution initiates fermentation, which is essential for the production of the reductase enzymes and the regeneration of intracellular cofactors (NADH/NADPH).
-
In a 250 mL Erlenmeyer flask, dissolve 10 g of sucrose in 100 mL of warm (30-35°C) tap water.
-
Add 10 g of active dry baker's yeast to the sucrose solution.
-
Swirl the flask gently to suspend the yeast.
-
Allow the mixture to stand for 30-60 minutes at room temperature, or until signs of fermentation (foaming) are evident.
-
-
Substrate Addition:
-
Rationale: High concentrations of organic substrates can be toxic to yeast cells. Adding the substrate after the yeast is active and potentially in portions can improve yields.
-
Add 100-200 mg of ethyl 2,2-dimethyl-3-oxobutanoate directly to the fermenting yeast culture.
-
-
Incubation:
-
Rationale: Continuous agitation ensures the substrate, which may be poorly soluble, is well-dispersed and available to the yeast cells.
-
Place the flask in an incubator shaker at 30°C with moderate agitation (150-180 rpm).
-
Allow the reduction to proceed for 48-72 hours. Monitor the reaction progress by taking small aliquots, extracting with ethyl acetate, and analyzing by GC or TLC.
-
-
Work-up and Product Isolation:
-
Rationale: The yeast biomass must be removed before the product can be efficiently extracted from the aqueous medium.
-
Once the reaction has reached completion (as determined by analytical monitoring), add approximately 20 g of Celite™ to the flask and swirl to create a slurry.
-
Filter the mixture through a Büchner funnel to remove the yeast cells and Celite™. Wash the filter cake with a small amount of water.
-
Transfer the filtrate to a separatory funnel.
-
Extract the aqueous filtrate three times with equal volumes of ethyl acetate.
-
Combine the organic extracts and wash with brine to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification and Analysis:
-
Rationale: The crude product will contain unreacted starting material and other yeast metabolites. Purification is necessary to obtain the pure alcohol.
-
Purify the crude residue by flash column chromatography on silica gel.
-
Characterize the purified product and determine the enantiomeric excess by chiral GC or HPLC analysis.
-
Self-Validating Systems and Trustworthiness
Every protocol described is designed as a self-validating system. The inclusion of analytical checkpoints (GC/HPLC) after the reaction and purification steps is critical. The enantiomeric excess (ee) and yield are the ultimate measures of success. If the initial screening yields low conversion or selectivity, this indicates that the chosen biocatalysts are not suitable for the sterically hindered substrate, prompting a return to screening a different set of enzymes (e.g., from different microbial sources or engineered variants). Similarly, in the whole-cell protocol, low yields may indicate substrate toxicity, necessitating optimization steps such as fed-batch substrate addition or the use of a two-phase solvent system to sequester the substrate from the cells.
Visualization of the Enzymatic Reaction
Caption: The enzymatic reduction of a ketone coupled with cofactor regeneration.
References
-
Organic Syntheses. Butanoic acid, 3-hydroxy-, ethyl ester, (S)-.[Link]
-
Springer Nature (2025). Bioreduction of N-(3-oxobutyl)heterocycles with flexible ring by yeast whole-cell biocatalysts.[Link]
-
Royal Society of Chemistry (2023). Engineering ketoreductases for the enantioselective synthesis of chiral alcohols.[Link]
-
ResearchGate (2025). Asymmetric reductions of ethyl 2-(benzamidomethyl)-3-oxobutanoate by yeasts.[Link]
-
PubMed (2005). Highly stereoselective reagents for beta-keto ester reductions by genetic engineering of baker's yeast.[Link]
-
Digital Commons@Georgia Southern (2020). The Synthesis and Biocatalytic Reduction of Beta-keto Alkynes.[Link]
-
PubMed (2005). Highly stereoselective reductions of alpha-alkyl-1,3-diketones and alpha-alkyl-beta-keto esters catalyzed by isolated NADPH-dependent ketoreductases.[Link]
-
National Center for Biotechnology Information (2012). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum.[Link]
-
ResearchGate (2025). Enzymatic Reduction of Ketones to Optically Active Secondary Alcohols.[Link]
-
National Center for Biotechnology Information (2018). Enantioselective, Ketoreductase-Based Entry into Pharmaceutical Building Blocks: Ethanol as Tunable Nicotinamide Reductant.[Link]
-
Codexis (2022). Codex® KRED Screening Kit Protocol.[Link]
-
PubMed (1999). Stereoselective reduction of ethyl 4-chloro-3-oxobutanoate by Escherichia coli transformant cells coexpressing the aldehyde reductase and glucose dehydrogenase genes.[Link]
-
PubMed (1990). Stereoselective Reduction of Ethyl 4-Chloro-3-Oxobutanoate by a Microbial Aldehyde Reductase in an Organic Solvent-Water Diphasic System.[Link]
-
ResearchGate (2025). Enantioselective Reductions of β‐keto‐Esters by Bakers' Yeast.[Link]
-
National Center for Biotechnology Information (1990). Stereoselective Reduction of Ethyl 4-Chloro-3-Oxobutanoate by a Microbial Aldehyde Reductase in an Organic Solvent-Water Diphasic System.[Link]
-
ResearchGate (2025). Stereoselective Reduction of Alkyl 3-Oxobutanoate by Carbonyl Reductase from Candida magnoliae.[Link]
-
ACG Publications (2013). Baker's yeast catalyzed asymmetric reduction of prochiral ketones in different reaction mediums.[Link]
-
ResearchGate (2025). Baker′s Yeast Reduction of α-Alkyl-α-hydroxy-β-keto Esters.[Link]
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- 3. researchgate.net [researchgate.net]
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Use of baker's yeast in the synthesis of Ethyl 3-hydroxy-2,2-dimethylbutanoate
Application and Protocol Guide:
Biocatalytic Synthesis of Ethyl 3-hydroxy-2,2-dimethylbutanoate Utilizing Saccharomyces cerevisiae (Baker's Yeast)
Introduction: The Convergence of Green Chemistry and Chiral Synthesis
The asymmetric reduction of prochiral ketones to yield enantiomerically enriched secondary alcohols is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and fine chemical industries. These chiral alcohols serve as invaluable building blocks for complex molecules. While traditional chemical reductants have long been employed, there is a growing imperative to adopt more sustainable and environmentally benign methodologies. Biocatalysis, utilizing whole-cell systems like baker's yeast (Saccharomyces cerevisiae), has emerged as a powerful and "green" alternative.[1][2] This approach leverages the innate enzymatic machinery of the yeast to perform highly selective chemical transformations under mild, aqueous conditions.[3][4]
This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of baker's yeast for the stereoselective synthesis of this compound from its corresponding β-keto ester, Ethyl 2,2-dimethyl-3-oxobutanoate. We will delve into the mechanistic underpinnings of this biotransformation, provide a comprehensive, step-by-step protocol, and discuss critical parameters that influence reaction success.
Scientific Foundation: The Enzymatic Machinery of Baker's Yeast
The remarkable ability of Saccharomyces cerevisiae to reduce carbonyl compounds stems from a complex interplay of various oxido-reductase enzymes present within the cell.[5][6] These enzymes, which are essential for the yeast's metabolic processes, can fortuitously accept a wide range of synthetic ketones as substrates. The reduction is a co-factor dependent process, typically relying on nicotinamide adenine dinucleotide (NADH) or its phosphorylated form (NADPH) as the hydride source. During fermentation, the yeast's metabolism of a carbon source, such as sucrose or glucose, continuously regenerates this vital co-factor.[7]
The stereochemical outcome of the reduction is governed by Prelog's rule, which provides a model to predict the configuration of the resulting alcohol based on the relative sizes of the substituents attached to the carbonyl carbon.[8] However, it is crucial to recognize that baker's yeast contains multiple reductases with differing substrate specificities and stereoselectivities.[3][5] The final enantiomeric excess (e.e.) of the product is therefore a composite of the activities of these competing enzymes. For many β-keto esters, a high preference for the (S)-enantiomer is observed.[2][9][10]
The substrate for our target synthesis, Ethyl 2,2-dimethyl-3-oxobutanoate, presents a unique structural challenge due to the sterically demanding gem-dimethyl group at the α-position. This steric hindrance can influence the rate of reduction and the enantioselectivity of the process. Therefore, careful optimization of reaction conditions is paramount to achieve high conversion and optical purity.
Experimental Workflow and Biochemical Pathway
The overall experimental workflow for the biocatalytic reduction is a multi-step process that begins with the preparation of the yeast culture, followed by the biotransformation, and concluding with product extraction and purification.
Biochemical Reduction Pathway
Caption: The biochemical pathway for the reduction of Ethyl 2,2-dimethyl-3-oxobutanoate.
Experimental Workflow Diagram
Caption: A step-by-step overview of the experimental workflow.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the reduction of β-keto esters using baker's yeast and is optimized for the synthesis of this compound.[9][10]
Materials and Reagents:
-
Active dry baker's yeast (Saccharomyces cerevisiae)
-
Sucrose (table sugar)
-
Ethyl 2,2-dimethyl-3-oxobutanoate (substrate)
-
Deionized water
-
Diatomaceous earth (Celite®)
-
Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate (for chromatography)
Equipment:
-
Erlenmeyer flask (e.g., 500 mL or 1 L)
-
Magnetic stirrer and stir bar
-
Fermentation lock or a cotton plug
-
Büchner funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
-
Glass chromatography column
-
Standard laboratory glassware
Protocol Steps:
-
Yeast Culture Preparation:
-
In a suitable Erlenmeyer flask, dissolve 30 g of sucrose in 150 mL of warm (35-40 °C) deionized water.
-
To this solution, add 10 g of active dry baker's yeast.
-
Gently swirl the flask to ensure the yeast is well-dispersed.
-
-
Yeast Activation (Initial Fermentation):
-
Equip the flask with a fermentation lock or a loose cotton plug to allow for the release of carbon dioxide while preventing contamination.[11]
-
Place the flask on a magnetic stirrer and stir the suspension gently at room temperature (approximately 25-30 °C) for 30-60 minutes. Vigorous CO₂ evolution is an indicator of yeast activity.
-
-
Substrate Addition:
-
Dissolve 1.0 g of Ethyl 2,2-dimethyl-3-oxobutanoate in a minimal amount of ethanol (e.g., 1-2 mL) to aid in its dispersion in the aqueous medium.
-
Add the substrate solution dropwise to the actively fermenting yeast culture. A slow addition is recommended to avoid high localized concentrations that can be toxic to the yeast.
-
-
Biotransformation (Incubation):
-
Continue to stir the reaction mixture at room temperature.
-
The reaction time can vary significantly, typically ranging from 24 to 72 hours.[2]
-
-
Reaction Monitoring:
-
Periodically monitor the progress of the reaction by withdrawing a small aliquot (e.g., 1 mL), extracting with ethyl acetate, and analyzing the organic layer by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
The reaction is considered complete when the starting material is no longer detectable.
-
-
Work-up and Yeast Removal:
-
Once the reaction is complete, add approximately 15-20 g of diatomaceous earth (Celite®) to the reaction mixture and stir for 10-15 minutes. This will aid in the filtration of the yeast cells.[9][10]
-
Filter the mixture through a Büchner funnel packed with a pad of Celite®. Wash the filter cake with a small amount of deionized water (e.g., 2 x 25 mL).
-
-
Product Extraction:
-
Transfer the filtrate to a separatory funnel.
-
Extract the aqueous filtrate with ethyl acetate (e.g., 3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography, eluting with a suitable solvent system (e.g., a gradient of hexanes and ethyl acetate).
-
-
Analysis and Characterization:
-
Characterize the purified this compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy.
-
Determine the enantiomeric excess of the product using chiral GC or chiral HPLC.
-
Data Presentation and Expected Outcomes
While specific quantitative data for the reduction of Ethyl 2,2-dimethyl-3-oxobutanoate is not extensively published, we can extrapolate expected outcomes based on similar biotransformations of β-keto esters.
| Parameter | Expected Outcome | Rationale / Influencing Factors |
| Reaction Time | 24 - 72 hours | Substrate concentration, yeast activity, and temperature.[2] |
| Typical Yield | Moderate (40-70%) | Substrate stability, product extraction efficiency, and potential yeast-mediated side reactions. |
| Enantiomeric Excess (e.e.) | >85% for one enantiomer | The inherent stereoselectivity of the dominant yeast oxido-reductases. The (S)-enantiomer is often favored.[2][9][10] |
| Optimal Temperature | 25 - 35 °C | Balances enzyme activity with yeast viability.[7] |
Troubleshooting and Optimization
-
Low Conversion: If the reaction stalls or proceeds slowly, consider adding a second portion of sucrose after 24 hours to replenish the yeast's energy source.[9][10] Ensure the yeast is active before starting the reaction. The steric hindrance of the substrate may also necessitate a longer reaction time or a higher yeast-to-substrate ratio.
-
Low Enantioselectivity: The presence of multiple reductases can sometimes lead to a mixture of enantiomers.[5] Strategies to improve e.e. include pre-treating the yeast ("starving" the yeast) or adding specific enzyme inhibitors, though these are more advanced techniques.[9][10]
-
Emulsion during Extraction: The presence of cellular debris can lead to emulsions. Ensure thorough filtration and consider saturating the aqueous layer with sodium chloride before extraction to facilitate phase separation.
Conclusion
The use of baker's yeast for the synthesis of this compound represents a cost-effective, environmentally friendly, and highly selective method for accessing this valuable chiral building block. This protocol provides a robust starting point for researchers. By understanding the underlying biochemical principles and carefully controlling the experimental parameters, this biocatalytic approach can be a powerful tool in the synthetic chemist's arsenal, aligning with the principles of green chemistry without compromising on stereochemical control.
References
-
Csuk, R., & Glänzer, B. I. (1991). Baker's Yeast-Mediated Transformations in Organic Chemistry. Chemical Reviews, 91(1), 49-97. [Link]
-
Stewart, J. D. (2001). Baker's yeast as a reagent for asymmetric synthesis. Current Organic Chemistry, 5(8), 771-791. [Link]
-
Nakamura, K., Yamanaka, R., Matsuda, T., & Harada, T. (2003). Recent developments in asymmetric reduction of ketones with biocatalysts. Tetrahedron: Asymmetry, 14(18), 2659-2681. [Link]
-
Seebach, D., Sutter, M. A., Weber, R. H., & Züger, M. F. (1985). YEAST REDUCTION OF ETHYL ACETOACETATE: (S)-(+)-ETHYL 3-HYDROXYBUTANOATE. Organic Syntheses, 63, 1. [Link]
-
Wolfson, A., D'eur, C., Lavital, D., & Tavor, D. (2013). Baker's yeast catalyzed asymmetric reduction of prochiral ketones in different reaction mediums. Organic Communications, 6(1), 1-11. [Link]
-
Kayser, M. M., Mihovilovic, M. D., Kearns, J., Feicht, A., & Stewart, J. D. (1999). Baker's Yeast-Mediated Reductions of α-Keto Esters and an α-Keto-β-Lactam. Two Routes to the Paclitaxel Side Chain. The Journal of Organic Chemistry, 64(18), 6603-6608. [Link]
-
Mihovilovic, M. D., Müller, B., & Stanetty, P. (2002). Asymmetric reduction of ketones using whole-cell biocatalysts. European Journal of Organic Chemistry, 2002(22), 3711-3727. [Link]
-
CH223 - Exp. 10 - Yeast Reduction of Ethyl Acetoacetate Pre-Lab Lecture Video. (2014, November 2). YouTube. [Link]
-
Module 2 : Reduction Reactions. NPTEL Archive. [Link]
-
Highly stereoselective reagents for beta-keto ester reductions by genetic engineering of baker's yeast. PubMed. [Link]
-
YEAST REDUCTION OF ETHYL ACETOACETATE: (S)-( + )- ETHYL 3-HYDROXYBUTANOATE. ETH Zürich. [Link]
-
Butanoic acid, 3-hydroxy-, ethyl ester, (S) - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Baker's Yeast Mediated Reduction of 2-Acetyl-3-methyl Sulfolane. MDPI. [Link]
-
Reduction of Ethyl 3-Oxobutanoate Using Baker's Yeast. StudyCorgi. [Link]
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The Strategic Application of Ethyl 3-Hydroxy-2,2-dimethylbutanoate in Advanced Organic Synthesis
Introduction: Unveiling a Versatile Chiral Synthon
In the landscape of modern organic chemistry, the demand for enantiomerically pure compounds is paramount, particularly in the realms of pharmaceutical development and natural product synthesis. Chiral building blocks serve as the foundational elements for constructing complex molecular architectures with precise stereochemical control. Among these, β-hydroxy esters are of significant interest due to their versatile functionality, allowing for a diverse array of chemical transformations. This application note delves into the synthesis and utility of ethyl 3-hydroxy-2,2-dimethylbutanoate, a valuable yet specific chiral building block. The gem-dimethyl substitution at the α-position introduces unique steric and electronic properties, making it an intriguing synthon for creating sterically hindered and stereochemically rich environments in target molecules.
This guide provides a comprehensive overview of the synthesis of this compound via the Reformatsky reaction, detailed experimental protocols, and explores its potential applications in the synthesis of complex organic molecules, drawing parallels with structurally related and well-established chiral building blocks.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a building block is crucial for its effective application in synthesis.
| Property | Value |
| Molecular Formula | C₈H₁₆O₃ |
| Molecular Weight | 160.21 g/mol |
| CAS Number | 7505-94-4 |
| Appearance | Colorless liquid (predicted) |
| Boiling Point | Not specified |
| Solubility | Soluble in common organic solvents |
Synthesis of this compound: The Reformatsky Reaction
The most direct and classical approach to synthesizing β-hydroxy esters is the Reformatsky reaction. This reaction involves the formation of an organozinc reagent from an α-halo ester, which then adds to a carbonyl compound. For the synthesis of this compound, the key precursors are ethyl α-bromoisobutyrate and formaldehyde.
The causality behind this choice of reaction lies in the relatively low reactivity of the organozinc reagent (Reformatsky enolate) compared to Grignard or organolithium reagents. This chemoselectivity prevents side reactions, such as the nucleophilic attack on the ester functionality of another molecule of the starting material. The gem-dimethyl group on the α-carbon further stabilizes the enolate and influences the reaction's steric course.
Reaction Mechanism
The reaction proceeds through several key steps:
-
Oxidative Addition: Zinc metal inserts into the carbon-bromine bond of ethyl α-bromoisobutyrate to form a zinc enolate.
-
Coordination: The carbonyl oxygen of formaldehyde coordinates to the zinc atom of the enolate.
-
C-C Bond Formation: A six-membered chair-like transition state is formed, leading to the creation of a new carbon-carbon bond between the α-carbon of the ester and the carbonyl carbon of formaldehyde.
-
Work-up: Acidic work-up protonates the zinc alkoxide to yield the final β-hydroxy ester and removes the zinc salts.
The Strategic Synthesis of Beta-Lactamase Inhibitor Prodrugs Leveraging Ethyl 3-hydroxy-2,2-dimethylbutanoate
Introduction: Counteracting Bacterial Resistance Through Prodrug Design
The escalating threat of antibiotic resistance, particularly through the production of β-lactamase enzymes by bacteria, has severely compromised the efficacy of many β-lactam antibiotics.[1][2] A proven strategy to combat this resistance is the co-administration of a β-lactamase inhibitor (BLI) with a β-lactam antibiotic.[3] Next-generation BLIs, such as avibactam and relebactam, have moved beyond the traditional β-lactam core, utilizing novel scaffolds like diazabicyclooctane (DBO) to inhibit a broader spectrum of β-lactamases, including class A, C, and some class D enzymes.[1][4][5]
This application note details a robust synthetic strategy for producing prodrugs of these advanced β-lactamase inhibitors, with a key focus on the versatile starting material, Ethyl 3-hydroxy-2,2-dimethylbutanoate. The prodrug approach is a critical tool in drug development, enabling the modification of pharmacokinetics, improving oral bioavailability, and enhancing the overall therapeutic profile of a drug.[6][7] By converting the active inhibitor into a transiently inactive form, its absorption, distribution, metabolism, and excretion (ADME) properties can be optimized.[6]
The Pivotal Role of this compound
This compound serves as a crucial chiral building block in the synthesis of complex molecules, including the DBO core of inhibitors like avibactam and relebactam.[4][8] Its chemical structure provides the necessary stereochemistry and functional groups to construct the bicyclic ring system that is essential for inhibitory activity.
Key Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C8H16O3 | [9] |
| Molecular Weight | 160.21 g/mol | [10] |
| Boiling Point | 228.3°C at 760 mmHg | [10] |
| Density | 0.988 g/cm³ | [10] |
| Safety | Refer to Safety Data Sheet (SDS) for handling and disposal | [11] |
The strategic advantage of using this specific ester lies in its ability to undergo a series of controlled chemical transformations to yield the core DBO scaffold. This process often involves steps like asymmetric hydrogenation to establish key stereocenters with high enantiomeric excess.[8]
Synthetic Workflow: From Starting Material to Prodrug
The synthesis of a β-lactamase inhibitor prodrug from this compound is a multi-step process that requires careful control of reaction conditions and purification of intermediates. The overall workflow can be conceptualized as follows:
Caption: A generalized workflow for the synthesis of a beta-lactamase inhibitor prodrug.
Detailed Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the key stages of the synthesis. These are representative procedures and may require optimization based on specific target molecules and laboratory conditions.
Protocol 1: Synthesis of the Diazabicyclooctane (DBO) Core
The formation of the DBO core is a critical phase of the synthesis. A catalytic asymmetric total synthesis approach for avibactam and relebactam has been reported, which can be adapted for similar DBO derivatives.[4][8] This often involves the creation of a key stereocenter using Rh-catalyzed asymmetric hydrogenation, affording a crucial α-amino acid ester derivative with high enantioselectivity.[8]
Materials:
-
This compound
-
Appropriate chiral catalyst (e.g., Rh-based)
-
Hydrogen source
-
Solvents (e.g., methanol, dichloromethane)
-
Reagents for cyclization (will vary based on the specific synthetic route)
Procedure:
-
Asymmetric Hydrogenation: Dissolve this compound in a suitable solvent under an inert atmosphere.
-
Add the chiral rhodium catalyst.
-
Pressurize the reaction vessel with hydrogen gas to the recommended pressure.
-
Stir the reaction at the specified temperature until completion, monitoring by an appropriate analytical technique (e.g., TLC, HPLC).
-
Upon completion, carefully vent the hydrogen and concentrate the reaction mixture.
-
Purify the resulting chiral intermediate using column chromatography.
-
Cyclization to DBO Core: The subsequent steps to form the bicyclic urea scaffold of the DBO core involve a series of reactions that may include protection of functional groups, activation of hydroxyl groups, and intramolecular cyclization.[4] The specific reagents and conditions will be dictated by the chosen synthetic pathway.
Protocol 2: Synthesis of the Active Beta-Lactamase Inhibitor
Once the DBO core is synthesized, it is functionalized to produce the active inhibitor. For avibactam, this involves the introduction of a carboxamide group and subsequent sulfation.
Materials:
-
Synthesized DBO core
-
Reagents for amidation (e.g., ammonia or a protected amine source, coupling agents)
-
Sulfating agent (e.g., sulfur trioxide pyridine complex)
-
Protecting groups and deprotection reagents as needed
-
Solvents (e.g., THF, DMF)
Procedure:
-
Amidation: Convert the ester group on the DBO core to a primary amide. This can be achieved through various methods, including direct ammonolysis or a multi-step process involving hydrolysis to the carboxylic acid followed by amide coupling.
-
Sulfation: The hydroxyl group on the DBO ring is sulfated. This is a crucial step for the inhibitor's mechanism of action.[12] The reaction is typically carried out by treating the N-hydroxy intermediate with a sulfating agent like sulfuryl chloride or a SO3-pyridine complex.[13]
-
Deprotection: If any protecting groups were used in the synthesis, they are removed in the final steps to yield the active inhibitor.
-
Purification: The final active inhibitor is purified using techniques such as preparative HPLC or crystallization to achieve high purity.[14][15][16][17]
Protocol 3: Prodrug Formation
The final step is the attachment of a promoiety to the active inhibitor. This is often done by creating an ester linkage that can be cleaved in vivo by esterases.[12]
Materials:
-
Purified active β-lactamase inhibitor
-
Promoieties with a suitable leaving group (e.g., an activated carboxylic acid)
-
Coupling agents (e.g., DCC, EDC)
-
Solvents (e.g., dichloromethane, acetonitrile)
Procedure:
-
Dissolve the active inhibitor in an appropriate anhydrous solvent.
-
Add the promoiety and the coupling agent.
-
Stir the reaction at room temperature or a slightly elevated temperature until completion.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, quench any excess reagents and purify the crude product.
-
The final prodrug is typically purified by column chromatography or preparative HPLC.
-
The structure and purity of the final product should be confirmed by NMR, mass spectrometry, and HPLC analysis.[18]
Mechanism of Action: Reversible Covalent Inhibition
The diazabicyclooctane (DBO) class of β-lactamase inhibitors, including avibactam, function through a novel mechanism of reversible covalent inhibition.[4] Unlike traditional β-lactam inhibitors that form a stable, essentially irreversible acyl-enzyme intermediate, DBOs form a transient covalent bond with the serine residue in the active site of the β-lactamase.[2]
Caption: The reversible covalent inhibition mechanism of DBO beta-lactamase inhibitors.
This reversible nature is key to their broad-spectrum activity and lower potential for inducing resistance. The sulfate group on the DBO core plays a critical role in this process, facilitating both the acylation and deacylation steps.
Conclusion and Future Perspectives
The synthesis of β-lactamase inhibitor prodrugs using this compound as a starting material represents a sophisticated and highly valuable approach in the ongoing battle against antibiotic resistance. This methodology allows for the efficient and stereocontrolled construction of the complex DBO scaffold, which is central to the efficacy of next-generation inhibitors. The subsequent conversion of these potent inhibitors into prodrugs offers a powerful strategy to enhance their clinical utility by improving their pharmacokinetic profiles. As bacterial resistance continues to evolve, the development of novel synthetic routes and innovative prodrug designs will remain at the forefront of infectious disease research.
References
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ResearchGate. (2025). Catalytic asymmetric total synthesis of diazabicyclooctane β-lactamase inhibitors avibactam and relebactam | Request PDF. Retrieved from [Link]
-
DukeSpace. (n.d.). Design of β-lactam Prodrugs to Selectively Suppress β-lactam Resistant, Pathogenic Bacteria in Microbial Mixtures. Retrieved from [Link]
-
ResearchGate. (2021). Synthesis and β-Lactamase Inhibition Activity of Imidates of Diazabicyclooctane. Retrieved from [Link]
-
MDPI. (n.d.). Breakthrough Advances in Beta-Lactamase Inhibitors: New Synthesized Compounds and Mechanisms of Action Against Drug-Resistant Bacteria. Retrieved from [Link]
-
ACS Publications. (2019). Exploitation of Antibiotic Resistance as a Novel Drug Target: Development of a β-Lactamase-Activated Antibacterial Prodrug. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Catalytic asymmetric total synthesis of diazabicyclooctane β-lactamase inhibitors avibactam and relebactam. Chemical Communications. Retrieved from [Link]
-
NIH. (2020). Antibacterial Prodrugs to Overcome Bacterial Resistance. PMC. Retrieved from [Link]
-
bioRxiv. (2024). An engineered prodrug selectively suppresses β-lactam resistant bacteria in a mixed microbial setting. Retrieved from [Link]
-
PubMed. (2020). Synthesis of 2-Thio-Substituted 1,6-Diazabicyclo[3.2.1]octane Derivatives, Potent β-Lactamase Inhibitors. Retrieved from [Link]
-
NIH. (n.d.). Exploitation of Antibiotic Resistance as a Novel Drug Target: Development of a β-Lactamase-Activated Antibacterial Prodrug. PMC. Retrieved from [Link]
-
Wikipedia. (n.d.). β-Lactamase inhibitor. Retrieved from [Link]
-
NIH. (2021). Pharmacokinetics of Non-β-Lactam β-Lactamase Inhibitors. PMC. Retrieved from [Link]
-
NIH. (n.d.). This compound. PubChem. Retrieved from [Link]
-
ACS Publications. (2018). Orally Absorbed Derivatives of the β-Lactamase Inhibitor Avibactam. Design of Novel Prodrugs of Sulfate Containing Drugs. Journal of Medicinal Chemistry. Retrieved from [Link]
-
FutureLearn. (n.d.). Non-beta-lactam antibiotics. Retrieved from [Link]
-
PubMed. (n.d.). The complexed structure and antimicrobial activity of a non-beta-lactam inhibitor of AmpC beta-lactamase. Retrieved from [Link]
-
ResearchGate. (n.d.). Design, synthesis, and biological evaluation of a series of beta-lactam-based prodrugs. Retrieved from [Link]
-
PubMed. (2020). Diazabicyclooctane Functionalization for Inhibition of β-Lactamases from Enterobacteria. Retrieved from [Link]
-
NIH. (n.d.). Ethyl 3-hydroxy-2-methylbutyrate. PubChem. Retrieved from [Link]
-
NIH. (n.d.). Purification and characterization of a new beta-lactamase from Clostridium butyricum. Retrieved from [Link]
-
ResearchGate. (1989). Purification and characterization of a new beta-lactamase from Clostridium butyricum. Retrieved from [Link]
-
ProQuest. (n.d.). DISCOVERY AND CHARACTERIZATION OF NOVEL BETA-LACTAMASE INHIBITORS. Retrieved from [Link]
-
PubMed. (n.d.). Purification and characterization of inducible beta-lactamases in Aeromonas spp. Retrieved from [Link]
-
ChemRxiv. (n.d.). Overriding Innate Decomposition Temperatures of an Avibactam Prodrug Precursor using Data Science-Guided Synthesis. Retrieved from [Link]
-
PubMed. (2001). Purification and characterization of a beta-lactamase from Haemophilus ducreyi in Escherichia coli. Retrieved from [Link]
-
MDPI. (n.d.). Approachable Synthetic Methodologies for Second-Generation β-Lactamase Inhibitors: A Review. Retrieved from [Link]
-
ResearchGate. (n.d.). Design, Synthesis, and Biological Evaluation of a Series of β-Lactam-Based Prodrugs | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). The Development of a Manufacturing Route to Avibactam, a β-lactamase Inhibitor | Request PDF. Retrieved from [Link]
-
PubMed. (2022). Broad-spectrum cyclic boronate β-lactamase inhibitors featuring an intramolecular prodrug for oral bioavailability. Retrieved from [Link]
- Google Patents. (n.d.). CN108239089B - Method for synthesizing avibactam sodium.
-
NIH. (n.d.). Novel and Recent Synthesis and Applications of β-Lactams. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Features of synthesis and structure of ethyl (2Z)-3-hydroxy-(2,3,4,5-tetrafluorophenyl)-propyl-2-enoate. Retrieved from [Link]
-
PubMed. (1997). Synthesis, stability and anticonvulsant activity of two new GABA prodrugs. Retrieved from [Link]
-
NIH. (2019). Synthesis and characterization of a long-acting emtricitabine prodrug nanoformulation. Retrieved from [Link]
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Application Notes and Protocols: The Strategic Role of Ethyl 3-Hydroxy-2,2-dimethylbutanoate in Natural Product Total Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-hydroxy-2,2-dimethylbutanoate is a chiral β-hydroxy ester with significant potential as a versatile building block in the stereoselective synthesis of complex molecular architectures. Its gem-dimethyl substitution at the α-position offers unique steric and electronic properties that can influence the stereochemical outcome of subsequent reactions, making it a valuable synthon for introducing quaternary centers and controlling adjacent stereochemistry. This guide provides a comprehensive overview of the synthesis of this compound, with a detailed protocol for its preparation via the Reformatsky reaction. Furthermore, by drawing parallels with the well-established applications of analogous chiral β-hydroxy esters, we explore its potential strategic applications in the total synthesis of natural products, offering insights for researchers in organic synthesis and drug development.
Introduction: The Value of Chiral β-Hydroxy Esters in Synthesis
Chiral β-hydroxy esters are a cornerstone of modern asymmetric synthesis, serving as pivotal intermediates in the construction of a vast array of natural products and pharmaceuticals.[1][2] The presence of both a hydroxyl and an ester functionality provides a versatile scaffold for a multitude of chemical transformations, including oxidation, reduction, cyclization, and chain elongation. The stereochemistry of the hydroxyl group is often crucial for the biological activity of the target molecule, necessitating synthetic methods that afford high enantiomeric purity.[3]
This compound, with its characteristic gem-dimethyl group, presents an intriguing structural motif. This feature can impart conformational rigidity and direct the stereochemical course of reactions at adjacent centers, offering a strategic advantage in the synthesis of sterically hindered and complex natural products.
Synthesis of this compound: The Reformatsky Reaction
The Reformatsky reaction is a classic and reliable method for the synthesis of β-hydroxy esters. It involves the reaction of an α-halo ester with a ketone or aldehyde in the presence of metallic zinc.[4] This reaction is particularly well-suited for the synthesis of this compound from ethyl 2-bromo-2-methylpropanoate and a suitable carbonyl compound. The organozinc intermediate, often referred to as a Reformatsky enolate, is less reactive than Grignard reagents or lithium enolates, which prevents self-condensation of the ester.[5]
Causality Behind Experimental Choices in the Reformatsky Reaction
The success of the Reformatsky reaction hinges on several key experimental parameters:
-
Activation of Zinc: Commercial zinc dust is often coated with a layer of zinc oxide, which passivates its surface and inhibits the reaction. Activation, typically through treatment with iodine, dilute acid, or heating, is crucial to expose a fresh, reactive zinc surface for the oxidative insertion into the carbon-halogen bond.[5]
-
Solvent: Anhydrous ethereal solvents such as diethyl ether or tetrahydrofuran (THF) are commonly used. These solvents are inert to the reaction conditions and effectively solvate the organozinc intermediate. The absence of water is critical to prevent the protonation of the enolate.
-
Initiation: The reaction can sometimes be sluggish to initiate. Gentle heating or the addition of a small crystal of iodine can help to start the reaction. Once initiated, the reaction is typically exothermic and may require cooling to maintain control.
Detailed Experimental Protocol: Synthesis of this compound
This protocol describes a general procedure for the synthesis of this compound via the Reformatsky reaction.
Materials:
-
Activated Zinc dust
-
Iodine (catalytic amount)
-
Ethyl 2-bromo-2-methylpropanoate
-
Acetone (or other suitable ketone/aldehyde)
-
Anhydrous diethyl ether or THF
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Standard glassware for organic synthesis (three-neck round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer)
Procedure:
-
Activation of Zinc: In a flame-dried three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel, add activated zinc dust (1.2 equivalents). Briefly heat the flask under vacuum and then cool to room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Setup: Add a small crystal of iodine to the zinc dust. To the dropping funnel, add a solution of ethyl 2-bromo-2-methylpropanoate (1.0 equivalent) and acetone (1.1 equivalents) in anhydrous diethyl ether.
-
Initiation and Reaction: Add a small portion of the solution from the dropping funnel to the zinc. The disappearance of the iodine color and gentle refluxing indicate the initiation of the reaction. Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete conversion.
-
Work-up: Cool the reaction mixture to 0 °C in an ice bath. Slowly quench the reaction by the dropwise addition of 1 M hydrochloric acid until the excess zinc has dissolved. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic extracts and wash successively with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography or distillation under reduced pressure to afford pure this compound.
Data Summary Table:
| Reactant/Product | Molar Mass ( g/mol ) | Equivalents |
| Zinc | 65.38 | 1.2 |
| Ethyl 2-bromo-2-methylpropanoate | 195.05 | 1.0 |
| Acetone | 58.08 | 1.1 |
| This compound | 160.21 | - |
Experimental Workflow Diagram:
Strategic Application in Natural Product Total Synthesis: Analogous Case Studies
While direct applications of this compound in total synthesis are not yet widely reported, its structural features suggest its potential as a valuable chiral building block. We can infer its utility by examining the roles of analogous chiral β-hydroxy esters in the synthesis of complex natural products.
General Synthetic Utility of Chiral β-Hydroxy Esters
Chiral β-hydroxy esters, such as ethyl 3-hydroxybutanoate, are workhorses in natural product synthesis.[1] They can be readily prepared in high enantiopurity through methods like baker's yeast reduction or asymmetric hydrogenation.[2][3] These synthons provide access to a variety of structural motifs, including:
-
Polyketide Chains: Iterative aldol reactions and subsequent modifications of β-hydroxy esters are a common strategy for building up the backbones of polyketide natural products.
-
Macrolactones: The hydroxyl and ester functionalities are perfectly poised for macrolactonization, a key ring-closing step in the synthesis of many macrolide antibiotics and other bioactive natural products.
-
Chiral Alcohols and Aldehydes: Reduction of the ester and oxidation of the alcohol provide access to chiral 1,3-diols and β-hydroxy aldehydes, respectively, which are themselves versatile synthetic intermediates.
Logical Relationship Diagram:
Case Study: Total Synthesis of Phoracantholide I
The total synthesis of Phoracantholide I, a ten-membered macrolide, provides an excellent example of the strategic use of a chiral hydroxy-lactone, a synthon conceptually similar to a chiral β-hydroxy ester.[6]
Retrosynthetic Analysis:
The synthesis of (R)-Phoracantholide I often starts from a chiral precursor that establishes the key stereocenter. A common strategy involves the use of (R)-(+)-γ-valerolactone, which serves as a chiral C5 building block.[6] The lactone is first reduced to the corresponding lactol, which then undergoes a Wittig reaction to introduce the rest of the carbon chain. The resulting seco-acid is then cyclized to form the macrolactone ring.[7]
Significance of the Chiral Building Block:
The use of a pre-existing chiral building block like (R)-(+)-γ-valerolactone elegantly solves the problem of installing the stereocenter at C9 in Phoracantholide I.[6] This strategy avoids the need for a late-stage asymmetric reaction, which can often be lower-yielding and less selective.
Potential Role for this compound:
An enantiomerically pure form of this compound could serve a similar purpose in the synthesis of other natural products. The gem-dimethyl group could be used to direct the stereochemistry of subsequent reactions or to introduce a quaternary center, a common feature in many complex natural products. For instance, it could be a precursor to a chiral aldehyde that participates in a key carbon-carbon bond-forming reaction, with the gem-dimethyl group influencing the facial selectivity of the incoming nucleophile.
Conclusion and Future Perspectives
This compound represents a chiral building block with considerable untapped potential in natural product total synthesis. Its synthesis via the Reformatsky reaction is straightforward, and its unique structural features, particularly the α-gem-dimethyl group, offer intriguing possibilities for stereochemical control. While direct applications in total synthesis are yet to be extensively documented, the well-established utility of analogous chiral β-hydroxy esters provides a strong rationale for its exploration in this field. As the demand for more complex and stereochemically rich molecules in drug discovery continues to grow, the development and application of novel chiral synthons like this compound will undoubtedly play a crucial role in advancing the frontiers of organic synthesis.
References
-
Reddy, B. V. S., et al. (2016). Stereoselective synthesis of (R)-(−) and (S)-(+)-phoracantholide I from (R)-(+)-γ-valerolactone. Tetrahedron Letters, 57(46), 5132-5135. [Link]
-
Sharma, A., & Chattopadhyay, S. (1998). A Short and Efficient Synthesis of (R)-Phoracantholide I. Molecules, 3(1), 44-47. [Link]
-
ResearchGate. (n.d.). Total synthesis of (R)‐(‐) and (S)‐(+)‐phoracantholide I (33 and 34). [Link]
-
ResearchGate. (2025). A Short and Efficient Synthesis of (R)-Phoracantholide I. [Link]
-
Elsevier. (n.d.). Preparation of Both Enantiomers of Ethyl 3-Hydroxybutanoate by Microbial Methods. [Link]
-
Organic Syntheses. (n.d.). Butanoic acid, 3-hydroxy-, ethyl ester, (S)-. [Link]
-
ResearchGate. (n.d.). Scheme 8 Biosynthesis of ethyl 3-hydroxy-2-methylbutanoate 22b. [Link]
-
American Institute of Chemists. (n.d.). Recent Advances & Perspectives in the Asymmetric Reformatsky Reaction. [Link]
-
NROChemistry. (n.d.). Reformatsky Reaction. [Link]
-
Beilstein Journals. (n.d.). Recent developments in the asymmetric Reformatsky-type reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Reformatsky Reaction. [Link]
-
National Center for Biotechnology Information. (n.d.). The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions. [Link]
-
ResearchGate. (2025). Biocatalytic, Enantioselective Preparations of (R)- and (S)-Ethyl 4-Chloro-3-Hydroxybutanoate, a Useful Chiral Synthon. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
PubChem. (n.d.). Ethyl 2-hydroxy-3-methylbutanoate. [Link]
-
ResearchGate. (2025). Features of synthesis and structure of ethyl (2Z)-3-hydroxy-(2,3,4,5-tetrafluorophenyl)-propyl-2-enoate. [Link]
- Google Patents. (n.d.). Method for preparing ethyl (R)
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- 7. aurigeneservices.com [aurigeneservices.com]
Applikationshinweise und Protokolle: Derivatisierung von 3-Hydroxy-2,2-dimethylbutansäureethylester für die medizinische Chemie
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Zusammenfassung
3-Hydroxy-2,2-dimethylbutansäureethylester ist ein wertvoller Baustein in der medizinischen Chemie, der eine vielseitige Plattform für die Synthese einer Vielzahl von Molekülen mit potenzieller therapeutischer Anwendung bietet. Seine Struktur, die eine sterisch gehinderte sekundäre Hydroxylgruppe und eine Ethylesterfunktionalität aufweist, ermöglicht gezielte chemische Modifikationen zur Modulation der pharmakokinetischen und pharmakodynamischen Eigenschaften. Diese Application Note bietet detaillierte Protokolle und Einblicke in die Derivatisierungsstrategien für diesen wichtigen Baustein, einschließlich Veresterung, Veretherung und Carbamatbildung, um die Entdeckung und Entwicklung neuer pharmazeutischer Wirkstoffe zu erleichtern.
Einleitung: Die Bedeutung von 3-Hydroxy-2,2-dimethylbutansäureethylester in der Wirkstoffforschung
Die chemische Struktur von 3-Hydroxy-2,2-dimethylbutansäureethylester, die sich durch eine Pivaloyl-ähnliche Einheit auszeichnet, verleiht den daraus abgeleiteten Molekülen eine bemerkenswerte Stabilität gegenüber hydrolytischen Enzymen. Pivalinsäureester sind bekannt für ihre Fähigkeit, die Absorption und das pharmakokinetische Profil von Medikamenten zu verbessern, was sie zu einer attraktiven Komponente in Prodrug-Strategien macht.[1] Die Hydroxylgruppe an der C3-Position dient als reaktiver Ankerpunkt für die Einführung verschiedener funktioneller Gruppen, die für die Interaktion mit biologischen Zielstrukturen entscheidend sein können. β-Hydroxyester sind zudem wichtige chirale Bausteine für die Synthese von Naturstoffen und pharmazeutisch aktiven Verbindungen.[2][3]
Die Derivatisierung dieses Moleküls ermöglicht es Forschern, systematisch Struktur-Wirkungs-Beziehungen (SAR) zu untersuchen, die Löslichkeit zu optimieren, die metabolische Stabilität zu erhöhen und die Bioverfügbarkeit zu verbessern. Die in diesem Leitfaden beschriebenen Protokolle sollen als fundierte Ausgangspunkte für die Synthese neuartiger Derivate für Screening-Bibliotheken und gezielte Wirkstoffentwicklungsprogramme dienen.
Strategien zur Derivatisierung der Hydroxylgruppe
Die sekundäre Hydroxylgruppe des 3-Hydroxy-2,2-dimethylbutansäureethylesters ist der primäre Angriffspunkt für chemische Modifikationen. Die benachbarte geminale Dimethylgruppe führt zu einer signifikanten sterischen Hinderung, die bei der Auswahl der Reaktionsbedingungen berücksichtigt werden muss.
Abbildung 1: Übersicht der Derivatisierungsstrategien.
Veresterung und Acylierung: Einführung bioisosterer Gruppen und Prodrug-Moieties
Die Umwandlung der Hydroxylgruppe in einen Ester ist eine der häufigsten Strategien zur Derivatisierung. Dies ermöglicht die Einführung einer Vielzahl von Carbonsäuren, die als bioisostere Ersatzstoffe für andere funktionelle Gruppen dienen oder als abspaltbare Promotoren in Prodrugs fungieren können.
Die Mitsunobu-Reaktion ist eine äußerst vielseitige Methode zur Umwandlung von primären und sekundären Alkoholen in Ester, Phenylether, Thioether und andere Verbindungen.[4] Eine entscheidende Eigenschaft dieser Reaktion ist die Inversion der Stereochemie am chiralen Zentrum des Alkohols, was sie zu einem leistungsstarken Werkzeug in der stereoselektiven Synthese macht.[4] Die Reaktion verläuft unter milden, im Wesentlichen neutralen Bedingungen und ist mit einer Vielzahl von funktionellen Gruppen kompatibel.[5]
Aufgrund der sterischen Hinderung am C3-Kohlenstoff des 3-Hydroxy-2,2-dimethylbutansäureethylesters kann eine Anpassung der Standard-Mitsunobu-Bedingungen erforderlich sein, um hohe Ausbeuten zu erzielen. Die Verwendung von 4-Nitrobenzoesäure als Nukleophil hat sich bei sterisch gehinderten Alkoholen als vorteilhaft erwiesen.
Protokoll 1: Mitsunobu-Veresterung mit 4-Nitrobenzoesäure
Dieses Protokoll wurde auf Basis einer bewährten Methode für sterisch gehinderte Alkohole adaptiert.
-
Materialien:
-
3-Hydroxy-2,2-dimethylbutansäureethylester
-
4-Nitrobenzoesäure
-
Triphenylphosphin (PPh₃)
-
Diisopropylazodicarboxylat (DIAD) oder Diethylazodicarboxylat (DEAD)
-
Wasserfreies Tetrahydrofuran (THF)
-
Gesättigte wässrige Natriumbicarbonatlösung (NaHCO₃)
-
Solehölle (gesättigte wässrige NaCl-Lösung)
-
Wasserfreies Natriumsulfat (Na₂SO₄)
-
Ethylacetat (EtOAc) oder Dichlormethan (DCM)
-
Kieselgel für die Säulenchromatographie
-
-
Versuchsdurchführung:
-
In einem trockenen, mit Inertgas (z. B. Stickstoff oder Argon) gespülten Rundkolben werden 3-Hydroxy-2,2-dimethylbutansäureethylester (1,0 Äq.), 4-Nitrobenzoesäure (1,5 Äq.) und Triphenylphosphin (1,5 Äq.) in wasserfreiem THF (ca. 10 Volumina bezogen auf den Alkohol) gelöst.
-
Die Mischung wird in einem Eisbad auf 0 °C abgekühlt.
-
DIAD (1,5 Äq.) wird langsam tropfenweise zu der gekühlten Lösung gegeben, wobei die Temperatur unter 5 °C gehalten wird.
-
Nach beendeter Zugabe wird das Eisbad entfernt und die Reaktionsmischung bei Raumtemperatur für 12-24 Stunden gerührt. Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) überwacht. Die Bildung von festem Triphenylphosphinoxid ist ein Indikator für den Reaktionsfortschritt.[6]
-
Nach Abschluss der Reaktion wird die Mischung mit Ethylacetat verdünnt und mit gesättigter NaHCO₃-Lösung (2x) und anschließend mit Sole (1x) gewaschen.
-
Die organische Phase wird über Na₂SO₄ getrocknet, filtriert und das Lösungsmittel unter reduziertem Druck entfernt.
-
Der Rohprodukt wird mittels Säulenchromatographie auf Kieselgel gereinigt, um das gewünschte Ester-Derivat zu isolieren.
-
-
Begründung der experimentellen Entscheidungen:
-
Die Verwendung eines Überschusses an 4-Nitrobenzoesäure und den Mitsunobu-Reagenzien (PPh₃ und DIAD) hilft, die Reaktion trotz der sterischen Hinderung zu vervollständigen.
-
Die langsame Zugabe von DIAD bei 0 °C ist entscheidend, um die Bildung von Nebenprodukten zu minimieren und die Kontrolle über die exotherme Reaktion zu behalten.
-
Die wässrige Aufarbeitung mit NaHCO₃ entfernt überschüssige 4-Nitrobenzoesäure und den Hydrazin-Nebenprodukt.
-
| Reagenz | Moläquivalente | Funktion |
| Ethyl 3-hydroxy-2,2-dimethylbutanoate | 1.0 | Substrat |
| 4-Nitrobenzoesäure | 1.5 | Nukleophil |
| Triphenylphosphin (PPh₃) | 1.5 | Aktivierungsreagenz (wird zu TPPO oxidiert) |
| Diisopropylazodicarboxylat (DIAD) | 1.5 | Aktivierungsreagenz (wird zu Hydrazin reduziert) |
| Wasserfreies THF | - | Lösungsmittel |
Tabelle 1: Reagenzien für die Mitsunobu-Reaktion.
Veretherung: Einführung stabiler, lipophiler Gruppen
Die Umwandlung der Hydroxylgruppe in einen Ether führt zur Einführung einer chemisch stabilen und in der Regel lipophileren Funktionalität. Dies kann die Membranpermeabilität und die metabolische Stabilität des Moleküls signifikant beeinflussen.
Die Williamson-Ethersynthese ist eine klassische Methode zur Herstellung von Ethern. Sie beinhaltet die Deprotonierung des Alkohols zu einem Alkoxid, gefolgt von einer nukleophilen Substitution (S_N2) mit einem Alkylhalogenid. Aufgrund der sterischen Hinderung des sekundären Alkohols in 3-Hydroxy-2,2-dimethylbutansäureethylester ist diese Methode am besten für die Reaktion mit primären und wenig gehinderten Alkylhalogeniden geeignet.
Protokoll 2: Williamson-Ethersynthese mit einem primären Alkylbromid
-
Materialien:
-
3-Hydroxy-2,2-dimethylbutansäureethylester
-
Natriumhydrid (NaH, 60 %ige Dispersion in Mineralöl)
-
Primäres Alkylbromid (z. B. Benzylbromid)
-
Wasserfreies Tetrahydrofuran (THF) oder Dimethylformamid (DMF)
-
Gesättigte wässrige Ammoniumchloridlösung (NH₄Cl)
-
Wasser
-
Solehölle
-
Wasserfreies Magnesiumsulfat (MgSO₄)
-
Ethylacetat
-
-
Versuchsdurchführung:
-
Eine Suspension von Natriumhydrid (1,2 Äq.) in wasserfreiem THF wird in einem trockenen, mit Inertgas gespülten Kolben vorgelegt und auf 0 °C gekühlt.
-
Eine Lösung von 3-Hydroxy-2,2-dimethylbutansäureethylester (1,0 Äq.) in wasserfreiem THF wird langsam zu der NaH-Suspension getropft. Die Mischung wird bei 0 °C für 30 Minuten gerührt, um die vollständige Bildung des Alkoxids zu gewährleisten.
-
Das Alkylbromid (1,1 Äq.) wird langsam zu der Reaktionsmischung gegeben.
-
Die Mischung wird langsam auf Raumtemperatur erwärmt und für 12-24 Stunden gerührt. Der Reaktionsfortschritt wird mittels DC überwacht.
-
Nach Abschluss der Reaktion wird diese vorsichtig durch langsame Zugabe von gesättigter NH₄Cl-Lösung gequencht.
-
Die Mischung wird mit Wasser verdünnt und mit Ethylacetat (3x) extrahiert.
-
Die vereinigten organischen Phasen werden mit Wasser und Sole gewaschen, über MgSO₄ getrocknet, filtriert und das Lösungsmittel unter reduziertem Druck entfernt.
-
Das Rohprodukt wird durch Säulenchromatographie gereinigt.
-
Abbildung 2: Workflow der Williamson-Ethersynthese.
Carbamat-Bildung: Einführung von Wasserstoffbrücken-Donoren und -Akzeptoren
Carbamate sind eine wichtige funktionelle Gruppe in der medizinischen Chemie, da sie als stabile Analoga von Estern und Amiden dienen und an Wasserstoffbrückenbindungen teilnehmen können. Die Synthese erfolgt typischerweise durch Reaktion des Alkohols mit einem Isocyanat oder durch eine mehrstufige Sequenz, die die Aktivierung des Alkohols beinhaltet.
Protokoll 3: Synthese von Carbamaten über Isocyanate
-
Materialien:
-
3-Hydroxy-2,2-dimethylbutansäureethylester
-
Geeignetes Isocyanat (z. B. Phenylisocyanat)
-
Dibutylzinndilaurat (DBTDL, als Katalysator)
-
Wasserfreies Toluol oder THF
-
Hexan
-
-
Versuchsdurchführung:
-
In einem trockenen, mit Inertgas gespülten Kolben werden 3-Hydroxy-2,2-dimethylbutansäureethylester (1,0 Äq.) und das Isocyanat (1,05 Äq.) in wasserfreiem Toluol gelöst.
-
Eine katalytische Menge DBTDL (ca. 0,1 mol%) wird zu der Lösung gegeben.
-
Die Reaktionsmischung wird bei Raumtemperatur oder leicht erhöhter Temperatur (40-60 °C) für 4-12 Stunden gerührt, bis die DC-Analyse den vollständigen Verbrauch des Ausgangsmaterials anzeigt.
-
Nach Abschluss der Reaktion wird das Lösungsmittel unter reduziertem Druck entfernt.
-
Das Rohprodukt wird direkt durch Kristallisation (z. B. aus Toluol/Hexan) oder durch Säulenchromatographie gereinigt.
-
-
Sicherheitshinweis: Isocyanate sind hochreaktiv und toxisch. Alle Manipulationen sollten in einem gut funktionierenden Abzug unter Einhaltung der entsprechenden Sicherheitsvorkehrungen durchgeführt werden.
Analytische Charakterisierung der Derivate
Die erfolgreiche Synthese der Derivate muss durch geeignete analytische Methoden bestätigt werden.
-
Dünnschichtchromatographie (DC): Zur Überwachung des Reaktionsfortschritts und zur Beurteilung der Reinheit.
-
Kernspinresonanzspektroskopie (NMR): ¹H- und ¹³C-NMR zur Bestätigung der Struktur und zur Überprüfung der Reinheit. Das Verschwinden des Signals der Hydroxylgruppe und das Auftreten neuer charakteristischer Signale der eingeführten Gruppe sind diagnostisch.
-
Massenspektrometrie (MS): Zur Bestimmung des Molekulargewichts und zur Bestätigung der Identität des Produkts.
-
Infrarotspektroskopie (IR): Zur Identifizierung funktioneller Gruppen. Das Verschwinden der breiten O-H-Streckschwingungsbande und das Auftreten neuer Banden (z. B. C=O-Streckschwingung des neuen Esters oder Carbamats) sind Indikatoren für eine erfolgreiche Reaktion.
Fazit
3-Hydroxy-2,2-dimethylbutansäureethylester ist ein äußerst nützlicher Baustein für die Wirkstoffforschung. Die in dieser Application Note beschriebenen Protokolle für die Veresterung, Veretherung und Carbamatbildung bieten robuste und anpassbare Methoden zur Erzeugung einer Vielzahl von Derivaten. Die sorgfältige Auswahl der Reaktionsbedingungen, insbesondere unter Berücksichtigung der sterischen Hinderung des Substrats, ist entscheidend für den synthetischen Erfolg. Diese Strategien ermöglichen es Forschern, die pharmakologischen Eigenschaften von Leitstrukturen gezielt zu optimieren und neue Kandidaten für die Arzneimittelentwicklung zu generieren.
Referenzen
-
Organic Synthesis. Mitsunobu reaction. Verfügbar unter: [Link]
-
Organic Syntheses. (1996). A general procedure for mitsunobu inversion of sterically hindered alcohols: inversion of menthol. Organic Syntheses, 73, 110. Verfügbar unter: [Link]
-
Organic Chemistry Portal. Mitsunobu Reaction. Verfügbar unter: [Link]
-
Organic Syntheses. Butanoic acid, 3-hydroxy-, ethyl ester, (S)-. Verfügbar unter: [Link]
-
Organic Syntheses. Working with Hazardous Chemicals. Verfügbar unter: [Link]
-
ETH Zürich. YEAST REDUCTION OF ETHYL ACETOACETATE: (S)-(+)- ETHYL 3-HYDROXYBUTANOATE. Verfügbar unter: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Pivalic Acid (CAS 75-98-9): Your Chemical Synthesis Partner. Verfügbar unter: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Ethyl 3-hydroxy-2,2-dimethylbutanoate Synthesis
Introduction
Welcome to the technical support center for the synthesis of Ethyl 3-hydroxy-2,2-dimethylbutanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for this important chemical transformation. The synthesis of this β-hydroxy ester, a valuable building block in organic synthesis, can present several challenges. This document aims to address common issues encountered during its preparation, drawing upon established chemical principles and field-proven insights to ensure successful and reproducible outcomes.
The primary and most effective method for synthesizing this compound is the Reformatsky reaction . This classic carbon-carbon bond-forming reaction involves the reaction of an α-halo ester with a carbonyl compound in the presence of metallic zinc.[1][2] In this specific synthesis, ethyl 2-bromo-2-methylpropanoate reacts with pivalaldehyde (2,2-dimethylpropanal) to yield the desired product. The organozinc reagent, often called a 'Reformatsky enolate', is prepared by treating the α-halo ester with zinc dust.[1][3] A key advantage of Reformatsky enolates is their lower reactivity compared to lithium enolates or Grignard reagents, which prevents undesired nucleophilic addition to the ester group.[1][3]
This guide will focus exclusively on the Reformatsky reaction for this synthesis, as it is the most direct and widely applicable method. We will delve into common pitfalls and provide detailed, step-by-step protocols to help you navigate the intricacies of this reaction.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of this compound via the Reformatsky reaction. Each issue is presented in a question-and-answer format, providing potential causes and actionable solutions.
Issue 1: Low or No Product Yield
Question: I am performing the Reformatsky reaction with ethyl 2-bromo-2-methylpropanoate and pivalaldehyde, but I am observing very low to no formation of the desired this compound. What are the potential causes and how can I rectify this?
Answer: Low or no yield in a Reformatsky reaction is a common issue that can often be traced back to a few critical factors. Let's break down the likely culprits and their solutions.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Inactive Zinc | The surface of zinc metal can become passivated with a layer of zinc oxide, which prevents it from reacting with the α-bromo ester to form the essential organozinc intermediate.[4] | Zinc Activation: It is crucial to activate the zinc prior to the reaction. This can be achieved by washing the zinc dust with a dilute acid (e.g., HCl) to remove the oxide layer, followed by washing with water, ethanol, and ether to ensure it is clean and dry. Alternatively, a small crystal of iodine or 1,2-dibromoethane can be added to the reaction flask with the zinc and gently heated to activate the surface.[4] |
| Moisture Contamination | The organozinc intermediate (Reformatsky enolate) is highly sensitive to moisture.[5] Any water present in the glassware, solvents, or starting materials will quench the enolate, preventing it from reacting with the pivalaldehyde. | Strict Anhydrous Conditions: All glassware must be thoroughly dried in an oven or by flame-drying under an inert atmosphere (nitrogen or argon). Solvents (e.g., THF, diethyl ether, toluene) must be anhydrous. Starting materials, particularly the pivalaldehyde, should be distilled and stored over molecular sieves if their purity is questionable. |
| Impure Starting Materials | The purity of both the ethyl 2-bromo-2-methylpropanoate and pivalaldehyde is critical. Impurities can interfere with the reaction or lead to the formation of side products. | Purification of Reagents: Pivalaldehyde is prone to oxidation to pivalic acid. It is recommended to distill pivalaldehyde immediately before use. Ethyl 2-bromo-2-methylpropanoate should also be of high purity. |
| Incorrect Reaction Temperature | The formation of the Reformatsky reagent and its subsequent reaction with the aldehyde are temperature-dependent. If the temperature is too low, the reaction may not initiate. If it's too high, side reactions can occur. | Temperature Optimization: The reaction is typically initiated at a gentle reflux. If the reaction does not start, gentle warming with a heat gun may be necessary. Once initiated, the reaction is often exothermic, and the rate should be controlled by the addition rate of the reactants. |
Troubleshooting Workflow for Low Yield:
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Formation of Significant By-products
Question: My reaction is producing the desired product, but I am also observing a significant amount of by-products, which is complicating purification. What are these by-products and how can I minimize their formation?
Answer: The formation of by-products in the Reformatsky reaction is often due to side reactions involving the starting materials or the product itself. Understanding the likely side reactions is key to mitigating them.
Common Side Reactions and Their Prevention:
| Side Reaction | Description | Prevention Strategies |
| Self-condensation of the α-bromo ester | Two molecules of the Reformatsky enolate can react with each other, especially at higher concentrations and temperatures. | Controlled Addition: Add the solution of ethyl 2-bromo-2-methylpropanoate and pivalaldehyde dropwise to the suspension of activated zinc. This keeps the concentration of the enolate low at any given time, favoring the reaction with the more electrophilic aldehyde. |
| Cannizzaro-type reaction of pivalaldehyde | Although less common under these conditions, if the reaction stalls and is heated for prolonged periods, the aldehyde can undergo disproportionation. | Ensure Reaction Initiation: Proper zinc activation and initiation of the Reformatsky reaction are key. If the desired reaction is proceeding, the concentration of unreacted aldehyde will be lower. |
| Dehydration of the β-hydroxy ester product | The desired product, this compound, can undergo dehydration to form the corresponding α,β-unsaturated ester, especially during acidic work-up or distillation at high temperatures. | Mild Work-up: Quench the reaction with a mild acid, such as a saturated aqueous solution of ammonium chloride or dilute HCl, at a low temperature (e.g., 0 °C). Purification Technique: Purify the product using vacuum distillation at the lowest possible temperature to prevent dehydration.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for this Reformatsky reaction?
A1: Anhydrous tetrahydrofuran (THF), diethyl ether, or toluene are commonly used solvents for the Reformatsky reaction.[2] THF is often preferred due to its good solvating properties for the organozinc intermediate. The choice of solvent can sometimes influence the reaction rate and yield.
Q2: How can I monitor the progress of the reaction?
A2: Thin-Layer Chromatography (TLC) is an effective way to monitor the reaction. Take small aliquots from the reaction mixture, quench them with a small amount of dilute acid, and extract with an organic solvent (e.g., ethyl acetate). Spot the organic layer on a TLC plate and elute with a suitable solvent system, such as a mixture of hexane and ethyl acetate. The product, being a hydroxy ester, will be more polar and have a lower Rf value than the starting materials (α-bromo ester and aldehyde).
Q3: What are the best practices for the work-up and purification of this compound?
A3: After the reaction is complete, the mixture is typically cooled and then quenched by pouring it into a cold, dilute acid solution (e.g., sulfuric acid or ammonium chloride) to dissolve any basic zinc salts. The product is then extracted with an organic solvent like diethyl ether or ethyl acetate. The combined organic layers are washed with water and brine, then dried over an anhydrous salt such as magnesium sulfate or sodium sulfate. After removing the solvent under reduced pressure, the crude product is purified by vacuum distillation.
Q4: Can other metals be used instead of zinc?
A4: While zinc is the classic and most common metal for the Reformatsky reaction, other metals such as magnesium, indium, and samarium(II) iodide have been used in Reformatsky-type reactions.[1][7] However, for the synthesis of this compound, activated zinc remains the most reliable and cost-effective choice.
Experimental Protocols
Protocol 1: Synthesis of this compound via the Reformatsky Reaction
Materials:
-
Zinc dust, activated
-
Pivalaldehyde (2,2-dimethylpropanal)
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (crystal)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Zinc Activation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place the activated zinc dust (1.2 equivalents). Add a single crystal of iodine. Gently warm the flask with a heat gun under a stream of nitrogen until the purple vapor of iodine dissipates. This indicates the activation of the zinc surface. Allow the flask to cool to room temperature.
-
Reaction Setup: Add anhydrous THF to the flask containing the activated zinc.
-
Reagent Addition: In the dropping funnel, prepare a solution of ethyl 2-bromo-2-methylpropanoate (1.0 equivalent) and freshly distilled pivalaldehyde (1.1 equivalents) in anhydrous THF.
-
Reaction Initiation and Execution: Add a small portion of the solution from the dropping funnel to the zinc suspension. The reaction mixture may need to be gently warmed to initiate the reaction. An exothermic reaction and a change in color are indicative of initiation. Once the reaction has started, add the remaining solution dropwise at a rate that maintains a gentle reflux.
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete consumption of the starting materials. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to 0 °C in an ice bath. Slowly pour the reaction mixture into a beaker containing a cold, saturated aqueous solution of ammonium chloride with vigorous stirring.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter, and concentrate the solvent using a rotary evaporator. Purify the crude product by vacuum distillation to obtain this compound as a colorless oil.
Workflow for the Synthesis of this compound:
Caption: Experimental workflow for the synthesis.
References
-
PrepChem.com. Preparation of ethyl 3-hydroxy-2,3-dimethylbutanoate. [Link]
-
ResearchGate. Scheme 8 Biosynthesis of ethyl 3-hydroxy-2-methylbutanoate 22b. [Link]
-
Organic Syntheses Procedure. Butanoic acid, 3-hydroxy-, ethyl ester, (S). [Link]
-
Wikipedia. Reformatsky reaction. [Link]
-
NROChemistry. Reformatsky Reaction. [Link]
-
Chemistry LibreTexts. Reformatsky Reaction. [Link]
-
Organic Syntheses Procedure. 2-Butynoic acid, 4-hydroxy-, methyl ester. [Link]
-
Scribd. Grignard Reagent | PDF | Methyl Group | Chemical Substances. [Link]
-
PubChem - NIH. This compound | C8H16O3 | CID 344889. [Link]
- Google Patents. CN102168117A - Method for preparing ethyl (R)
-
ResearchGate. Features of synthesis and structure of ethyl (2Z)-3-hydroxy-(2,3,4,5-tetrafluorophenyl)-propyl-2-enoate. [Link]
-
NIST WebBook. Propanoic acid, 2-bromo-2-methyl-, ethyl ester. [Link]
-
PubChem. Ethyl isobutyrate | C6H12O2 | CID 7342. [Link]
-
Organic Syntheses Procedure. Isobutyric acid, α-benzoyl-, ethyl ester. [Link]
-
PubChem. Propanoic acid, 2-bromo-2-methyl-, ethyl ester | C6H11BrO2 | CID 11745. [Link]
-
Stack Exchange. Major products of the reaction of 2-bromo-2-methylpropane and propanoic acid. [Link]
-
Organic Syntheses. Working with Hazardous Chemicals. [Link]
-
Aroon Chande. The Grignard Reaction: Synthesis of 4,4-Diphenyl-3-buten-2-one. [Link]
-
The Good Scents Company. ethyl isobutyrate, 97-62-1. [Link]
- Google Patents.
-
PubChem. 2-Bromoethyl 2-bromo-2-methylpropanoate | C6H10Br2O2 | CID 90349130. [Link]
-
PubChem. Ethyl 3-hydroxy-2-methylbutyrate | C7H14O3 | CID 656467. [Link]
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Technical Support Center: Purification of Ethyl 3-hydroxy-2,2-dimethylbutanoate by Column Chromatography
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of Ethyl 3-hydroxy-2,2-dimethylbutanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the column chromatography purification of this compound. Our goal is to equip you with the expertise and practical insights needed to navigate common challenges and achieve high-purity this compound for your research and development endeavors.
Core Principles and Initial Considerations
This compound is a moderately polar compound due to the presence of both an ester and a hydroxyl group. Column chromatography is an effective method for its purification, leveraging the differential partitioning of the target compound and its impurities between a stationary phase (typically silica gel) and a mobile phase. The success of the purification hinges on the principle of polarity: compounds with a higher affinity for the polar stationary phase will move more slowly down the column, while less polar compounds will be carried along more quickly with the mobile phase.[1]
Before proceeding with a large-scale column purification, it is crucial to develop and optimize the separation conditions using Thin-Layer Chromatography (TLC).[2][3] TLC serves as a rapid, small-scale pilot for the column, allowing you to select an appropriate mobile phase that provides good separation between your target compound and any impurities.
Experimental Workflow: From TLC to Pure Product
The following diagram outlines the general workflow for the purification of this compound by column chromatography.
Caption: Workflow for Column Chromatography Purification.
Detailed Experimental Protocol
Step 1: TLC Method Development
-
Objective: To identify a solvent system where this compound has a Retention Factor (Rf) of approximately 0.2-0.3.[3] This Rf value typically provides optimal separation on a column.
-
Procedure:
-
Prepare several small beakers with different mixtures of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or diethyl ether).
-
Spot a small amount of your crude reaction mixture onto separate TLC plates.
-
Develop the TLC plates in the different solvent mixtures.
-
Visualize the plates (e.g., using a UV lamp if your compound is UV-active, or by staining with potassium permanganate).
-
Calculate the Rf value for your target compound in each solvent system.
-
Adjust the solvent ratios until the desired Rf is achieved.
-
Step 2: Column Preparation (Slurry Method)
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a layer of sand (approximately 1-2 cm).
-
In a separate beaker, create a slurry of silica gel in your chosen mobile phase.
-
Pour the slurry into the column, ensuring no air bubbles are trapped.
-
Gently tap the column to encourage even packing.
-
Add another layer of sand on top of the silica gel to prevent disruption during solvent addition.[4]
-
Drain the excess solvent until the solvent level is just at the top of the sand layer.
Step 3: Sample Loading
-
Wet Loading: Dissolve your crude sample in a minimal amount of the mobile phase and carefully add it to the top of the column using a pipette.[4]
-
Dry Loading: If your sample is not very soluble in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[5][6] Carefully add this powder to the top of the column. This technique often results in better separation.[5]
Step 4 & 5: Elution and Fraction Collection
-
Carefully add the mobile phase to the column.
-
Apply gentle pressure (if using flash chromatography) to achieve a steady flow rate.
-
Collect the eluent in a series of test tubes or flasks (fractions).[7]
Step 6, 7, & 8: Fraction Analysis, Combining, and Solvent Removal
-
Analyze the collected fractions by TLC to determine which ones contain your pure product.
-
Combine the pure fractions into a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.[6]
Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound.
Issue 1: Poor Separation or Co-elution of Impurities
Q: My target compound is eluting along with one or more impurities. How can I improve the separation?
A: Co-elution occurs when the column conditions are not optimized to resolve compounds with similar polarities.[8] Here's how to address this:
-
Adjust Mobile Phase Polarity: The most common reason for poor separation is a mobile phase that is too polar, causing all compounds to move too quickly down the column. Try decreasing the polarity of your eluent (i.e., increase the proportion of the non-polar solvent). This will increase the retention time of your compounds on the stationary phase, allowing for better separation.[8]
-
Change the Solvent System: If adjusting the polarity of your current system doesn't work, you may need to change the solvents altogether. Different solvents can offer different selectivity for your compounds.[8][9] For example, if you are using a hexanes/ethyl acetate system, you could try a hexanes/diethyl ether or a dichloromethane/methanol system.
-
Change the Stationary Phase: While standard silica gel is generally effective, some impurities may have a similar affinity for it as your target compound. In such cases, consider using a different stationary phase, such as alumina or a bonded-phase silica gel (e.g., diol or amino).[5][9]
Issue 2: Peak Tailing
Q: On my TLC plate and presumably in my column, the spot for my compound is streaking or "tailing." What is causing this and how can I resolve it?
A: Peak tailing is often caused by unwanted secondary interactions between the analyte and the stationary phase, or by overloading the column.[10][11][12]
-
Acid-Base Interactions: The surface of silica gel is slightly acidic due to the presence of silanol groups. If your compound or impurities are basic, they can interact strongly with these acidic sites, leading to tailing. Adding a small amount (0.1-1%) of a basic modifier like triethylamine or pyridine to your mobile phase can neutralize these active sites and improve peak shape.
-
Column Overload: Loading too much sample onto the column can lead to broad, tailing peaks. As a general rule, for a straightforward separation, the mass of the crude sample should be about 1-5% of the mass of the silica gel.
-
Poorly Packed Column: An unevenly packed column can also cause tailing. Ensure your column is packed uniformly without any cracks or channels.
Issue 3: Compound is Not Eluting
Q: I've loaded my sample, but it seems to be stuck at the top of the column and is not moving down with the eluent. What should I do?
A: This is a clear indication that your mobile phase is not polar enough to move your compound down the column.[5]
-
Increase Mobile Phase Polarity: You need to increase the eluting power of your mobile phase. You can do this by gradually increasing the proportion of the polar solvent in your eluent mixture.[5] For example, if you started with 10% ethyl acetate in hexanes, you can try increasing it to 20%, 30%, and so on, until your compound begins to move at a reasonable rate.
-
Check for Compound Decomposition: In some cases, highly sensitive compounds can decompose on the acidic silica gel.[5] You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots have appeared. If decomposition is an issue, you may need to use a deactivated silica gel or a different stationary phase like alumina.[5]
Issue 4: Compound Elutes Too Quickly
Q: My compound eluted in the first few fractions, close to the solvent front, and is not well-separated from non-polar impurities. How can I increase its retention?
A: This is the opposite of the previous problem: your mobile phase is too polar.
-
Decrease Mobile Phase Polarity: You need to use a less polar eluent. Decrease the proportion of the polar solvent in your mobile phase mixture. This will increase the interaction of your compound with the stationary phase and slow down its elution.[5][8]
Issue 5: Slow Column Flow Rate
Q: The solvent is moving extremely slowly through my column, making the purification process take a very long time. What could be the cause?
A: A slow flow rate can be caused by several factors:
-
Clogged Frit: The frit at the bottom of the column may be clogged with fine silica particles. This can sometimes be resolved by carefully backflushing the column.[11]
-
Column Packed Too Tightly: If the silica gel is packed too tightly, it can impede solvent flow.
-
Crystallization: If your sample is highly concentrated, it may crystallize at the top of the column, blocking the flow.[5] In this case, you may need to use a wider column or load less sample.
Frequently Asked Questions (FAQs)
Q: What is the ideal stationary phase for purifying this compound?
A: For most applications, standard flash-grade silica gel (40-63 µm) is the most suitable and cost-effective stationary phase for the purification of this compound.[13] Its polarity is well-suited for retaining this moderately polar compound and separating it from common reaction byproducts.
Q: How do I choose the right solvent system for my column?
A: As detailed in the experimental protocol, the best way to choose a solvent system is by performing TLC analysis first.[2][3] A good starting point for a moderately polar compound like this compound is a mixture of hexanes and ethyl acetate. The table below lists common solvents in order of increasing polarity, which can help in selecting appropriate solvent pairs for your TLC trials.
| Solvent | Polarity Index |
| Hexane / Petroleum Ether | ~0.1 |
| Toluene | 2.4 |
| Diethyl Ether | 2.8 |
| Dichloromethane | 3.1 |
| Ethyl Acetate | 4.4 |
| Acetone | 5.1 |
| Acetonitrile | 5.8 |
| Methanol | 6.6 |
| Water | 10.2 |
Q: How much crude sample can I load onto a column?
A: The loading capacity of a column depends on the difficulty of the separation. For a relatively easy separation (large ΔRf between your product and impurities), you can load up to 1 gram of crude material per 20 grams of silica gel. For more difficult separations, a ratio of 1:50 or even 1:100 (sample:silica) may be necessary.
Q: My compound is very polar and doesn't move even in 100% ethyl acetate. What are my options?
A: If your compound is highly polar, you will need a more polar mobile phase.[5] A common next step is to use a mixture of dichloromethane and methanol. If this is still not sufficient, you may need to consider using reversed-phase chromatography, where the stationary phase is non-polar (e.g., C18 silica) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol).[5]
References
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available from: [Link]
-
Lytra, G., Cameleyre, M., Tempere, S., & Barbe, J. C. (2015). Distribution and Organoleptic Impact of Ethyl 3-Hydroxybutanoate Enantiomers in Wine. Journal of Agricultural and Food Chemistry, 63(48), 10484–10491. Available from: [Link]
-
HPLC Troubleshooting Guide. Available from: [Link]
-
MDPI. (2022). Evaluation of Chromatographic Separation, with a Focus on LC-MS/MS, for the Determination of Stereoisomeric Cypermethrin and Other Synthetic Pyrethroids in Apples. Available from: [Link]
-
NIST. Ethyl 2-hydroxy-3,3-dimethylbutyrate. In NIST Chemistry WebBook. Available from: [Link]
-
Liyana Pathiranage, A. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters. Journal of Laboratory Chemical Education, 6(5), 156-158. Available from: [Link]
-
Biology LibreTexts. (2024). 8.2: Fractionation and Chromatography Techniques. Available from: [Link]
-
ResearchGate. (2008). Separation of optical isomers of ethyl 3-hydroxybutyrate by pre-column derivatization. Available from: [Link]
-
Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Available from: [Link]
-
alwsci. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Available from: [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Available from: [Link]
-
Jack Westin. Chromatography Basic Principles Involved In Separation Process. Available from: [Link]
-
Element Lab Solutions. Peak Tailing in HPLC. Available from: [Link]
-
Lee, C. (2013). Detecting impurities that coelute with the main peak. Available from: [Link]
-
ResearchGate. (2013). What is a good way to select mobile phase in chromatography?. Available from: [Link]
-
ResearchGate. (2018). (PDF) Esterification, Purification and Identification of Cinnamic Acid Esters. Available from: [Link]
-
OENO One. (2018). Ethyl 2-hydroxy-3-methylbutanoate enantiomers: quantitation and sensory evaluation in wine. Available from: [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Available from: [Link]
-
Axion Labs. (2023). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Available from: [Link]
-
Hawach Scientific. (2025). Surface Modification/Bonding Phase of FLASH Purification Column Stationary Phase. Available from: [Link]
-
Agilent. Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. Available from: [Link]
-
The Pherobase. The Kovats Retention Index: Ethyl 2-hydroxy-2-methylbutanoate (C7H14O3). Available from: [Link]
-
Sketchy MCAT. (2023). Chromatography: Techniques & Types (Full Lesson) | Organic Chemistry. Available from: [Link]
-
Reddit. (2024). Purification of alkyl Bpin/other alkyl boronic esters. Available from: [Link]
-
Biotage. (2023). How changing stationary phase chemistry can impact separation selectivity. Available from: [Link]
-
Gilson. A Guide to Fraction Collection in Chromatography. Available from: [Link]
-
Chromatography Forum. (2006). coeluting or comigrating impurities. Available from: [Link]
-
Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available from: [Link]
-
Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. Available from: [Link]
-
Separation Science. (2023). Strategies to Enable and Simplify HPLC Polar Compound Separation. Available from: [Link]
-
The Pherobase. The Kovats Retention Index: this compound (C8H16O3). Available from: [Link]
-
LCGC International. (2018). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Available from: [Link]
-
FooDB. (2010). Showing Compound Ethyl (±)-3-hydroxybutyrate (FDB020141). Available from: [Link]
-
LCGC International. Stationary Phase Selectivity: The Chemistry Behind the Separation. Available from: [Link]
-
NIST. Ethyl 3-hydroxy-3-methylbutanoate. In NIST Chemistry WebBook. Available from: [Link]
-
PubChem. Ethyl 2,3-dimethylbutanoate. Available from: [Link]
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Technical Support Center: Enhancing the Enantiomeric Excess of Chiral Ethyl 3-hydroxy-2,2-dimethylbutanoate
Welcome to the technical support center for the synthesis and purification of chiral Ethyl 3-hydroxy-2,2-dimethylbutanoate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize the enantiomeric excess (e.e.) of this valuable chiral building block. Here, we will explore common challenges and provide practical, field-proven solutions.
Section 1: Troubleshooting Low Enantiomeric Excess
Low enantiomeric excess is a frequent hurdle in chiral synthesis. This section provides a systematic approach to diagnosing and resolving this issue.
Q1: My asymmetric reduction of ethyl 2,2-dimethyl-3-oxobutanoate resulted in a low e.e. Where should I start troubleshooting?
The first and most critical step is to validate your analytical method.[1] An unoptimized chiral chromatography method can give misleadingly low e.e. values.
Actionable Steps:
-
Prepare a Racemic Standard: Synthesize a true racemic sample of this compound, for example, by using a non-chiral reducing agent like sodium borohydride.[2]
-
Analyze the Racemic Standard: Inject the racemic mixture into your chiral HPLC or GC.
-
Expected Outcome: You should observe two baseline-separated peaks of equal area (50:50 ratio).
-
Troubleshooting the Analysis: If the peaks are not well-resolved, your analytical method requires optimization before you can confidently assess the outcome of your asymmetric synthesis.
Q2: I've confirmed my analytical method is accurate, but the e.e. from my biocatalytic reduction is still low. What are the likely causes?
In biocatalytic reductions, particularly with whole-cell systems like baker's yeast (Saccharomyces cerevisiae), several factors can lead to suboptimal enantioselectivity. Baker's yeast contains multiple oxidoreductases, some of which may have competing stereoselectivities (i.e., one enzyme produces the (R)-enantiomer while another produces the (S)-enantiomer).[3][4]
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Action |
| Presence of Competing Enzymes | Whole-cell biocatalysts like baker's yeast possess a variety of reductases, some of which may produce the undesired enantiomer, thus lowering the overall e.e.[3] | Consider using an isolated, purified ketoreductase (KRED) with known high enantioselectivity for the desired enantiomer.[2][5][6] |
| Suboptimal Reaction Temperature | Enzyme activity and enantioselectivity are highly dependent on temperature.[7][8] An incorrect temperature can lead to reduced selectivity. | Optimize the reaction temperature. Start with the enzyme's optimal temperature (often around 25-30°C for many yeast-based reductions) and screen a range of temperatures (e.g., 20°C to 40°C) to find the best balance of activity and enantioselectivity.[7] |
| Incorrect pH | The pH of the reaction medium affects the enzyme's conformation and catalytic activity, which in turn can influence enantioselectivity. | Buffer the reaction medium to the optimal pH for the chosen enzyme or biocatalyst. For many yeast-based reductions, a pH around 5.5 to 7.0 is a good starting point. |
| Substrate/Product Inhibition | High concentrations of the substrate (ethyl 2,2-dimethyl-3-oxobutanoate) or the product (this compound) can inhibit the enzyme, affecting its performance.[9] | Employ a substrate-feeding strategy where the substrate is added gradually over time to maintain a low, steady concentration.[10] Using a biphasic system (e.g., an organic solvent-water mixture) can also help to reduce substrate and product inhibition in the aqueous phase.[9] |
| Cofactor Limitation | Biocatalytic reductions often rely on cofactors like NADH or NADPH. Insufficient cofactor regeneration can limit the reaction rate and potentially affect selectivity. | Ensure an efficient cofactor regeneration system is in place. When using whole cells, adding a co-substrate like glucose or isopropanol can facilitate cofactor regeneration.[11] For isolated enzyme systems, a secondary enzyme like glucose dehydrogenase (GDH) is often used.[12] |
Q3: I am using a chemical catalyst (e.g., Noyori-type) for asymmetric hydrogenation and getting low e.e. What should I investigate?
For chemical catalysis, the purity of all components and the reaction setup are paramount.
Troubleshooting Checklist:
-
Catalyst Integrity: Ensure the catalyst has been stored and handled correctly under an inert atmosphere. Chiral ligands can degrade, and the active metal center can be poisoned.
-
Purity of Starting Material: Impurities in the ethyl 2,2-dimethyl-3-oxobutanoate can act as catalyst poisons or competing substrates.[1] Purify the starting material if necessary.
-
Solvent and Reagent Purity: Use high-purity, anhydrous, and degassed solvents. Trace amounts of water or oxygen can deactivate the catalyst.
-
Hydrogen Pressure and Temperature: These parameters are critical in asymmetric hydrogenation.[13][14] Optimize both to find the conditions that give the highest e.e. The optimal conditions can be substrate-dependent.
Section 2: Methodologies for Improving Enantiomeric Excess
This section provides detailed protocols for the synthesis and purification of this compound with high enantiomeric excess.
Method 1: Asymmetric Bioreduction using Baker's Yeast
This is a cost-effective and environmentally friendly method for producing chiral β-hydroxy esters.[15][16]
Experimental Protocol:
-
Preparation of the Fermentation Medium: In a sanitized flask, dissolve sucrose (e.g., 150 g/L) in tap water.
-
Yeast Activation: Add baker's yeast (e.g., 100 g/L) to the sucrose solution and stir at room temperature (around 25-30°C) for about 30 minutes to activate the yeast.
-
Substrate Addition: Add ethyl 2,2-dimethyl-3-oxobutanoate to the fermenting yeast suspension. A substrate-feeding strategy is recommended to avoid high initial concentrations.
-
Reaction Monitoring: Monitor the reaction progress by chiral GC or HPLC until the starting material is consumed (typically 24-72 hours).
-
Work-up:
-
Remove the yeast cells by centrifugation or filtration (e.g., through Celite).
-
Saturate the aqueous filtrate with NaCl.
-
Extract the product with an organic solvent like ethyl acetate or diethyl ether.
-
Dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography or distillation.
-
Analysis: Determine the enantiomeric excess by chiral GC or HPLC.
Method 2: Kinetic Resolution using Lipase
Kinetic resolution is an effective method for separating a racemic mixture of this compound. This protocol utilizes a lipase to selectively acylate one enantiomer.[3][17][18]
Experimental Protocol:
-
Reaction Setup: In a flask, dissolve racemic this compound in an appropriate organic solvent (e.g., tert-butyl methyl ether, TBME).
-
Enzyme and Acyl Donor Addition: Add an immobilized lipase (e.g., Candida antarctica lipase B, CALB) and an acyl donor (e.g., vinyl acetate or isopropenyl acetate). Using an irreversible acyl donor often improves results.[19]
-
Reaction Monitoring: Monitor the reaction progress by chiral HPLC or GC. The reaction should be stopped at approximately 50% conversion to obtain both the unreacted alcohol and the acylated product in high e.e.
-
Work-up:
-
Filter off the immobilized enzyme.
-
Remove the solvent under reduced pressure.
-
-
Separation and Purification: Separate the unreacted alcohol from the acylated product by column chromatography.
-
Analysis: Determine the enantiomeric excess of both the recovered alcohol and the acylated product.
Method 3: Enhancement of Enantiomeric Excess by Recrystallization
If your synthesis yields a product with a moderate to high e.e., a simple recrystallization can often be used to enhance the enantiomeric purity to >99% e.e.[13]
Experimental Protocol:
-
Solvent Screening: Empirically screen a variety of solvents and solvent mixtures to find a system where the compound has moderate solubility at elevated temperatures and low solubility at room temperature or below.
-
Recrystallization:
-
Dissolve the enantioenriched this compound in a minimal amount of the chosen hot solvent.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator to induce crystallization.
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of the cold solvent.
-
-
Analysis: Dry the crystals and determine their enantiomeric excess. Also, analyze the mother liquor, which will be enriched in the other enantiomer.
Section 3: Analytical Methods for Enantiomeric Excess Determination
Accurate determination of e.e. is crucial. Below are starting points for developing chiral HPLC and GC methods.
Chiral High-Performance Liquid Chromatography (HPLC)
-
Column: Polysaccharide-based chiral stationary phases (CSPs) like Chiralcel OD-H or Chiralpak AD are often effective for separating enantiomers of β-hydroxy esters.[10][20][21][22]
-
Mobile Phase: A typical mobile phase is a mixture of n-hexane and isopropanol. The ratio can be adjusted to optimize resolution (e.g., 95:5 or 90:10 n-hexane:isopropanol).[20]
-
Detector: UV detector, typically at a wavelength around 210-220 nm.
Chiral Gas Chromatography (GC)
-
Column: A cyclodextrin-based chiral stationary phase, such as a dimethylated β-cyclodextrin column, is commonly used for the separation of volatile chiral compounds like this compound.[9][23][24]
-
Carrier Gas: Helium or Hydrogen.
-
Temperature Program: An isothermal or temperature gradient program will need to be optimized to achieve baseline separation of the enantiomers.
-
Detector: Flame Ionization Detector (FID).
Section 4: Frequently Asked Questions (FAQs)
Q: Can I use sodium borohydride for an asymmetric reduction?
A: No, sodium borohydride (NaBH₄) is an achiral reducing agent and will produce a racemic mixture (50:50) of the (R) and (S) enantiomers.[2] To achieve an enantioselective reduction, you must use a chiral reducing agent, a chiral catalyst, or a biocatalyst.
Q: My baker's yeast reduction is very slow. How can I improve the reaction rate?
A: Ensure the yeast is active by pre-culturing it in a warm sucrose solution. Also, maintaining the optimal temperature (around 30°C) and ensuring gentle agitation can improve the reaction rate. Adding a cofactor regenerating substrate like glucose can also help.
Q: What is "Prelog's rule" and how does it apply to my yeast reduction?
A: Prelog's rule is an empirical rule used to predict the stereochemical outcome of the reduction of a ketone by certain biocatalysts, including baker's yeast. For many simple ketones, it predicts the formation of the (S)-alcohol. However, the substrate's structure can significantly influence the outcome, and there are many exceptions. It is always necessary to experimentally determine the absolute configuration of your product.
Q: I have successfully synthesized the (S)-enantiomer, but I need the (R)-enantiomer. What are my options?
A: You have several options:
-
Screen for a different biocatalyst: Many ketoreductases are available that exhibit the opposite stereoselectivity (often referred to as "anti-Prelog" reductases).[7]
-
Use a chemical catalyst with the opposite enantiomer of the chiral ligand: For example, in Noyori asymmetric hydrogenation, using (S)-BINAP will yield one enantiomer of the product, while using (R)-BINAP will yield the other.[13][25]
-
Perform a chemical inversion: If you have the (S)-alcohol in high e.e., you can use a chemical transformation like a Mitsunobu reaction to invert the stereocenter to the (R)-configuration.
References
-
Stone, G. B. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. PMC, NIH. [Link]
-
MDPI. (2023). New Anti-Prelog Stereospecific Whole-Cell Biocatalyst for Asymmetric Reduction of Prochiral Ketones. [Link]
-
ResearchGate. (2023). Scheme 8 Biosynthesis of ethyl 3-hydroxy-2-methylbutanoate 22b. [Link]
-
International Journal of Chemical and Environmental Engineering. (2011). BAKER'S YEAST CATALYZED ASYMMETRIC REDUCTION OF ETHYL 3-OXO. [Link]
-
ResearchGate. (n.d.). Transformation of racemic ethyl 3-hydroxybutanoate into the (R)-enantiomer exploiting lipase catalysis and inversion of configur. [Link]
-
Myers, A. G. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Harvard University. [Link]
-
ResearchGate. (2003). Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. Noncatalytic Borane Reduction, a Nonneglectable Factor in the Reduction System. [Link]
-
ResearchGate. (n.d.). Reduction of ethyl 2-methylacetoacetate to ethyl 3-hydroxy-2-methylbutanoate by NADPH-dependent KRED combined with cofactor regeneration system using GDH. [Link]
-
Royal Society of Chemistry. (2017). Insights into temperature controlled enantioselectivity in asymmetric catalysis. [Link]
-
ResearchGate. (2013). Transformation of racemic ethyl 3-hydroxybutanoate into the (R)-enantiomer exploiting lipase catalysis and inversion of configuration. [Link]
-
Semantic Scholar. (2023). Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. [Link]
-
Chemistry – An Asian Journal. (2019). Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterif. [Link]
-
Slideshare. (2015). Noyori asymmetric hydrogenation. [Link]
-
Journal of Agricultural and Food Chemistry. (2015). Distribution and Organoleptic Impact of Ethyl 3-Hydroxybutanoate Enantiomers in Wine. [Link]
-
Scribd. (n.d.). 18-Noyori Asymmetric Hydrogenation Reaction. [Link]
-
Asian Journal of Chemistry. (2007). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. [Link]
-
SynArchive. (n.d.). Noyori Asymmetric Hydrogenation. [Link]
-
Physical Testing and Chemical Analysis Part B: Chemical Analysis. (2014). Separation of Enantiomers of Ethyl 3-Hydroxybutyrate by HPLC with Chiral Chromatographic Column. [Link]
-
Studypool. (n.d.). SOLUTION: Noyori asymmetric hydrogenation reaction. [Link]
-
StudyCorgi. (2022). Reduction of Ethyl 3-Oxobutanoate Using Baker's Yeast. [Link]
-
ResearchGate. (n.d.). (a) R-ethyl 2-hydroxy-3-methylbutanoate (CAS registry number:.... [Link]
-
Green Chemistry. (2021). Dynamic kinetic resolution of tert-alcohols via combination of a lipase/Brønsted acid in a biphasic reaction medium. [Link]
-
ResearchGate. (2020). Baker's yeast-mediated asymmetric reduction of ethyl 3-oxobutanoate in deep eutectic solvents. [Link]
- Google Patents. (1990). Process for asymmetric reduction of ketones with baker's yeast.
-
ETH Zürich. (n.d.). YEAST REDUCTION OF ETHYL ACETOACETATE: (S)-( + )- ETHYL 3-HYDROXYBUTANOATE. [Link]
-
Molecules. (2020). Lipase-Catalyzed Kinetic Resolution Followed by an Intramolecular Diels-Alder Reaction: Enantio- and Diastereoselective Synthesis of an A-Ring Moiety of Furanosteroids. [Link]
-
LCGC International. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. [Link]
-
Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. [Link]
-
Bioorganic & Medicinal Chemistry. (2014). Highly efficient synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate and its derivatives by a robust NADH-dependent reductase from E. coli CCZU-K14. [Link]
-
(n.d.). asymmetric-hydrogenation-2015.pdf. [Link]
-
OENO One. (2018). Ethyl 2-hydroxy-3-methylbutanoate enantiomers: quantitation and sensory evaluation in wine. [Link]
-
(n.d.). Preparation of Both Enantiomers of Ethyl 3-Hydroxybutanoate by Microbial Methods. [Link]
-
Wikipedia. (n.d.). Enantioselective reduction of ketones. [Link]
-
ResearchGate. (2001). A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate. [Link]
-
ResearchGate. (n.d.). Enantioselective Reductions of β‐keto‐Esters by Bakers' Yeast. [Link]
-
Indian Journal of Chemistry. (1983). Polarographic Studies on the Reduction of Ethyl 2,3-Dioxo- butyrate-2-arylhydrazono-3-semicarbazones. [Link]
-
Bioscience, Biotechnology, and Biochemistry. (1999). Asymmetric reduction of ethyl 2-methyl 3-oxobutanoate by Chlorella. [Link]
-
SciELO. (2018). Asymmetric bioreduction of β-ketoesters derivatives by Kluyveromyces marxianus: influence of molecular. [Link]
Sources
- 1. Effect of temperature on the enantioselectivity in the oxazaborolidine-catalyzed asymmetric reduction of ketones. Noncatalytic borane reduction, a nonneglectable factor in the reduction system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantioselective, Ketoreductase-Based Entry into Pharmaceutical Building Blocks: Ethanol as Tunable Nicotinamide Reductant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
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- 6. researchgate.net [researchgate.net]
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- 9. gcms.cz [gcms.cz]
- 10. asianpubs.org [asianpubs.org]
- 11. cdn.fortunejournals.com [cdn.fortunejournals.com]
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- 25. Noyori asymmetric hydrogenation | PPTX [slideshare.net]
Troubleshooting low yields in the synthesis of Ethyl 3-hydroxy-2,2-dimethylbutanoate
Technical Support Center: Synthesis of Ethyl 3-hydroxy-2,2-dimethylbutanoate
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot common challenges encountered during its synthesis. The primary focus is on addressing the frequent issue of low reaction yields.
The most common laboratory-scale synthesis of this β-hydroxy ester involves the reduction of its corresponding β-keto ester, Ethyl 2,2-dimethyl-3-oxobutanoate. This is typically achieved using a mild and selective reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent. While seemingly straightforward, several factors can compromise the yield and purity of the final product. This guide provides a structured, question-and-answer approach to diagnose and resolve these issues.
Troubleshooting Guide: Diagnosing Low Yields
This section addresses specific problems that can lead to diminished yields. Each question is followed by a detailed explanation of the underlying causes and provides actionable solutions.
Q1: My reaction is incomplete. TLC and NMR analysis show a significant amount of unreacted starting material (Ethyl 2,2-dimethyl-3-oxobutanoate). What are the likely causes?
Answer: Recovering a large fraction of your starting material points to issues with the reaction conditions or reagent stoichiometry and quality. Let's break down the possibilities.
-
Insufficient Reducing Agent: Sodium borohydride (NaBH₄) provides the hydride ions necessary for the reduction. In theory, one mole of NaBH₄ can reduce four moles of a ketone. However, in practice, factors like reagent purity, reaction with the solvent (especially protic solvents like methanol or ethanol), and reaction with trace amounts of water necessitate the use of a molar excess.[1]
-
Solution: Ensure you are using at least 1.2 to 1.5 molar equivalents of NaBH₄ relative to the starting keto-ester. For reactions that are particularly sluggish, increasing the equivalents to 2.0 may be beneficial.[2] Always use a freshly opened or properly stored container of NaBH₄, as it can degrade upon exposure to atmospheric moisture.
-
-
Low Reaction Temperature: The reduction is typically performed at 0 °C to control exothermicity and minimize side reactions. However, if the reaction is sluggish, the temperature might be too low to achieve a reasonable rate.
-
Solution: After the initial addition of NaBH₄ at 0 °C, allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.[3] Always monitor the reaction's progress by Thin Layer Chromatography (TLC) to determine the point of completion before proceeding with the workup.[1][2]
-
-
Inadequate Reaction Time: Chemical transformations are not instantaneous. If the reaction is quenched prematurely, a significant portion of the starting material will remain.
-
Solution: Monitor the reaction using TLC. A typical reaction time is 2-4 hours.[4] If the starting material spot on the TLC plate is still prominent, allow the reaction to stir for a longer duration.
-
| Parameter | Standard Condition | Troubleshooting Action | Rationale |
| NaBH₄ Stoichiometry | 1.0 - 1.2 eq. | Increase to 1.5 - 2.0 eq. | Compensates for reagent degradation and reaction with protic solvent. |
| Temperature | 0 °C throughout | Add NaBH₄ at 0 °C, then allow to warm to RT. | Provides sufficient activation energy for complete reduction. |
| Reaction Time | 1-2 hours | Extend to 2-4 hours or until TLC shows completion. | Ensures the reaction has sufficient time to proceed to completion. |
Q2: The reaction appears complete by TLC, but my isolated yield after workup and purification is very low. Where am I losing my product?
Answer: Product loss during the workup and purification stages is a very common source of low yields for β-hydroxy esters. These molecules have a degree of water solubility and can be sensitive to pH.
-
Improper Quenching: The workup begins by quenching the excess NaBH₄ and neutralizing the borate salts formed. This is typically done by adding an acid, like dilute HCl or a saturated aqueous solution of ammonium chloride (NH₄Cl).[2][5]
-
Problem: If the pH becomes too acidic (pH < 4) or too basic (pH > 9) during workup, you risk hydrolyzing the ester functional group to the corresponding carboxylic acid, which will be lost in the aqueous layer during extraction.
-
Solution: Quench the reaction slowly at 0 °C. Use a milder quenching agent like saturated aqueous NH₄Cl solution.[2] If using acid, add it dropwise while monitoring the pH, aiming for a final pH between 6 and 7.
-
-
Extraction Inefficiencies: this compound has a hydroxyl group that increases its polarity and affords it some solubility in water.
-
Problem: If too few extractions are performed or an inappropriate solvent is used, a significant amount of product can remain in the aqueous layer.[6] Emulsions can also form, trapping the product at the interface.
-
Solution: Extract the aqueous layer multiple times (at least 3-4 times) with a suitable organic solvent like ethyl acetate or dichloromethane.[2][6] To break emulsions and decrease the product's solubility in the aqueous phase, wash the combined organic layers with a saturated sodium chloride solution (brine).[7]
-
-
Purification Losses: The product is typically purified by flash column chromatography or distillation.
-
Problem: The product can be lost on the column if the polarity of the elution solvent is not optimized. If distilling, the product may have a high boiling point requiring vacuum distillation, and losses can occur if the apparatus is not efficient.
-
Solution: For chromatography, carefully select your solvent system based on TLC analysis. For distillation, ensure a good vacuum is achieved and the distillation apparatus is properly insulated to prevent premature condensation.
-
Sources
- 1. www1.chem.umn.edu [www1.chem.umn.edu]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. chemconnections.org [chemconnections.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. Reformatsky Reaction | NROChemistry [nrochemistry.com]
Technical Support Center: Purification of Crude Ethyl 3-hydroxy-2,2-dimethylbutanoate
Welcome to the Technical Support Center for the purification of Ethyl 3-hydroxy-2,2-dimethylbutanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this valuable β-hydroxy ester intermediate. Our focus is on delivering practical, field-proven insights grounded in scientific principles to ensure you achieve the desired purity for your critical applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized via the Reformatsky reaction?
A1: The impurity profile of crude this compound is largely dictated by the specifics of the Reformatsky reaction and subsequent workup. The most probable impurities include:
-
Unreacted Starting Materials:
-
Ethyl 2-bromo-2-methylpropanoate
-
Acetone
-
-
Byproducts from Side Reactions:
-
Self-condensation products of the Reformatsky reagent: While less common than in aldol reactions, some dimerization of the organozinc intermediate can occur.
-
Dehydration product: Ethyl 2,2-dimethylbut-3-enoate may form, particularly if the reaction or workup is performed at elevated temperatures or under acidic conditions.[1][2]
-
-
Residual Reagents and Solvents:
-
Zinc salts (e.g., zinc bromide)
-
Reaction solvents (e.g., THF, diethyl ether, toluene)
-
Acids or bases used in the workup procedure.
-
Q2: My crude product appears oily and discolored. Is this normal?
A2: Yes, it is common for crude products from the Reformatsky reaction to be oily and have a yellowish or brownish hue. This coloration can be due to residual zinc salts and minor polymeric byproducts. These impurities are typically removed during the purification process.
Q3: Can this compound degrade during purification?
A3: Yes, two primary degradation pathways to be aware of are:
-
Dehydration: As a β-hydroxy ester, the compound is susceptible to dehydration to form the corresponding α,β-unsaturated ester, especially at elevated temperatures or in the presence of acid or base catalysts.[1][2]
-
Hydrolysis: The ester functional group can be hydrolyzed back to the corresponding carboxylic acid (3-hydroxy-2,2-dimethylbutanoic acid) and ethanol. This is more likely to occur if the compound is exposed to strong acidic or basic conditions for prolonged periods, particularly in the presence of water.[3][4][5]
Q4: How can I monitor the purity of my fractions during purification?
A4: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of your purification. Due to the polar hydroxyl group, this compound is a relatively polar compound.
-
Recommended TLC System: A good starting point for a mobile phase is a mixture of hexane and ethyl acetate. A common ratio to begin with is 7:3 or 8:2 (hexane:ethyl acetate).[6]
-
Visualization: The spots can be visualized using a potassium permanganate stain or by heating after dipping in a vanillin/sulfuric acid solution. The product, being an alcohol, will show up distinctly.
For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) can be employed to assess the purity of the final product and identify any minor impurities.[7]
Troubleshooting Guides
This section provides detailed troubleshooting for the two primary methods of purifying this compound: Fractional Distillation and Flash Column Chromatography .
Troubleshooting Fractional Distillation
Fractional distillation under reduced pressure is often the preferred method for purifying moderate to large quantities of this compound, as it is scalable and can be highly effective at removing non-volatile impurities and starting materials with significantly different boiling points.
Problem 1: Poor Separation of Product from a Close-Boiling Impurity
-
Causality: The boiling points of your product and an impurity (e.g., unreacted ethyl 2-bromo-2-methylpropanoate) may be too close at the pressure you are using. The efficiency of your distillation column may also be insufficient.
-
Solutions:
-
Optimize the Vacuum: Lowering the pressure will decrease the boiling points and can increase the difference in boiling points between your product and the impurity. Experiment with different vacuum levels to find the optimal separation window.
-
Increase Column Efficiency: Use a longer distillation column or one with a more efficient packing material (e.g., Vigreux indentations, Raschig rings, or metal sponge).
-
Control the Reflux Ratio: Increase the reflux ratio by insulating the distillation head and column. This allows for more theoretical plates and better separation.
-
Problem 2: Product Decomposes or Dehydrates in the Distillation Pot
-
Causality: The pot temperature required to distill the product, even under vacuum, may be high enough to cause thermal degradation or dehydration.[1][2]
-
Solutions:
-
Use a Lower Pressure: A higher vacuum will lower the boiling point of your product, thus reducing the required pot temperature.
-
Use a Kugelrohr or Bulb-to-Bulb Distillation Apparatus: For smaller quantities, this method minimizes the residence time of the compound at high temperatures.
-
Avoid Strong Acids or Bases: Ensure that the crude product is neutralized before distillation to prevent catalyzed dehydration or hydrolysis.
-
Quantitative Data for Distillation
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) at 760 mmHg | Notes |
| This compound | 160.21 | 228.3[8] | Boiling point will be significantly lower under vacuum. |
| Ethyl 2-bromo-2-methylpropanoate | 195.05 | 168-170 | A likely starting material. |
| Acetone | 58.08 | 56 | A likely starting material, usually removed easily. |
Troubleshooting Flash Column Chromatography
Flash column chromatography is an excellent alternative for purifying small to medium-scale reactions, especially when dealing with thermally sensitive compounds or impurities with very similar boiling points to the product.
Problem 1: Product Elutes with the Solvent Front (Low Retention)
-
Causality: The mobile phase is too polar, causing the polar product to have a high affinity for the mobile phase and move too quickly through the polar silica gel.
-
Solutions:
-
Decrease Mobile Phase Polarity: Increase the proportion of the non-polar solvent (e.g., hexane) in your mobile phase. For example, if you are using 7:3 hexane:ethyl acetate, try 8:2 or 9:1.[6]
-
TLC Optimization: Before running the column, optimize the solvent system using TLC to achieve an Rf value for your product of approximately 0.25-0.35.[10]
-
Problem 2: Product is a Broad Band or Tailing (Poor Resolution)
-
Causality: This can be caused by several factors, including interactions with the stationary phase, overloading the column, or poor packing.
-
Solutions:
-
Use a Less Polar Mobile Phase: A less polar solvent system can sometimes sharpen bands.
-
Dry Loading: If your crude product has poor solubility in the mobile phase, it can lead to band broadening. Adsorb your crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.[10]
-
Check for Acidity/Basicity: The silica gel surface is slightly acidic. If your compound is acid-sensitive, you can neutralize the silica gel by pre-treating it with a dilute solution of a non-nucleophilic base (e.g., triethylamine in the mobile phase).
-
Column Packing: Ensure your column is packed uniformly without any air bubbles or channels.
-
Problem 3: Product is Not Eluting from the Column
-
Causality: The mobile phase is not polar enough to move the highly polar product through the silica gel.
-
Solutions:
-
Increase Mobile Phase Polarity: Gradually increase the proportion of the polar solvent (e.g., ethyl acetate or even add a small percentage of methanol to your ethyl acetate/hexane mixture).[11]
-
Gradient Elution: Start with a less polar solvent system to elute non-polar impurities, then gradually increase the polarity to elute your product.
-
Experimental Protocols
Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)
-
Prepare a TLC chamber with a suitable mobile phase (e.g., 8:2 Hexane:Ethyl Acetate).
-
Dissolve a small amount of your crude product in a volatile solvent (e.g., ethyl acetate or dichloromethane).
-
Spot the dissolved sample onto a silica gel TLC plate.
-
Place the TLC plate in the chamber and allow the solvent to ascend.
-
Remove the plate, mark the solvent front, and allow it to dry.
-
Visualize the spots using a potassium permanganate dip or by charring with a heat gun after dipping in a vanillin/sulfuric acid solution.
-
Calculate the Rf values of the different spots to monitor the presence of starting materials, product, and byproducts.
Protocol 2: Purification by Flash Column Chromatography
-
Column Preparation: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).
-
Sample Loading:
-
Liquid Loading: Dissolve the crude product in a minimal amount of the initial mobile phase and carefully load it onto the top of the silica gel bed.
-
Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the column.
-
-
Elution:
-
Begin eluting with a low polarity mobile phase (e.g., 9:1 Hexane:Ethyl Acetate) to remove non-polar impurities.
-
Gradually increase the polarity of the mobile phase (e.g., to 8:2, then 7:3 Hexane:Ethyl Acetate) to elute the desired product.
-
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Visualizations
Purification Workflow Diagram
Caption: Decision workflow for selecting the appropriate purification method.
Troubleshooting Logic for Flash Chromatography
Caption: Troubleshooting guide for common flash chromatography issues.
References
-
Sorbent Technologies, Inc. (2025). Flash Chromatography Basics. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. [Link]
- Google Patents. (1992).
-
The Basics of General, Organic, and Biological Chemistry. (n.d.). 15.9 Hydrolysis of Esters. [Link]
-
Common Conditions. (n.d.). Ester to Acid. [Link]
-
Chemguide. (n.d.). hydrolysis of esters. [Link]
-
Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. [Link]
-
The Organic Chemistry Tutor. (2016, December 26). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry [Video]. YouTube. [Link]
-
NROChemistry. (n.d.). Reformatsky Reaction. [Link]
-
Chemistry LibreTexts. (2023, January 22). Reformatsky Reaction. [Link]
-
Royal Society of Chemistry. (2009). SUPPORTING INFORMATION. [Link]
-
OpenStax. (2023, September 20). 23.3 Dehydration of Aldol Products: Synthesis of Enones. [Link]
-
PubChem. (n.d.). Ethyl 3-Hydroxybutyrate. [Link]
-
Chemistry LibreTexts. (2024, September 30). 23.3: Dehydration of Aldol Products - Synthesis of Enones. [Link]
-
Cheméo. (n.d.). Chemical Properties of Ethyl 3-hydroxy-3-methylbutanoate (CAS 18267-36-2). [Link]
-
YouTube. (2020, March 30). Dehydration of simple alcohol vs. β-hydroxy carbonyl group in acidic medium [Video]. [Link]
-
NIST. (n.d.). Ethyl 3-hydroxy-3-methylbutanoate. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
NIST. (n.d.). Butanoic acid, 3-hydroxy-, ethyl ester. [Link]
-
NIST. (n.d.). Ethyl 2-hydroxy-3,3-dimethylbutyrate. [Link]
-
PubChem. (n.d.). Ethyl 3-hydroxy-2-methylbutyrate. [Link]
-
Organic Chemistry Portal. (n.d.). β-Hydroxy ketone, ester, nitrile synthesis by hydration or substitution. [Link]
-
Restek. (n.d.). Ethyl (S)-(+)-3-hydroxybutyrate - EZGC Method Translator. [Link]
-
ChemRxiv. (n.d.). Enantiodivergent Biosynthesis of β-Hydroxy esters by Self- Sufficient Heterogeneous Biocatalysts in Continuous Flow. [Link]
-
PubChem. (n.d.). Ethyl 2-hydroxy-3-methylbutanoate. [Link]
Sources
- 1. 23.3 Dehydration of Aldol Products: Synthesis of Enones - Organic Chemistry | OpenStax [openstax.org]
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- 5. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
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- 10. sorbtech.com [sorbtech.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: A Guide to the Stability and Storage of Ethyl 3-hydroxy-2,2-dimethylbutanoate
Welcome to our dedicated technical support center for Ethyl 3-hydroxy-2,2-dimethylbutanoate. This guide has been meticulously crafted for our valued partners in research, science, and drug development. As a key building block in various synthetic pathways, ensuring the stability and integrity of this β-hydroxy ester is paramount to the success and reproducibility of your experiments. This document provides in-depth, field-proven insights into its proper storage and handling, moving beyond generic recommendations to explain the underlying chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: For optimal stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] The ideal temperature range is between 15°C and 25°C.[2] It is crucial to protect the compound from moisture and atmospheric oxygen. For long-term storage, refrigeration is recommended to minimize the potential for degradation.
Q2: Is this compound sensitive to air or moisture?
A2: While specific data for this molecule is limited, β-hydroxy esters as a class can be susceptible to hydrolysis in the presence of moisture, particularly under acidic or basic conditions.[3][4] The ester functional group can be cleaved to yield the corresponding carboxylic acid and ethanol. Therefore, it is best practice to handle the compound under an inert atmosphere, such as nitrogen or argon, especially when aliquoting for use in sensitive reactions.[5][6][7][8]
Q3: What are the potential degradation pathways for this compound?
A3: Beyond hydrolysis, two other primary degradation pathways for β-hydroxy esters include:
-
Thermal Decomposition: At elevated temperatures (180-250°C), β-hydroxy esters can undergo thermal decomposition.[1] For instance, a similar compound, ethyl 3-hydroxy-3-methylbutanoate, has been shown to decompose into acetone and ethyl acetate.[1]
-
Transesterification/Oligomerization: In the presence of certain catalysts (acidic or basic impurities) or upon prolonged storage at room temperature, β-hydroxy esters can undergo self-transesterification, leading to the formation of oligomers or polymers.[9][10] This can manifest as an increase in viscosity or the appearance of insoluble matter.
Q4: How can I tell if my sample of this compound has degraded?
A4: Visual inspection is the first step. Look for any changes in appearance, such as discoloration, cloudiness, or the presence of solid particles in the liquid. An increase in viscosity can also be an indicator of oligomerization. For a more definitive assessment, analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can be used to detect the presence of degradation products like the corresponding carboxylic acid or ethanol. Gas Chromatography (GC) can also be employed to assess the purity of the sample.
Troubleshooting Guide
Unforeseen experimental outcomes can often be traced back to the stability of starting materials. This section provides a structured approach to troubleshooting common issues related to the storage and handling of this compound.
| Observed Issue | Potential Cause | Recommended Action & Scientific Rationale |
| Inconsistent reaction yields or unexpected byproducts | Partial Hydrolysis: The presence of moisture may have led to the formation of 3-hydroxy-2,2-dimethylbutanoic acid. This acidic impurity can interfere with subsequent reaction steps. | Solution: Ensure the compound is handled under a dry, inert atmosphere. Use oven-dried glassware and anhydrous solvents. Verification: Confirm the purity of the starting material using GC or NMR before use. |
| Increased viscosity or presence of a gel-like substance | Transesterification/Oligomerization: Prolonged storage at ambient temperature or the presence of acidic/basic contaminants can catalyze self-reaction. | Solution: Store the compound at recommended refrigerated temperatures. Avoid introducing contaminants by using clean, dedicated spatulas and glassware. Mitigation: If oligomerization is suspected, purification by distillation under reduced pressure may be possible, though prevention is the best approach. |
| Discoloration of the material (e.g., yellowing) | Oxidation or presence of impurities: Exposure to air and light can lead to oxidative degradation. Contamination from previous users or improper handling can also introduce colored impurities. | Solution: Store in an amber or opaque container to protect from light. Purge the headspace of the container with an inert gas before sealing. Best Practice: Always use clean equipment when handling the compound. |
| Material appears cloudy or has precipitated solids | Moisture absorption leading to lower solubility or crystallization of impurities. | Solution: Store in a desiccator or a controlled low-humidity environment.[2][11] Before use, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold compound.[12] |
Experimental Protocols: Best Practices for Handling
To maintain the integrity of this compound, the following step-by-step protocols are recommended:
Protocol 1: Aliquoting the Reagent
-
Preparation: Dry all necessary glassware (e.g., vials, syringes) in an oven at >120°C for at least 4 hours and allow to cool in a desiccator.
-
Inert Atmosphere: If available, perform the transfer in a glovebox. Alternatively, use a Schlenk line or a simple inert gas manifold.
-
Procedure: a. Puncture the septum of the main storage bottle with a needle connected to a source of inert gas (e.g., nitrogen or argon) to create a positive pressure. b. Use a clean, dry syringe to withdraw the desired volume of the ester.[13] c. Transfer the aliquot to a pre-dried and inerted receiving vial. d. Purge the headspace of both the main bottle and the new aliquot vial with inert gas before sealing tightly.
-
Storage of Aliquot: Store the newly created aliquot under the same recommended conditions as the main stock.
Logical Workflow for Storage and Handling
The following diagram illustrates the decision-making process for the proper storage and handling of this compound to ensure its stability.
Caption: Decision workflow for optimal storage and handling.
References
-
coatingAI. (n.d.). Best Practices for Powder Storage and Handling. Retrieved from [Link]
-
Heeger Materials Inc. (n.d.). Best practices for storing metal powders to avoid humidity contamination. Retrieved from [Link]
-
CN Tech. (2023, October 13). Best practices for storing AM powders. Retrieved from [Link]
-
Indo-MIM. (2024, January 18). Proper Storage of Powdered Materials: A Guide to Maintaining Quality and Safety. Retrieved from [Link]
- Thermal decomposition of .beta.-hydroxy esters. Ethyl-3-hydroxy-3-methylbutanoate. (1970). The Journal of Organic Chemistry, 35(3), 851-852.
-
Chemistry LibreTexts. (2023, January 22). The Hydrolysis of Esters. Retrieved from [Link]
-
Van Vranken, D. (2020, May 4). Lec 15 Hydrolysis of Esters and Amides and the Chemistry of Nitriles [Video]. YouTube. [Link]
- Kwiecień, I., Radecka, I., Kowalczuk, M., & Adamus, G. (2015). Transesterification of PHA to Oligomers Covalently Bonded with (Bio)Active Compounds Containing Either Carboxyl or Hydroxyl Functionalities. PLOS ONE, 10(3), e0120149.
-
Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
-
MIT Department of Chemistry. (n.d.). Handling air-sensitive reagents AL-134. Retrieved from [Link]
-
ChemistryViews. (2013, July 2). Tips and Tricks for the Lab: Air-Sensitive Techniques (3). Retrieved from [Link]
-
Reddit. (2016, May 28). Storage of Hygroscopic materials : r/chemistry. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Best Practices for Powder Storage and Handling - coatingAI [coatingai.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. ehs.umich.edu [ehs.umich.edu]
- 6. cntech.co.uk [cntech.co.uk]
- 7. web.mit.edu [web.mit.edu]
- 8. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 9. Transesterification of PHA to Oligomers Covalently Bonded with (Bio)Active Compounds Containing Either Carboxyl or Hydroxyl Functionalities | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. Proper Storage of Powdered Materials: A Guide to Maintaining Quality and Safety [bisnisrakyat.id]
- 12. reddit.com [reddit.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Navigating the Scale-Up Synthesis of Ethyl 3-hydroxy-2,2-dimethylbutanoate
Welcome to the technical support center for the synthesis of Ethyl 3-hydroxy-2,2-dimethylbutanoate. This guide is designed for researchers, scientists, and drug development professionals to address the common challenges encountered during the scale-up of this valuable β-hydroxy ester. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure a safe, efficient, and reproducible synthesis at a larger scale.
Introduction to the Synthesis
The most common and industrially viable route to this compound is the Reformatsky reaction . This reaction involves the condensation of pivaldehyde with ethyl bromoacetate in the presence of activated zinc. While straightforward in principle, scaling up this process introduces a unique set of challenges related to reaction initiation, exotherm management, byproduct formation, and product purification.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in initiating the Reformatsky reaction at a large scale?
A1: The primary challenge is a noticeable induction period, which can be particularly dangerous during scale-up.[1] This delay is often due to the slow activation of the zinc metal. During this time, unreacted ethyl bromoacetate and pivaldehyde accumulate. Once the reaction initiates, the accumulated reagents can react rapidly, leading to a significant and potentially uncontrollable exotherm.[1]
Q2: What are the main side reactions to anticipate during this synthesis?
A2: The primary side reactions include:
-
Self-condensation of ethyl bromoacetate: This can be minimized by ensuring the reaction with pivaldehyde is initiated efficiently.
-
Dehydration of the product: The β-hydroxy ester product can undergo dehydration to form the corresponding α,β-unsaturated ester, especially at elevated temperatures or in the presence of acidic conditions during work-up.
-
Formation of zinc-based byproducts: Incomplete reaction or improper work-up can lead to the formation of zinc salts and oxides that complicate purification.
Q3: How does the choice of solvent impact the reaction at scale?
A3: The choice of solvent is critical for both safety and reaction efficiency. Anhydrous ethers like THF or diethyl ether are common, but their low boiling points and high flammability pose risks at an industrial scale. Toluene or a mixture of toluene and an ether can be a safer alternative with a higher boiling point, which can also aid in initiating the reaction. The solvent must be able to solubilize the organozinc intermediate to facilitate the reaction.
Q4: What are the key safety considerations when scaling up this synthesis?
A4: The key safety considerations are:
-
Exotherm management: The Reformatsky reaction is exothermic. The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation less efficient.[1]
-
Handling of pivaldehyde: Pivaldehyde is a highly flammable and volatile liquid that can cause skin and respiratory irritation.[2]
-
Activation of zinc: The activation of zinc can be hazardous if not performed correctly, especially with reagents like 1,2-dibromoethane.
-
Quenching the reaction: The quenching of the reaction with acid should be done slowly and at a low temperature to control the exotherm and prevent the release of flammable gases.
Troubleshooting Guide
Issue 1: Reaction Fails to Initiate or Has a Long Induction Period
| Potential Cause | Underlying Reason | Recommended Solution |
| Inactive Zinc | The surface of the zinc metal is coated with a passivating layer of zinc oxide (ZnO), which prevents the oxidative addition of the ethyl bromoacetate. | Activate the Zinc: Prior to starting the reaction, activate the zinc using one of the following methods under an inert atmosphere: - Iodine: Add a catalytic amount of iodine to a suspension of zinc in the reaction solvent and heat until the purple color disappears. - 1,2-Dibromoethane (DBE): Refluxing the zinc with a small amount of DBE will activate the surface. The evolution of ethylene gas is an indicator of successful activation. - Acid Wash: Briefly wash the zinc with dilute HCl to remove the oxide layer, followed by washing with water, ethanol, and ether, and then thoroughly drying under vacuum. |
| Presence of Moisture | Water will react with the organozinc intermediate (Reformatsky reagent) as it is formed, quenching the reaction. | Ensure Anhydrous Conditions: All glassware must be oven-dried or flame-dried before use. Solvents must be rigorously dried, and all reagents should be handled under an inert atmosphere (e.g., nitrogen or argon). |
| Low Reaction Temperature | The initial formation of the organozinc reagent may require a certain activation energy that is not met at a lower temperature. | Gentle Heating: Gentle heating of the reaction mixture can help to initiate the reaction. However, this must be done with extreme caution, especially at a large scale, due to the risk of a runaway reaction. |
Issue 2: Uncontrolled Exotherm and Runaway Reaction
| Potential Cause | Underlying Reason | Recommended Solution |
| Accumulation of Reagents | A long induction period followed by a sudden initiation of the reaction leads to a rapid release of heat.[1] | Controlled Addition (Semi-Batch Process): Instead of adding all reagents at once, slowly add the solution of ethyl bromoacetate and pivaldehyde to the activated zinc suspension. This ensures that the reagents are consumed as they are added, preventing dangerous accumulation.[1] |
| Inefficient Heat Removal | The heat generated by the reaction exceeds the cooling capacity of the reactor, a common issue in scale-up due to the decreased surface-area-to-volume ratio.[1][3] | Improve Heat Transfer: - Ensure efficient stirring to maintain a uniform temperature throughout the reactor. - Use a reactor with a high heat transfer coefficient. - For highly exothermic reactions, consider using a continuous flow reactor which offers superior heat transfer.[3] |
Issue 3: Low Yield of this compound
| Potential Cause | Underlying Reason | Recommended Solution |
| Incomplete Reaction | The reaction may not have gone to completion due to insufficient reaction time, temperature, or reagent stoichiometry. | Optimize Reaction Parameters: - Reaction Time: Monitor the reaction progress using techniques like TLC or GC to determine the optimal reaction time. - Temperature: After initiation, gentle reflux may be required to drive the reaction to completion. - Stoichiometry: Ensure that an appropriate excess of zinc and ethyl bromoacetate is used. |
| Side Reactions | Dehydration of the product or self-condensation of the starting materials can reduce the yield of the desired product. | Control Reaction Conditions: - Maintain a moderate reaction temperature to minimize dehydration. - Use a controlled addition strategy to favor the desired reaction over self-condensation. |
| Losses During Work-up | The product may be lost due to emulsion formation or incomplete extraction. | Optimize Work-up Procedure: - Quenching: Quench the reaction slowly with a mild acidic solution (e.g., saturated aqueous ammonium chloride) at a low temperature. - Extraction: Use an appropriate organic solvent for extraction and perform multiple extractions to ensure complete recovery of the product. - Emulsions: To break emulsions, add brine (saturated NaCl solution) during the work-up. |
Issue 4: Difficulty in Product Purification
| Potential Cause | Underlying Reason | Recommended Solution |
| Presence of Zinc Salts | Residual zinc salts from the reaction can complicate purification. | Thorough Washing: During the aqueous work-up, ensure that the organic layer is thoroughly washed with a dilute acid solution to remove all zinc salts. |
| Close Boiling Points of Product and Impurities | Byproducts such as the dehydrated α,β-unsaturated ester may have boiling points close to the desired product, making separation by distillation difficult. | Fractional Vacuum Distillation: Use a fractionating column with a sufficient number of theoretical plates under reduced pressure. This will lower the boiling points and may improve the separation of closely boiling compounds.[4] |
| Thermal Decomposition | The β-hydroxy ester product may be susceptible to decomposition at high temperatures. | Vacuum Distillation: Perform the distillation under a high vacuum to lower the boiling point of the product and minimize the risk of thermal degradation.[4] |
Experimental Protocol: Scale-Up Synthesis of this compound
This protocol is a representative procedure for a pilot-plant scale synthesis and may require optimization based on specific equipment and conditions.
Materials:
-
Zinc dust (<100 mesh)
-
Iodine (catalytic amount)
-
Toluene (anhydrous)
-
Ethyl bromoacetate
-
Pivaldehyde
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether or Methyl tert-butyl ether (MTBE)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Appropriately sized glass-lined or stainless-steel reactor with mechanical stirring, a reflux condenser, a temperature probe, and an addition funnel.
-
Heating/cooling mantle or jacketed reactor system.
-
Inert gas (nitrogen or argon) supply.
Procedure:
-
Zinc Activation:
-
Charge the reactor with zinc dust (1.5 equivalents) and anhydrous toluene.
-
Under a nitrogen atmosphere, add a catalytic amount of iodine.
-
Heat the mixture to reflux with vigorous stirring until the purple color of the iodine disappears. This indicates the activation of the zinc.
-
Cool the suspension to room temperature.
-
-
Reaction:
-
In a separate vessel, prepare a solution of pivaldehyde (1.0 equivalent) and ethyl bromoacetate (1.2 equivalents) in anhydrous toluene.
-
Slowly add this solution to the activated zinc suspension via the addition funnel over a period of 2-4 hours, maintaining the internal temperature between 40-50°C. The reaction is exothermic, so the addition rate should be controlled to maintain the desired temperature.
-
After the addition is complete, continue to stir the reaction mixture at 50°C for an additional 1-2 hours, or until reaction completion is confirmed by TLC or GC analysis.
-
-
Work-up:
-
Cool the reaction mixture to 0-5°C using an ice bath or the reactor's cooling system.
-
Slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution. Maintain the temperature below 20°C during the quench.
-
Continue stirring until all the excess zinc has dissolved.
-
Transfer the mixture to a separatory funnel (or perform a phase separation in the reactor if equipped).
-
Separate the organic layer. Extract the aqueous layer twice with diethyl ether or MTBE.
-
Combine all organic layers and wash sequentially with dilute HCl, saturated aqueous sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by fractional vacuum distillation. The boiling point of this compound will be significantly lower under vacuum.
-
Visualizations
Reaction Pathway
Caption: The Reformatsky reaction pathway for the synthesis of this compound.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in the synthesis.
References
-
ResearchGate. (2025). Production of (+)‐(S)‐Ethyl 3‐Hydroxybutyrate and (‐)‐(R)‐Ethyl 3‐Hydroxybutyrate by Microbial Reduction of Ethyl Acetoacetate. [Link]
-
Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach. [Link]
-
Organic Syntheses. (n.d.). Butanoic acid, 3-hydroxy-, ethyl ester, (S). [Link]
-
Organic Syntheses. (n.d.). Butanoic acid, 3-hydroxy-, methyl ester, (R). [Link]
- Google Patents. (n.d.). US8372608B2 - Processes for making [R]-ethyl 4-cyano-3 hydroxybutyric acid.
-
PubChem. (n.d.). This compound. [Link]
-
OENO One. (2018). Ethyl 2-hydroxy-3-methylbutanoate enantiomers: quantitation and sensory evaluation in wine. [Link]
-
Organic Chemistry Portal. (n.d.). Reformatsky Reaction. [Link]
-
PubMed Central (PMC). (n.d.). Recent developments in the asymmetric Reformatsky-type reaction. [Link]
-
NROChemistry. (n.d.). Reformatsky Reaction. [Link]
-
NIST WebBook. (n.d.). Ethyl 2-hydroxy-3,3-dimethylbutyrate. [Link]
-
PubChem. (n.d.). Ethyl 3-hydroxy-2-methylbutyrate. [Link]
-
Journal of Agricultural and Food Chemistry. (2015). Distribution and Organoleptic Impact of Ethyl 3-Hydroxybutanoate Enantiomers in Wine. [Link]
-
ResearchGate. (2025). Stereoselectivity of the Honda−Reformatsky Reaction in Reactions with Ethyl Bromodifluoroacetate with α‑Oxygenated Sulfinylimines. [Link]
Sources
Technical Support Center: Monitoring Ethyl 3-hydroxy-2,2-dimethylbutanoate Synthesis by TLC
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for monitoring the synthesis of Ethyl 3-hydroxy-2,2-dimethylbutanoate using Thin-Layer Chromatography (TLC). This guide is designed to offer practical, field-proven insights to anticipate and troubleshoot common experimental challenges.
Introduction to the Synthesis and TLC Monitoring
The synthesis of β-hydroxy esters, such as this compound, is a cornerstone transformation in organic chemistry. A common and effective method for this synthesis is the Reformatsky reaction . This reaction involves the condensation of an α-halo ester with a ketone in the presence of metallic zinc.[1][2] For the synthesis of this compound, a likely pathway is the reaction of ethyl 2-bromo-2-methylpropanoate with acetone, facilitated by zinc.
Monitoring the progress of this reaction is critical to ensure the complete consumption of starting materials and to identify the formation of the desired product, thereby optimizing reaction time and yield. TLC is an invaluable technique for this purpose due to its speed, simplicity, and low cost.[3] It allows for the qualitative assessment of the reaction mixture at various time points.
This guide will focus on a typical Reformatsky-type synthesis of this compound and will provide detailed protocols and troubleshooting advice for effective TLC monitoring.
Frequently Asked Questions (FAQs)
Q1: What is the expected relative polarity of the starting materials and the product, and how will this affect their appearance on a TLC plate?
A1: In the context of a Reformatsky reaction for the synthesis of this compound, the starting materials are typically ethyl 2-bromo-2-methylpropanoate (an α-bromo ester) and acetone (a ketone). The product is this compound, a β-hydroxy ester.
-
Polarity: The polarity of these compounds generally follows this trend:
-
This compound (Product): Most polar, due to the presence of the hydroxyl (-OH) group, which can engage in hydrogen bonding with the silica gel stationary phase.
-
Acetone (Starting Material): Moderately polar.
-
Ethyl 2-bromo-2-methylpropanoate (Starting Material): Least polar of the three.
-
-
TLC Appearance: On a normal-phase silica gel TLC plate, the distance a compound travels up the plate is inversely proportional to its polarity. Therefore, you should expect to see the following:
-
The product , being the most polar, will have the lowest Retention Factor (Rf) value and will appear as a spot closer to the baseline.
-
Acetone will have an intermediate Rf value.
-
The α-bromo ester , being the least polar, will have the highest Rf value and will travel the furthest up the plate.
-
Q2: How do I select an appropriate mobile phase (solvent system) for monitoring this reaction?
A2: The goal is to find a solvent system that provides good separation between the spots of the starting materials and the product. A common starting point for separating compounds of moderate polarity is a mixture of a non-polar solvent and a slightly more polar solvent.
-
Recommended Starting Solvent System: A mixture of hexanes and ethyl acetate is an excellent choice.[4] A good starting ratio to try is 4:1 hexanes:ethyl acetate .
-
Optimization:
-
If all spots are clustered near the baseline (low Rf values), the solvent system is not polar enough. Increase the proportion of ethyl acetate (e.g., 3:1 or 2:1 hexanes:ethyl acetate).
-
If all spots are clustered near the solvent front (high Rf values), the solvent system is too polar. Increase the proportion of hexanes (e.g., 5:1 or 6:1 hexanes:ethyl acetate).
-
Q3: What are the best visualization techniques for the spots on the TLC plate?
A3: Since the starting materials and the product are unlikely to be colored, a visualization agent is necessary. As the product contains a hydroxyl group and an ester, and the starting materials contain carbonyl and ester functional groups, several stains are effective.
-
Potassium Permanganate (KMnO₄) Stain: This is an excellent choice as it reacts with the hydroxyl group of the product and the ketone, which are easily oxidizable.[5][6] The spots will appear as yellow-brown spots against a purple or pink background.[5][6]
-
p-Anisaldehyde Stain: This is a versatile stain that reacts with many functional groups, including alcohols and carbonyls, often producing a range of colors which can aid in spot identification.[7][8] After dipping or spraying, the plate needs to be heated gently.[9]
-
UV Light (254 nm): If you are using TLC plates with a fluorescent indicator, you can view the plate under a UV lamp.[10] Compounds that absorb UV light will appear as dark spots on a glowing green background.[10] While the ester and ketone groups may show some UV activity, the hydroxyl group of the product will not be visible under UV light alone. Therefore, it is recommended to use a chemical stain in conjunction with or instead of UV visualization.
Q4: How do I confirm that the reaction is complete?
A4: The reaction is considered complete when the limiting reactant has been fully consumed. To monitor this:
-
Spotting: On a single TLC plate, spot the following in separate lanes:
-
Lane 1: A pure sample of the starting α-bromo ester.
-
Lane 2: A co-spot (spot the α-bromo ester and then the reaction mixture on top of it).
-
Lane 3: An aliquot of the reaction mixture.
-
-
Development and Visualization: Develop the plate in the optimized mobile phase and visualize the spots.
-
Interpretation: The reaction is complete when the spot corresponding to the α-bromo ester in the reaction mixture lane (Lane 3) has completely disappeared. The co-spot lane helps to definitively identify the starting material spot in the reaction mixture. You should also see a new, more polar spot (lower Rf) corresponding to the product appearing and intensifying over time.
Troubleshooting Guide
| Problem | Probable Cause(s) | Solution(s) |
| No spots are visible on the TLC plate. | 1. The concentration of the spotted sample is too low. 2. The visualization agent is old or improperly prepared. 3. The compound is not reactive to the chosen visualization agent. | 1. Concentrate the sample before spotting, or spot multiple times in the same location, allowing the solvent to dry between applications. 2. Prepare a fresh batch of the staining solution. 3. Try a different visualization technique (e.g., switch from UV to a permanganate stain). |
| The spots are streaked rather than appearing as distinct dots. | 1. The sample is too concentrated. 2. The sample was applied as too large of a spot. 3. The compound is highly acidic or basic and is interacting strongly with the silica gel. | 1. Dilute the sample before spotting. 2. Use a fine capillary to apply a very small spot. 3. Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase. |
| The spots are not well-separated (overlapping). | 1. The mobile phase is not optimized. 2. The TLC plate was allowed to develop for too short or too long a time. | 1. Adjust the polarity of the mobile phase as described in FAQ Q2. 2. Allow the solvent front to travel approximately 80-90% of the way up the plate. |
| The solvent front is uneven. | 1. The TLC chamber was not properly saturated with solvent vapors. 2. The bottom of the TLC plate is not level with the bottom of the chamber. | 1. Place a piece of filter paper in the developing chamber, wet it with the mobile phase, and allow the chamber to sit for 5-10 minutes before inserting the plate. 2. Ensure the plate is placed flat on the bottom of the chamber. |
| Unexpected spots appear on the plate. | 1. Contamination of the sample or TLC plate. 2. Formation of side products in the reaction. | 1. Handle the TLC plate by the edges to avoid transferring oils from your fingers. Ensure all glassware is clean. 2. This is valuable information! The presence of side products may indicate a need to adjust reaction conditions (e.g., temperature, reaction time). |
Experimental Protocols
Protocol 1: Preparation of Potassium Permanganate Stain
-
Materials:
-
Potassium permanganate (KMnO₄): 1.5 g
-
Potassium carbonate (K₂CO₃): 10 g
-
10% Sodium hydroxide (NaOH) solution: 1.25 mL
-
Distilled water: 200 mL
-
-
Procedure:
-
In a 250 mL beaker, dissolve the potassium carbonate in the distilled water.
-
Add the potassium permanganate and stir until fully dissolved.
-
Add the 10% sodium hydroxide solution and stir to mix.
-
Store the solution in a sealed, dark bottle. The stain is stable for several weeks.
-
Protocol 2: Step-by-Step TLC Monitoring of the Reaction
-
Preparation:
-
Prepare the TLC developing chamber with the chosen mobile phase (e.g., 4:1 hexanes:ethyl acetate) and allow it to saturate.
-
Prepare dilute solutions of your starting materials for use as standards.
-
-
Spotting:
-
Using a pencil, lightly draw an origin line about 1 cm from the bottom of a TLC plate.
-
Using a capillary tube, spot the starting materials and the reaction mixture on the origin line in separate lanes.
-
-
Development:
-
Carefully place the TLC plate in the developing chamber, ensuring the origin line is above the solvent level.
-
Allow the solvent to ascend the plate until the solvent front is about 1 cm from the top.
-
-
Visualization:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to air dry completely.
-
Visualize the spots using your chosen method (e.g., dip the plate into the potassium permanganate stain, then gently heat with a heat gun until spots appear).
-
-
Analysis:
-
Circle the spots with a pencil.
-
Calculate the Rf value for each spot: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
-
Compare the reaction mixture lane to the starting material lanes to assess the progress of the reaction.
-
Visualizations
Caption: Interpreting the TLC Plate for Reaction Progress.
References
-
Bitesize Bio. (2022). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]
-
University of Rochester, Department of Chemistry. Magic Formulas: TLC Stains. [Link]
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. TLC Stains. [Link]
-
ResearchGate. Visualization of alcohols in TLC?. [Link]
-
ChemicalDesk.Com. (2011). TLC Stains Preparation. [Link]
-
WSU Chemistry. (2019, June 11). How to: TLC Visualization using Permanganate Stain [Video]. YouTube. [Link]
-
University of Rochester, Department of Chemistry. Magic Formulas: TLC Stains. [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. [Link]
-
Royal Society of Chemistry. (2014). An unusual dianion equivalent from acylsilanes for the synthesis of substituted β-keto esters. Organic & Biomolecular Chemistry, 12(3), 456-460. [Link]
-
YouTube. (2014, August 26). p-anisaldehyde staining a TLC plate. [Link]
-
Organic Chemistry Portal. Reformatsky Reaction. [Link]
-
Wikipedia. (2023, October 28). Reformatsky reaction. [Link]
-
Chemistry LibreTexts. (2023, January 22). Reformatsky Reaction. [Link]
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- 5. TLC stains [reachdevices.com]
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- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Work-up and Troubleshooting for Reactions Involving Ethyl 3-hydroxy-2,2-dimethylbutanoate
As a Senior Application Scientist, this guide provides field-proven insights and detailed protocols for the successful work-up and purification of Ethyl 3-hydroxy-2,2-dimethylbutanoate. The focus is on anticipating common challenges and providing robust, validated solutions to ensure high yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the standard quench and extraction strategy for reactions producing this compound?
A standard procedure involves quenching the reaction mixture, followed by liquid-liquid extraction to isolate the product. The specific quenching agent depends on the reaction conditions. For reactions involving strong bases or organometallic reagents, a careful quench with a mild acid is necessary. The product, being a β-hydroxy ester, has moderate polarity and some water solubility, which must be managed during extraction.
Q2: Why is the choice of quenching agent so critical? Can I just use dilute HCl?
The choice of quenching agent is paramount to prevent hydrolysis of the ester functionality. While 1N HCl can be used, it must be done at low temperatures (e.g., in an ice bath) and with vigorous stirring to neutralize reagents quickly without prolonged exposure to acidic conditions, which can catalyze hydrolysis back to the carboxylic acid.[1] A safer and often preferred alternative is a saturated aqueous solution of ammonium chloride (NH₄Cl), which is less acidic and provides a buffering effect, minimizing the risk of product degradation.[2]
Q3: I'm consistently getting persistent emulsions during my extraction. How can I resolve this?
Emulsion formation is a common issue, especially in reactions with complex mixtures or residual solids. Here are several effective strategies:
-
Brine Wash: After the initial extraction, wash the combined organic layers with a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, forcing the organic solvent and water to separate more cleanly.[2]
-
Addition of a Co-solvent: In stubborn cases, adding a small amount of a solvent miscible with both phases, like methanol, can help break the emulsion.[3][4]
-
Filtration: Passing the entire emulsified mixture through a pad of a filter aid like Celite can help break up the fine droplets causing the emulsion.[1][3][4]
Q4: What are the recommended solvents and drying agents for this compound?
Diethyl ether and ethyl acetate are excellent choices for extracting this compound due to its good solubility in these solvents.[1][3] For drying the combined organic extracts, anhydrous magnesium sulfate (MgSO₄) is highly effective as it works quickly and has a high capacity for water.[2][3][4] Anhydrous sodium sulfate (Na₂SO₄) is a milder, neutral alternative.
Q5: What is the most effective method for final purification?
For this compound, which is a liquid at room temperature, the gold standard for purification is fractional distillation under reduced pressure (vacuum distillation).[1][4] This method is ideal for separating the product from non-volatile impurities and solvents. If the product is contaminated with byproducts of similar boiling points, high-performance liquid chromatography (HPLC) or flash column chromatography may be necessary.
Troubleshooting Guide
This section addresses specific issues that may arise during the work-up procedure.
| Problem | Potential Cause | Recommended Solution & Rationale |
| Low Isolated Yield | Product Loss to Aqueous Layer: The hydroxyl group increases the water solubility of the ester compared to a simple alkane ester. | Saturate the aqueous layer with NaCl before extraction to decrease the product's solubility in the aqueous phase ("salting out").[1][3][4] Perform multiple extractions (e.g., 3-5 times) with smaller volumes of organic solvent, which is more efficient than a single extraction with a large volume. |
| Ester Hydrolysis: The work-up conditions (especially acidic quench) were too harsh or prolonged, cleaving the ethyl ester. | Use a milder quenching agent like saturated aqueous NH₄Cl.[2] Maintain low temperatures (0 °C) during the quench and extraction. Minimize the time the product is in contact with the aqueous phase. | |
| Product is Contaminated | Incomplete Reaction: Unreacted starting materials are carried through the work-up. | Before quenching, confirm reaction completion using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[2][4] |
| Inefficient Purification: Byproducts have boiling points close to the product, leading to co-distillation. | Improve distillation efficiency by using a fractionating column (e.g., Vigreux column) and ensuring a slow, steady distillation rate.[3][4] If distillation fails, resort to flash column chromatography on silica gel. | |
| Final Product is Wet/Oily | Inadequate Drying: Residual water remains in the organic solvent after the drying step. | Use a sufficient quantity of drying agent (e.g., MgSO₄) and allow for adequate contact time with stirring. Perform a brine wash before the final drying step to remove the bulk of dissolved water.[2] |
| Product Degradation | Transesterification/Oligomerization: β-hydroxy esters can sometimes self-condense upon standing at room temperature.[3][4] | Store the purified product in a refrigerator to minimize degradation.[3][4] Ensure all acidic or basic residues are removed during the work-up. |
Experimental Protocols & Workflows
Visual Workflow: General Work-up Procedure
Caption: Standard workflow for the work-up of this compound.
Protocol 1: Standard Aqueous Work-up
This protocol is a robust starting point for isolating this compound from a typical reaction mixture.
-
Cooling & Quenching: Cool the reaction vessel in an ice-water bath (0 °C). With vigorous stirring, slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) until the reaction is fully quenched.[2] Rationale: The cold temperature and mild quenching agent prevent unwanted side reactions like ester hydrolysis.
-
Solvent Addition & Transfer: If the reaction was run in a water-miscible solvent (like THF), remove it under reduced pressure.[1] Dilute the remaining residue with an extraction solvent, such as diethyl ether or ethyl acetate, and transfer the entire mixture to a separatory funnel.
-
Phase Separation & Extraction: Allow the layers to separate. Drain the aqueous layer and set it aside. Transfer the organic layer to a clean flask. Return the aqueous layer to the separatory funnel and re-extract it two more times with fresh portions of the organic solvent. Rationale: Multiple extractions maximize the recovery of the moderately polar product.
-
Combine & Wash: Combine all organic extracts in the separatory funnel. Wash the combined organic layer once with a saturated aqueous solution of NaCl (brine).[2] Rationale: The brine wash helps remove dissolved water and break any emulsions.
-
Drying: Drain the organic layer into an Erlenmeyer flask. Add a suitable amount of anhydrous magnesium sulfate (MgSO₄), and swirl the flask for 5-10 minutes. The drying agent should move freely, indicating sufficient drying.
-
Filtration & Concentration: Filter the mixture through a funnel with a cotton or glass wool plug to remove the drying agent. Rinse the flask and the drying agent with a small amount of fresh solvent to recover any remaining product. Concentrate the filtrate using a rotary evaporator to yield the crude product.
Visual Workflow: Troubleshooting Low Yield
Caption: Decision tree for troubleshooting low product yield during work-up.
Safety & Handling
While specific hazard data for this compound is limited, it is prudent to handle it with the care afforded to all laboratory chemicals.[5]
-
Personal Protective Equipment (PPE): Always wear safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[5]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood.[5]
-
Storage: Store the container tightly closed in a cool, dry, and well-ventilated place, away from ignition sources.[6] As a β-hydroxy ester, refrigeration is recommended to prevent potential long-term degradation.[3][4]
-
Disposal: Dispose of chemical waste through a licensed chemical destruction plant, in accordance with local and national regulations.[5]
References
-
Organic Syntheses. (n.d.). (S)-(+)-ETHYL 3-HYDROXYBUTANOATE. Coll. Vol. 8, p.260 (1993); Vol. 63, p.1 (1985). Retrieved from [Link]
-
University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Butanoic acid, 3-hydroxy-, ethyl ester, (S)-. Retrieved from [Link]
- Google Patents. (n.d.). CN102168117A - Method for preparing ethyl (R)-4-cyano-3-hydroxybutyate.
Sources
Validation & Comparative
A Senior Application Scientist's Comparative Guide to Purity Analysis of Ethyl 3-hydroxy-2,2-dimethylbutanoate
For researchers and drug development professionals, establishing the purity of chiral building blocks like Ethyl 3-hydroxy-2,2-dimethylbutanoate is not merely a quality control checkpoint; it is a foundational requirement for reproducible synthesis and regulatory compliance. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methodologies for the comprehensive purity assessment of this key intermediate. We will explore the rationale behind method selection, present detailed experimental protocols, and objectively compare their performance to guide you in choosing the most suitable technique for your analytical objectives.
The Analytical Challenge: Beyond Percent Purity
This compound (CAS RN 7505-94-4) is a chiral ester, meaning its purity profile is twofold[1]. First, we must determine the chemical purity , which quantifies the analyte relative to any process-related impurities such as starting materials, by-products, or degradation products. Second, and often more critical in pharmaceutical applications, is the enantiomeric purity , which measures the excess of one enantiomer over the other[2][3]. An effective analytical strategy must be capable of addressing both aspects.
Primary Workhorse: Reversed-Phase HPLC (RP-HPLC) for Chemical Purity
Reversed-phase HPLC is the predominant analytical technique in the pharmaceutical industry for its versatility, robustness, and applicability to a wide range of compounds[4][5]. It serves as the logical starting point for assessing the chemical purity of our target compound.
Causality Behind Experimental Choices
-
Stationary Phase Selection: A C18 (octadecylsilane) column is the universal starting point for RP-HPLC method development[6][7]. The non-polar C18 chains provide hydrophobic interactions, which are effective for retaining the ethyl ester group of the analyte[7][8]. Although this compound is a relatively polar molecule due to its hydroxyl group, a C18 phase provides sufficient retention when paired with a highly aqueous mobile phase, allowing for the separation of less polar impurities. For highly polar analytes that are poorly retained on traditional C18 phases, columns with polar endcapping or alternative chemistries like phenyl phases can be explored to offer different selectivity[6][8][9].
-
Mobile Phase Composition: A gradient of water and a miscible organic solvent like acetonitrile or methanol is employed. Acetonitrile is often preferred for its lower viscosity and UV transparency at low wavelengths. The gradient elution, starting with a high percentage of water and increasing the organic solvent, ensures that impurities with a wide range of polarities can be eluted and resolved from the main analyte peak.
-
Detector Selection: The ester carbonyl group (C=O) in this compound acts as a chromophore, allowing for detection by a UV-Vis detector[10]. While not a strong chromophore, it provides adequate absorbance at low UV wavelengths (e.g., 205-215 nm), enabling sensitive detection for purity analysis.
Experimental Protocol: RP-HPLC-UV for Chemical Purity
Instrumentation:
-
HPLC system equipped with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) %B 0.0 20 15.0 80 17.0 80 17.1 20 | 20.0 | 20 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Accurately weigh approximately 25 mg of this compound reference standard and dissolve in 25 mL of a 50:50 mixture of acetonitrile and water to create a 1.0 mg/mL stock solution.
-
Sample Preparation: Prepare the sample to be tested at the same concentration as the standard using the same diluent.
-
System Suitability: Before sample analysis, inject the standard solution five times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%, and the tailing factor for the main peak should be between 0.8 and 1.5, in line with ICH guidelines[11][12].
-
Analysis: Inject the sample solution and integrate all peaks.
-
Purity Calculation: Calculate the area percent purity by dividing the area of the main peak by the total area of all peaks in the chromatogram.
Sources
- 1. This compound | C8H16O3 | CID 344889 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 5. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 6. hplc.eu [hplc.eu]
- 7. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 8. bvchroma.com [bvchroma.com]
- 9. phenomenex.com [phenomenex.com]
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- 11. pharmtech.com [pharmtech.com]
- 12. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to Chiral HPLC Methods for Separating Enantiomers of Ethyl 3-hydroxy-2,2-dimethylbutanoate
Introduction: The Significance of Chiral Purity for Ethyl 3-hydroxy-2,2-dimethylbutanoate
This compound is a chiral building block of significant interest in the pharmaceutical and fine chemical industries. Its stereocenter at the C3 position means it exists as two non-superimposable mirror images, or enantiomers: (R)-ethyl 3-hydroxy-2,2-dimethylbutanoate and (S)-ethyl 3-hydroxy-2,2-dimethylbutanoate. As is often the case in drug development and other biologically active molecule synthesis, these enantiomers can exhibit markedly different pharmacological, toxicological, and metabolic properties. Therefore, the ability to separate, quantify, and control the enantiomeric purity of this compound is not merely an analytical challenge but a critical necessity for ensuring the safety and efficacy of downstream products.
High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the preeminent technique for the analytical and preparative separation of enantiomers.[1][2] This guide provides a comprehensive overview of recommended chiral HPLC methods for the enantioselective separation of this compound. In the absence of a pre-existing, validated method for this specific analyte, this document outlines a systematic approach to method development, focusing on a screening strategy with polysaccharide-based CSPs, which are renowned for their broad applicability and high success rates in resolving a wide variety of chiral compounds.[3][4]
Understanding the Analyte: Structural Considerations for Chiral Separation
The structure of this compound presents specific features that inform the selection of an appropriate chiral separation strategy:
-
A Secondary Alcohol: The hydroxyl group at the chiral center is a key interaction point, capable of forming hydrogen bonds with the CSP.
-
An Ethyl Ester: The ester group provides another site for potential dipole-dipole or hydrogen bonding interactions.
-
A Bulky Tert-butyl Group: The 2,2-dimethylpropane (neopentyl) moiety adjacent to the ester creates significant steric hindrance, which can play a crucial role in the chiral recognition mechanism.
The combination of these features suggests that CSPs capable of multiple interaction modes—including hydrogen bonding, dipole-dipole interactions, and steric inclusion—will be most effective. Polysaccharide-based CSPs, particularly those derived from amylose and cellulose carbamate derivatives, are exceptionally well-suited for this purpose.[5] The helical structure of the polysaccharide polymer creates chiral grooves or cavities where the enantiomers can interact differently, leading to separation.[5]
Recommended Chiral Stationary Phases (CSPs) and Screening Strategy
Given the novelty of the separation, a screening approach using a diverse set of polysaccharide-based CSPs under normal phase conditions is the most efficient path to a successful separation. Immobilized polysaccharide CSPs are particularly recommended as they offer enhanced robustness and are compatible with a wider range of organic solvents, which can be crucial for optimizing selectivity.[6]
The following table outlines a recommended primary screening protocol.
Table 1: Proposed Primary Screening Protocol for this compound Enantiomer Separation
| Chiral Stationary Phase (CSP) | Selector Chemistry | Mobile Phase | Flow Rate (mL/min) | Detection | Rationale for Inclusion |
| CHIRALPAK® IA / Lux® Amylose-1 | Amylose tris(3,5-dimethylphenylcarbamate) | n-Hexane / Isopropanol (90:10, v/v) | 1.0 | UV at 210 nm | Broad applicability for a wide range of chiral compounds, including those with hydroxyl and ester functional groups.[7] |
| CHIRALPAK® IB / Lux® Cellulose-2 | Cellulose tris(3,5-dimethylphenylcarbamate) | n-Hexane / Isopropanol (90:10, v/v) | 1.0 | UV at 210 nm | Often provides complementary selectivity to amylose-based phases.[8] |
| CHIRALPAK® IC / Lux® Cellulose-1 | Cellulose tris(3,5-dichlorophenylcarbamate) | n-Hexane / Isopropanol (90:10, v/v) | 1.0 | UV at 210 nm | The chloro-substituents can offer different π-π and dipole-dipole interactions, potentially enhancing selectivity for this analyte.[4] |
| CHIRALPAK® ID | Amylose tris(3-chlorophenylcarbamate) | n-Hexane / Isopropanol (90:10, v/v) | 1.0 | UV at 210 nm | Provides an alternative chlorinated selector on an amylose backbone. |
Experimental Workflow for CSP Screening
The following diagram illustrates a logical workflow for screening the recommended CSPs and optimizing the separation.
Caption: A logical workflow for chiral method development for this compound.
Detailed Experimental Protocol: A Representative Screening Method
This protocol provides a step-by-step guide for performing the initial screening on one of the recommended columns.
1. Materials and Reagents:
-
Racemic standard of this compound
-
HPLC-grade n-hexane
-
HPLC-grade isopropanol (IPA)
-
Chiral HPLC column (e.g., CHIRALPAK® IA, 250 x 4.6 mm, 5 µm)
-
HPLC system with UV detector
-
0.45 µm syringe filters
2. Standard Preparation:
-
Prepare a stock solution of the racemic standard at 1 mg/mL in isopropanol.
-
Dilute the stock solution with the mobile phase (n-hexane/IPA 90:10) to a working concentration of 0.1 mg/mL.
-
Filter the working standard solution through a 0.45 µm syringe filter before injection.
3. HPLC Conditions:
-
Column: CHIRALPAK® IA (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane / Isopropanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm
-
Run Time: 30 minutes (or until both enantiomers have eluted)
4. Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared standard solution.
-
Monitor the chromatogram for the separation of the two enantiomers.
-
Calculate the retention factors (k'), selectivity (α), and resolution (Rs) for any observed peaks.
5. Data Analysis and Next Steps:
-
Baseline Separation (Rs ≥ 1.5): The method can be considered successful and can be further optimized for speed or robustness if necessary. Proceed to validation.
-
Partial Separation (1.0 ≤ Rs < 1.5): Optimize the mobile phase composition. For normal phase, adjusting the percentage of the alcohol modifier is the most effective way to influence retention and resolution. A lower alcohol percentage will generally increase retention and may improve resolution.
-
No Separation (Rs < 1.0): Proceed with screening on the other recommended columns. If no separation is achieved on any of the primary screening columns, a secondary screening with different mobile phase systems (e.g., using ethanol as the modifier, or exploring polar organic or reversed-phase modes) should be undertaken.
Causality in Experimental Choices: Why This Approach?
The choice of a systematic screening approach with polysaccharide-based CSPs is grounded in extensive empirical evidence from the field of chiral chromatography.[9]
-
Polysaccharide CSPs: These phases have demonstrated the broadest selectivity for a vast range of chiral compounds, making them the primary choice for initial screening when a method for a new molecule is required.[3] Their chiral recognition mechanism, based on a combination of hydrogen bonding, dipole-dipole, π-π, and steric interactions, is well-suited to the functional groups present in this compound.
-
Normal Phase Mode: For many neutral or moderately polar compounds, normal phase chromatography (alkane/alcohol mobile phases) often provides the best initial selectivity on polysaccharide CSPs. It allows for strong hydrogen bonding interactions between the analyte's hydroxyl group and the carbamate linkages on the CSP, which is often a key driver for chiral recognition.
-
Immobilized Phases: The recommendation to use immobilized CSPs (like the "I" series from Daicel or the "Lux" series from Phenomenex) is a strategic choice for method development. These columns are covalently bonded to the silica support, making them chemically robust and compatible with a much wider array of solvents.[6] This provides greater flexibility during method optimization, as solvents like dichloromethane, methyl tert-butyl ether (MTBE), or ethyl acetate can be explored without damaging the column.
Conclusion and Future Outlook
References
- Lytra, G., Cameleyre, M., Tempere, S., & Barbe, J. C. (2015). Distribution and Organoleptic Impact of Ethyl 3-Hydroxybutanoate Enantiomers in Wine. Journal of Agricultural and Food Chemistry, 63(48), 10484–10491.
- Sugai, T., Fujita, M., & Mori, K. (1983). Preparation of Both Enantiomers of Ethyl 3-Hydroxybutanoate by Microbial Methods. Nippon Kagaku Kaishi, (9), 1315–1321.
- BenchChem. (2025).
- Xiang, Z., Wei, Z., Chen, X., Pu, G., & Sun, G. (2014). Separation of Enantiomers of Ethyl 3-Hydroxybutyrate by HPLC with Chiral Chromatographic Column. Physical Testing and Chemical Analysis Part B: Chemical Analysis, 50(2), 214–216.
- BenchChem. (2025).
-
Sigma-Aldrich. (n.d.). Chiral HPLC column selection and method development guide. Bioanalysis Zone. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. Retrieved from [Link]
-
I.B.S. (n.d.). Chiral HPLC Method Development. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Column. Retrieved from [Link]
-
Daicel Chiral Technologies. (n.d.). Daicel Chiral Technologies' Frequently Asked Questions. Retrieved from [Link]
- Ilisz, I., Aranyi, A., & Pataj, Z. (2020). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 189, 113444.
-
Daicel Chiral Technologies. (2004). Method development with CHIRALPAK IA. Retrieved from [Link]
- Coppi, L., & Soffientini, A. (2008). Catalytic enantioselective Reformatsky reaction with ketones.
- Zhang, T., & Franco, P. (2004).
- Xu, W. J., Hong, J. H., Han, H. K., Kang, J. S., & Lee, W. (2011). Chromatographic separation of enantiomers of chiral amines or amino alcohols as 9-anthraldimine derivatives using polysaccharide derived chiral columns. Bulletin of the Korean Chemical Society, 32(7), 2493–2496.
- Zhao, H., Ababat, M., Leeman, K., & Tucker, J. (2024). Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration. American Journal of Analytical Chemistry, 15(12), 395–406.
- Harada, N. (2018).
- Aturki, Z., & Fanali, S. (2021).
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A Comparative Guide to the Synthesis of Ethyl 3-hydroxy-2,2-dimethylbutanoate: Chemical vs. Enzymatic Routes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and fine chemical synthesis, the production of chiral molecules with high purity is paramount. Ethyl 3-hydroxy-2,2-dimethylbutanoate is a valuable chiral building block, notably as a key intermediate in the synthesis of D-pantolactone, a precursor to Vitamin B5 (pantothenic acid).[1] The stereochemistry at the C3 position is critical for its biological activity and subsequent transformations. This guide provides an in-depth comparison of the two primary methodologies for synthesizing this compound: traditional chemical synthesis and modern enzymatic catalysis. We will delve into the mechanistic underpinnings, practical execution, and performance metrics of each approach, supported by experimental data, to inform your selection of the most suitable method for your research and development needs.
At a Glance: Key Performance Indicators
| Metric | Chemical Synthesis (Reformatsky Reaction) | Enzymatic Synthesis (Ketoreductase) |
| Stereoselectivity | Typically produces a racemic mixture (equal amounts of (R) and (S) enantiomers) unless chiral catalysts or auxiliaries are employed. | Highly enantioselective, capable of producing a single enantiomer with >99% enantiomeric excess (e.e.). |
| Yield | Moderate, often in the range of 50-70%.[2] | Generally high, with reported yields of over 85% for analogous substrates.[3] |
| Reaction Conditions | Often requires anhydrous conditions, inert atmospheres, and potentially cryogenic temperatures. The use of metallic zinc and halogenated compounds is common.[4][5] | Mild conditions, typically aqueous environments at or near room temperature and atmospheric pressure.[6] |
| Environmental Impact | Can generate significant metal-containing waste and utilizes organic solvents. | Considered a "greener" alternative with biodegradable catalysts (enzymes) and often aqueous reaction media. |
| Substrate Specificity | Broad applicability to a range of aldehydes and ketones. | High specificity for the target substrate, which can be an advantage for clean reactions but may require specific enzyme screening or engineering. |
| Process Scalability | Well-established for large-scale industrial production. | Increasingly scalable, with examples of industrial-scale enzymatic reductions. |
The Chemical Approach: The Reformatsky Reaction
The classical chemical route to β-hydroxy esters like this compound is the Reformatsky reaction. This method involves the reaction of an α-halo ester with a ketone or aldehyde in the presence of metallic zinc.[7]
Mechanism of Action
The reaction proceeds via the formation of an organozinc intermediate, often referred to as a Reformatsky enolate. This enolate is stable enough not to react with the ester functionality but is nucleophilic enough to add to the carbonyl group of a ketone or aldehyde.[8]
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A Comparative Guide to Chiral Auxiliaries: High-Performance Alternatives to Ethyl 3-hydroxy-2,2-dimethylbutanoate
For researchers, scientists, and professionals in drug development, the precise control of stereochemistry is paramount. Chiral auxiliaries are a foundational tool in the asymmetric synthesis toolbox, enabling the diastereoselective formation of new stereocenters. While esters of 3-hydroxy-2,2-dimethylbutanoic acid have their applications, a landscape of more robust, versatile, and highly stereodirecting auxiliaries offers significant advantages in modern organic synthesis. This guide provides an in-depth comparison of leading alternatives, focusing on their performance in key synthetic transformations, the mechanistic rationale for their efficacy, and practical, field-proven experimental protocols.
Introduction: The Principle of Covalent Chiral Auxiliaries
Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule, a necessity when biological activity is stereospecific. A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a prochiral substrate. This covalent linkage creates a chiral environment, forcing subsequent reactions to proceed with a high degree of facial selectivity, thereby generating one diastereomer in preference to others. After the desired stereocenter(s) are set, the auxiliary is cleaved and can, ideally, be recovered for reuse.[1]
This guide will focus on three preeminent classes of chiral auxiliaries that have demonstrated broad utility and high levels of stereocontrol across a range of applications:
-
Evans Oxazolidinones
-
Oppolzer's Camphorsultams
-
Menthol Derivatives, particularly (-)-8-Phenylmenthol
We will evaluate these auxiliaries in the context of three fundamental carbon-carbon bond-forming reactions: aldol additions, Diels-Alder reactions, and enolate alkylations.
Part 1: Evans Oxazolidinones - The Gold Standard in Asymmetric Aldol Reactions
Introduced by David A. Evans in the early 1980s, oxazolidinone-based chiral auxiliaries have become one of the most reliable and powerful tools in asymmetric synthesis.[2] Typically derived from readily available amino acids like L-valine and L-phenylalanine, both enantiomeric forms are accessible, allowing for the synthesis of either enantiomer of the target molecule.
Mechanism of Stereocontrol
The high diastereoselectivity of Evans auxiliaries is attributed to a well-defined, chair-like transition state, often rationalized by the Zimmerman-Traxler model.[3][4] The formation of a Z-enolate, directed by the bulky substituent at the C4 position of the oxazolidinone, is crucial. This enolate then chelates to a Lewis acid (commonly a boron triflate), which also coordinates the aldehyde. The bulky substituent on the auxiliary effectively shields one face of the enolate, forcing the aldehyde to approach from the less hindered face. The substituents on both the enolate and the aldehyde prefer to occupy pseudo-equatorial positions in the chair-like transition state to minimize steric interactions, leading to the predictable formation of the syn-aldol product.[3][4]
Caption: Zimmerman-Traxler model for the Evans syn-aldol reaction.
Performance Data
Evans auxiliaries consistently deliver excellent diastereoselectivities in aldol reactions with a variety of aldehydes.
| Auxiliary | Aldehyde | Lewis Acid | Yield (%) | Diastereomeric Ratio (syn:anti) | Reference |
| (R)-4-benzyl-2-oxazolidinone | Isobutyraldehyde | Bu₂BOTf, DIPEA | 71 | >99:1 | [5] |
| (R)-4-benzyl-2-oxazolidinone | Benzaldehyde | Bu₂BOTf, DIPEA | 92 | 99:1 | [5] |
| (R)-4-benzyl-2-oxazolidinone | Acetaldehyde | Bu₂BOTf, DIPEA | 75 | 91:9 | [5] |
| (R)-4-benzyl-2-oxazolidinone | Propionaldehyde | Bu₂BOTf, DIPEA | 91 | 94:6 | [5] |
Experimental Protocol: Asymmetric Aldol Reaction
This protocol describes the reaction of an N-propionyl oxazolidinone with isobutyraldehyde.
Materials:
-
(R)-N-propionyl-4-benzyl-2-oxazolidinone
-
Dibutylboron triflate (Bu₂BOTf)
-
Diisopropylethylamine (DIPEA)
-
Isobutyraldehyde
-
Anhydrous Dichloromethane (DCM)
-
Methanol, Hydrogen peroxide (30%), Saturated aqueous sodium bicarbonate
Procedure:
-
Dissolve the N-propionyl oxazolidinone (1.0 equiv) in anhydrous DCM (0.1 M) in a flame-dried flask under an inert atmosphere (Argon or Nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add DIPEA (1.2 equiv) dropwise, followed by the slow, dropwise addition of Bu₂BOTf (1.1 equiv).
-
Stir the resulting mixture at -78 °C for 30 minutes to ensure complete enolization.
-
Add freshly distilled isobutyraldehyde (1.5 equiv) dropwise, ensuring the internal temperature does not rise significantly.
-
Continue stirring at -78 °C for 2 hours, then warm to 0 °C and stir for an additional hour.
-
Quench the reaction by the addition of methanol (5 volumes), followed by a 1:1 mixture of saturated aqueous sodium bicarbonate and 30% hydrogen peroxide.
-
Stir the biphasic mixture vigorously at room temperature for 1 hour.
-
Separate the layers and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the pure syn-aldol adduct.
Cleavage of the Auxiliary
A key advantage of Evans auxiliaries is the variety of methods available for their removal, yielding different functional groups.
-
To Primary Alcohol: LiBH₄ or LiAlH₄ in THF.[8]
-
To Aldehyde: DIBAL-H or other mild reducing agents.[8]
-
To Ester: NaOMe in MeOH.[8]
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Part 2: Oppolzer's Camphorsultams - Rigidity and Reliability in Cycloadditions and Alkylations
Derived from naturally occurring camphor, Oppolzer's sultams are highly crystalline chiral auxiliaries that offer excellent stereocontrol due to their rigid bicyclic structure.[9] Both enantiomers are commercially available, providing access to both product enantiomers.
Mechanism of Stereocontrol
The stereochemical outcome of reactions employing Oppolzer's sultams is dictated by the rigid camphor backbone, which effectively blocks one face of the enolate or dienophile. In the case of alkylations, deprotonation of the N-acylsultam generates a chelated enolate where the metal cation is coordinated to both the enolate oxygen and one of the sulfonyl oxygens. This rigid, chelated structure presents one face for electrophilic attack, leading to high diastereoselectivity. Recent computational studies suggest that stereoelectronic effects of the sulfonyl group, rather than purely steric hindrance, play a significant role in directing the incoming electrophile.
For Diels-Alder reactions, the N-acryloylsultam adopts a conformation where the camphor skeleton shields one face of the dienophile. Lewis acid coordination to the carbonyl oxygen further enhances this facial bias, leading to a highly endo- and diastereoselective cycloaddition.
Caption: Shielding of the dienophile face by the Oppolzer's sultam auxiliary.
Performance Data
Oppolzer's sultams have proven to be highly effective in a range of asymmetric transformations.
| Reaction Type | Substrates | Lewis Acid | Yield (%) | Diastereomeric Excess (d.e.) (%) | Reference |
| Diels-Alder | N-acryloylsultam + Cyclopentadiene | TiCl₄ | >90 | >98 (endo) | [10] |
| Aldol | N-propionylsultam + Benzaldehyde | Et₂AlCl | 85 | 95 (syn) | [11] |
| Alkylation | N-propionylsultam + Benzyl bromide | NaHMDS | >90 | >98 | [12] |
Experimental Protocol: Asymmetric Diels-Alder Reaction
This protocol describes the Lewis acid-catalyzed Diels-Alder reaction between an N-acryloyl camphorsultam and cyclopentadiene.
Materials:
-
(2R)-N-acryloyl-bornane-10,2-sultam
-
Titanium tetrachloride (TiCl₄)
-
Cyclopentadiene (freshly cracked)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve the N-acryloylsultam (1.0 equiv) in anhydrous DCM (0.2 M) in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Add TiCl₄ (1.1 equiv, as a 1M solution in DCM) dropwise. The solution should turn yellow/orange.
-
Stir for 15 minutes at -78 °C.
-
Add freshly cracked cyclopentadiene (3.0 equiv) dropwise.
-
Stir the reaction mixture at -78 °C for 3 hours.
-
Quench the reaction by pouring it into a saturated aqueous solution of NaHCO₃.
-
Allow the mixture to warm to room temperature and stir until the organic layer is colorless.
-
Separate the layers and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate.
-
The crude product can be purified by recrystallization or flash chromatography to yield the endo-adduct as the major diastereomer.
Cleavage of the Auxiliary
Cleavage of the robust N-acylsultam bond typically requires harsher conditions than for oxazolidinones.
-
To Carboxylic Acid: Hydrolysis with LiOH/H₂O₂ or tetrabutylammonium hydroxide/H₂O₂.[13]
-
To Primary Alcohol: Reductive cleavage with LiAlH₄ or LiBH₄.
-
To Ester: Transesterification with various metal alkoxides (e.g., Ti(OiPr)₄) and the corresponding alcohol.
Part 3: (-)-8-Phenylmenthol - Enhanced Steric Shielding for Diverse Applications
Derived from (-)-menthol, a readily available natural product, (-)-8-phenylmenthol is a highly effective chiral auxiliary where the isopropyl group is replaced by a much bulkier phenyl group.[1] This modification significantly enhances the steric shielding of one face of the reactive center, leading to excellent levels of diastereoselectivity.
Mechanism of Stereocontrol
The stereodirecting ability of 8-phenylmenthol is almost entirely due to steric hindrance. When attached as an ester to a prochiral substrate (e.g., an acrylate or a glyoxylate), the bulky phenylmenthyl group adopts a conformation that effectively blocks one face of the molecule. In Diels-Alder reactions, for instance, the diene is forced to approach the dienophile from the less hindered face.[1] Similarly, in conjugate additions or enolate alkylations, the nucleophile or electrophile is directed to the accessible face of the substrate.
Performance Data
The enhanced steric bulk of 8-phenylmenthol leads to high diastereoselectivities, particularly in cycloadditions and conjugate additions.
| Reaction Type | Substrates | Lewis Acid | Yield (%) | Diastereomeric Excess (d.e.) (%) | Reference |
| Diels-Alder | (-)-8-phenylmenthyl acrylate + Cyclopentadiene | Et₂AlCl | 88 | 95 (endo) | [14] |
| Ene Reaction | (-)-8-phenylmenthyl glyoxylate + 2,4-dimethyl-2-pentene | SnCl₄ | high | 91 (anti) | [1] |
| Alkylation (Birch) | (-)-8-phenylmenthyl salicylate ester + MeI | Li, NH₃ | 80 | 88 | [15] |
Experimental Protocol: Asymmetric Alkylation via Birch Reduction
This protocol is a more advanced application, showcasing the utility of 8-phenylmenthol in controlling the stereochemistry of a quaternary center.
Materials:
-
(-)-8-phenylmenthyl salicylate
-
Lithium wire
-
Anhydrous ammonia (condensed)
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl iodide (MeI)
Procedure:
-
Set up a three-neck flask with a dry ice condenser and an ammonia inlet.
-
Condense ammonia into the flask at -78 °C.
-
Add lithium wire in small pieces until a persistent blue color is obtained.
-
Add a solution of the (-)-8-phenylmenthyl salicylate (1.0 equiv) in anhydrous THF dropwise.
-
Stir the reaction at -78 °C for 1 hour.
-
Add methyl iodide (2.0 equiv) dropwise and continue stirring for another 2 hours.
-
Quench the reaction by the slow addition of solid ammonium chloride.
-
Allow the ammonia to evaporate overnight.
-
Partition the residue between water and diethyl ether.
-
Separate the layers, and extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the product by flash chromatography.
Cleavage of the Auxiliary
Cleavage of the ester linkage is typically straightforward.
-
To Carboxylic Acid: Saponification with LiOH or KOH in aqueous alcohol.
-
To Primary Alcohol: Reductive cleavage with LiAlH₄.
Comparative Summary and Conclusion
The choice of a chiral auxiliary is a critical decision in the design of an asymmetric synthesis. While Ethyl 3-hydroxy-2,2-dimethylbutanoate can be a useful building block, the auxiliaries discussed in this guide offer a superior level of stereocontrol and versatility.
| Feature | Evans Oxazolidinones | Oppolzer's Camphorsultams | (-)-8-Phenylmenthol |
| Primary Applications | Aldol Reactions, Alkylations | Diels-Alder, Alkylations, Conjugate Additions | Diels-Alder, Ene Reactions, Conjugate Additions |
| Stereocontrol | Excellent (often >99:1 d.r.) | Excellent (often >98% d.e.) | Very Good to Excellent (often >90% d.e.) |
| Mechanism | Chelation-controlled, chair-like TS | Rigid scaffold, steric & stereoelectronic effects | Steric shielding |
| Cleavage Conditions | Mild to moderate | Moderate to harsh | Mild |
| Auxiliary Recovery | Good | Good | Good |
| Cost/Availability | Readily available from amino acids | Commercially available | Synthesized from menthol derivatives |
Decision-Making Flowchart:
Caption: A simplified decision-making process for selecting a chiral auxiliary.
References
-
Myers, A. G., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Laboratory. Journal of Chemical Education, 85(5), 696. [Link]
-
Wuts, P. G. M., & Greene, T. W. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development, 23(7), 1335-1338. [Link]
-
Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83. [Link]
-
ResearchGate. Methods for cleavage of chiral auxiliary. [Link]
-
Molbase. How to Synthesize (R)-4-Benzyl-2-oxazolidinone in a Safer and More Efficient Way?. [Link]
-
National Center for Biotechnology Information. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. [Link]
-
ResearchGate. Synthesis of a Six-Membered-Ring (2R)-10a-Homobornane-10a,2-sultam and Structural Comparison with Oppolzer's, Lang's, and King's Sultams. [Link]
-
ResearchGate. (S)-4-Benzyl-2-oxazolidinone. [Link]
-
Archives Ouvertes UNIGE. Bornanesultam-Directed Asymmetric Synthesis of Crystalline, Enantiomerically Pure Syn Aldols. [Link]
-
YouTube. Evans Auxiliaries and a Friend for Aldol Reactions. [Link]
-
Scientific Electronic Library Online. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. [Link]
-
Chem-Station. Evans Aldol Reaction. [Link]
-
Wikipedia. Chiral auxiliary. [Link]
-
ResearchGate. A short, efficient synthesis of the chiral auxiliary (+)-8- phenylneomenthol. [Link]
-
Société Chimique de France. Recent advances in asymmetric synthesis with chiral imide auxiliaries. [Link]
-
PubMed. Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners. [Link]
-
PubMed Central. Lithiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity. [Link]
-
ResearchGate. Transition state model for the reaction stereochemical control. [Link]
-
ResearchGate. Stereoselective Aldol Condensations. [Link]
-
ResearchGate. A comparison of two effective chiral auxiliaries - (2R)-bornane-10,2-sultam and (2R)-bornane-10,2-cyclohydrazide - Using the [4+2] cycloaddition of cyclopentadiene to their N,N′-fumaroyl derivatives. [Link]
-
ResearchGate. Oppolzer Sultam Directed Aldol as a Key Step for the Stereoselective Syntheses of Antitumor Antibiotic Belactosin C and Its Synthetic Congeners. [Link]
-
ChemRxiv. Total Enantioselective Synthesis of a Norbornene Derivative via Lewis Acid Catalyzed Asymmetric Diels-Alder Reaction using the Oppolzer's Camphorsultam as a Chiral Auxilary. [Link]
-
eScholarship. Stereocontrolled Access to Quaternary Centers by Birch Reduction/ Alkylation of Chiral Esters of Salicylic Acids. [Link]
-
Organic Syntheses. Large-Scale Preparation of Oppolzer's Glycylsultam. [Link]
-
University of York. Asymmetric Alkylation Reactions of Chiral Imide Enolates. A Practical Approach to the Enantioselective Synthesis of a-Substituted Carboxylic Acids. [Link]
-
ResearchGate. Synthesis and Characterization of all Stereoisomers of 8-phenylmenthol. [Link]
-
PubMed. Synthesis of the Privileged 8-Arylmenthol Class by Radical Arylation of Isopulegol. [Link]
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A Senior Application Scientist's Guide to the Synthetic Efficacy of Ethyl 3-hydroxy-2,2-dimethylbutanoate
Introduction: Beyond the Standard β-Hydroxy Ester
To the synthetic chemist, β-hydroxy esters are indispensable chiral building blocks, serving as versatile intermediates in the synthesis of natural products and pharmaceuticals.[1][2] The archetypal example, ethyl 3-hydroxybutanoate, is widely utilized for its accessible chirality and well-defined reactivity.[2][3] However, the synthetic landscape is rich with structural analogues, each offering unique advantages. This guide focuses on a particularly intriguing variant: ethyl 3-hydroxy-2,2-dimethylbutanoate .
The central question we address is: How does the introduction of a gem-dimethyl group at the C2 (alpha) position alter the synthetic efficacy of a β-hydroxy ester compared to its unsubstituted or mono-substituted counterparts? This guide provides a comparative analysis, grounded in mechanistic principles and experimental data, to inform your choice of reagent and synthetic strategy. We will explore how this seemingly simple structural modification profoundly impacts enolate formation, steric hindrance, and overall reactivity, ultimately defining the molecule's role in the synthetic chemist's toolbox.
The Decisive Influence of C2 Substitution: The Gem-Dimethyl Effect
The key to understanding the unique behavior of this compound lies in the steric and conformational constraints imposed by the C2 gem-dimethyl group. This phenomenon, often discussed in the context of the Thorpe-Ingold effect , has significant consequences for reactivity.[4] The Thorpe-Ingold effect posits that increasing the size of substituents on a carbon atom decreases the internal bond angle, thereby bringing other groups closer together and often accelerating intramolecular reactions.[4][5] In the context of intermolecular reactions, however, this substitution pattern primarily introduces formidable steric hindrance.
Let's compare three key structures:
-
Ethyl 3-hydroxybutanoate (EHB) : The baseline, with two protons at the C2 position.
-
Ethyl 2-methyl-3-hydroxybutanoate : A mono-substituted analogue.
-
This compound (EHDMB) : The subject of our analysis, with a quaternary, sterically congested C2 center.
The presence of the gem-dimethyl group in EHDMB has two major mechanistic implications:
-
Steric Shielding of the α-Position : The two methyl groups create a sterically crowded environment around the C2 position. This makes it exceedingly difficult for a base to access and abstract an α-proton, which is the requisite first step for forming an enolate to act as a nucleophile.[5]
-
Conformational Rigidity : The bulky gem-dimethyl group restricts free rotation around the C2-C3 bond, locking the molecule into a more rigid conformation. This can be advantageous in stereoselective reactions where controlling the transition state geometry is paramount.[6]
The following diagram illustrates the structural differences and the steric shielding concept.
Caption: Structural comparison highlighting the unhindered vs. hindered α-carbon.
Comparative Efficacy in Key Synthetic Transformations
The structural differences outlined above translate directly into divergent performance in common synthetic reactions. The choice between EHB, EHDMB, or another analogue is therefore a choice between fundamentally different modes of reactivity.
Enolate Formation and Aldol-Type Reactions
The aldol reaction is a cornerstone of C-C bond formation, proceeding through the nucleophilic attack of an enolate on a carbonyl electrophile.[7][8] Here, the contrast between EHB and EHDMB is stark.
-
Ethyl 3-hydroxybutanoate (as a nucleophile precursor) : The α-protons of EHB (or more accurately, its parent ketone, ethyl acetoacetate) are readily abstracted by bases like LDA or alkoxides to form a resonance-stabilized enolate.[9] This enolate is an excellent nucleophile for both self-condensation and crossed-aldol reactions.[10]
-
This compound (as a nucleophile precursor) : EHDMB is, for all practical purposes, inert as a nucleophile precursor in aldol-type reactions. The extreme steric hindrance provided by the gem-dimethyl group prevents deprotonation at the α-carbon. Attempting to force this reaction typically leads to decomposition or reaction at other sites.
The Reformatsky Reaction
The Reformatsky reaction offers an alternative route to β-hydroxy esters, involving the reaction of an α-halo ester with a carbonyl compound in the presence of metallic zinc.[11][12] This reaction forms a zinc enolate (a Reformatsky reagent), which is less basic and reactive than a lithium enolate, allowing it to be formed in the presence of the carbonyl electrophile.[13][14][15]
This is where the parent ketone of EHDMB, ethyl 2,2-dimethyl-3-oxobutanoate , becomes a highly valuable substrate.
-
As an Electrophile : While standard ketones can be challenging substrates in aldol reactions with other enolizable ketones, they work well in Reformatsky reactions.[13] Ethyl 2,2-dimethyl-3-oxobutanoate can effectively react with a Reformatsky reagent formed from a simple α-halo ester (e.g., ethyl bromoacetate) to yield a highly substituted β-hydroxy ester. The steric bulk of the gem-dimethyl group directs the nucleophilic attack to the ketone carbonyl, preventing side reactions at the ester.
Synthesis via Stereoselective Reduction
One of the most powerful methods for producing chiral β-hydroxy esters is the asymmetric reduction of the corresponding β-keto ester.[16] This is commonly achieved using biocatalysts like baker's yeast or isolated ketoreductase (KRED) enzymes.[17][18]
-
Ethyl Acetoacetate (precursor to EHB) : The reduction of ethyl acetoacetate is a classic, well-documented transformation. Baker's yeast reliably reduces it to (S)-ethyl 3-hydroxybutanoate with high enantiomeric excess.[2][19] A vast library of KREDs is also available to produce either the (R) or (S) enantiomer with near-perfect selectivity.[20][21]
-
Ethyl 2,2-dimethyl-3-oxobutanoate (precursor to EHDMB) : The bulky gem-dimethyl group presents a more challenging substrate for enzymes. While biocatalytic reduction is feasible, the reaction rate may be slower, and finding an enzyme with high activity and selectivity requires screening.[22] However, the rigidity imposed by the gem-dimethyl group can sometimes lead to exceptionally high stereoselectivity if a suitable enzyme is identified, as it limits the number of viable binding conformations in the enzyme's active site.
Data Summary Table
| Feature / Ester | Ethyl 3-hydroxybutanoate (EHB) | Ethyl 2-methyl-3-hydroxybutanoate | This compound (EHDMB) |
| C2-Substitution | None (CH₂) | Mono (CH-CH₃) | Di (C-(CH₃)₂) |
| α-Proton Acidity | pKa ~25 (in ester) | Slightly higher pKa | Not practically acidic |
| Ease of Enolate Formation | High | Moderate | Extremely Low / Not feasible |
| Role as Aldol Nucleophile | Excellent | Moderate to Poor | Unsuitable |
| Role as Reformatsky Electrophile (from parent β-keto ester) | Good | Good | Excellent |
| Primary Synthetic Route | Asymmetric reduction of ethyl acetoacetate; Aldol reaction.[19] | Asymmetric reduction; Aldol reaction. | Asymmetric reduction of ethyl 2,2-dimethyl-3-oxobutanoate; Reformatsky reaction.[13] |
| Key Advantage | Versatile, well-understood reactivity as both nucleophile and electrophile precursor.[2] | Chiral center at C2 offers additional stereochemical complexity. | Steric bulk controls reactivity, excellent electrophile precursor, conformationally rigid.[5] |
| Key Limitation | Can undergo self-condensation; less sterically directing.[9] | Mixture of diastereomers can be challenging to separate. | Cannot be used as an enolate nucleophile. |
Experimental Protocols
Protocol 1: Synthesis of (S)-Ethyl 3-Hydroxybutanoate via Biocatalytic Reduction
This protocol describes a standard, reliable method for producing chiral EHB using baker's yeast, adapted from established procedures.[19]
Objective : To synthesize (S)-(+)-ethyl 3-hydroxybutanoate via the asymmetric reduction of ethyl acetoacetate.
Materials :
-
Baker's Yeast (200 g)
-
Sucrose (500 g)
-
Tap Water (2.6 L)
-
Ethyl acetoacetate (40.0 g, 0.307 mol)
-
Celite (80 g)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Methodology :
-
Yeast Suspension Preparation : In a 4-L three-necked round-bottomed flask equipped with a mechanical stirrer, dissolve 300 g of sucrose in 1.6 L of tap water. With stirring, add 200 g of baker's yeast.
-
Fermentation Initiation : Stir the mixture for 1 hour at approximately 30°C to initiate fermentation.
-
First Substrate Addition : Add 20.0 g (0.154 mol) of freshly distilled ethyl acetoacetate to the fermenting suspension. Continue stirring for 24 hours at room temperature.
-
Second Substrate Addition : Prepare a warm (approx. 40°C) solution of 200 g of sucrose in 1 L of tap water and add it to the reaction mixture. One hour later, add the remaining 20.0 g (0.154 mol) of ethyl acetoacetate.
-
Reaction Completion : Continue stirring for an additional 48-60 hours. Monitor the reaction by TLC or GC to confirm the consumption of starting material.[19]
-
Work-up : Add 80 g of Celite to the mixture to form a filterable slurry. Filter through a large sintered-glass funnel.
-
Extraction : Continuously extract the aqueous filtrate with diethyl ether for 24-48 hours.
-
Purification : Dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by distillation to yield (S)-ethyl 3-hydroxybutanoate as a colorless liquid. (Typical yield: 65-75%; enantiomeric excess >90%).
Caption: Workflow for the biocatalytic reduction of ethyl acetoacetate.
Protocol 2: General Procedure for the Reformatsky Reaction
This protocol provides a general framework for synthesizing a β-hydroxy ester, which is particularly suitable for producing sterically hindered products like EHDMB from its parent keto-ester.[13]
Objective : To synthesize a β-hydroxy ester via the zinc-mediated reaction of an α-halo ester with a ketone.
Materials :
-
Activated Zinc dust (5.0 eq)
-
Iodine (catalytic, 0.1 eq)
-
Anhydrous Toluene or THF
-
α-Bromo ester (e.g., ethyl bromoacetate, 2.0 eq)
-
Ketone (e.g., ethyl 2,2-dimethyl-3-oxobutanoate, 1.0 eq)
-
1M HCl solution
-
Saturated aq. NaHCO₃ solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Methodology :
-
Zinc Activation : To a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add zinc dust (5.0 eq) and anhydrous toluene. Add a small crystal of iodine and stir at reflux for 30 minutes. The color should fade as the zinc is activated. Cool to room temperature.
-
Reagent Addition : To the activated zinc suspension, add the α-bromo ester (2.0 eq). Then, add a solution of the ketone (1.0 eq) in anhydrous toluene dropwise.
-
Reaction : Heat the resulting mixture to the desired temperature (e.g., 90 °C) and stir for 30-60 minutes, or until the reaction is complete as monitored by TLC.
-
Quenching : Cool the reaction to 0 °C and carefully quench by the slow addition of 1M HCl until the excess zinc is consumed.
-
Work-up : Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated aq. NaHCO₃, and brine.
-
Purification : Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired β-hydroxy ester.[13]
Conclusion
This compound is not a direct replacement for simpler β-hydroxy esters like ethyl 3-hydroxybutanoate, but rather a specialized tool with a distinct reactivity profile. Its synthetic efficacy is defined by the powerful steric influence of the C2 gem-dimethyl group.
-
Choose EHDMB (or its precursor) when :
-
Your strategy requires a sterically demanding and conformationally restricted building block.
-
You need to use a β-keto ester as an electrophile in a Reformatsky or similar addition reaction without interference from self-condensation.
-
You are performing a stereoselective reduction where the substrate's rigidity can enhance facial selectivity.
-
-
Avoid EHDMB when :
-
Your synthesis requires the formation of an enolate at the α-carbon for use as a nucleophile in an aldol or alkylation reaction.
-
By understanding the mechanistic principles governed by steric hindrance, researchers can leverage the unique properties of this compound to overcome challenges that are intractable with less substituted analogues, thereby expanding the possibilities in complex molecule synthesis.
References
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Stewart, J. D. (2001). Highly stereoselective reagents for beta-keto ester reductions by genetic engineering of baker's yeast. PubMed. Available at: [Link]
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Chapman, J., & Stephan, D. (n.d.). Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases. University of Toronto Libraries. Available at: [Link]
-
Bariotaki, A., Kalaitzakis, D., & Smonou, I. (2012). Enzymatic Reductions for the Regio- and Stereoselective Synthesis of Hydroxy-keto Esters and Dihydroxy Esters. Organic Letters, 14(7), 1776–1779. Available at: [Link]
-
Kalaitzakis, D., Bariotaki, A., & Smonou, I. (2012). Enzymatic Reductions for the Regio- and Stereoselective Synthesis of Hydroxy-keto Esters and Dihydroxy Esters. American Chemical Society. Available at: [Link]
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Wikipedia. (2023). Thorpe–Ingold effect. Wikipedia. Available at: [Link]
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Stewart, J. D. (2001). Highly Stereoselective Reagents for β-Keto Ester Reductions by Genetic Engineering of Baker's Yeast. ResearchGate. Available at: [Link]
-
Lu, H. (2023). The gem-Dimethyl Effect Revisited. ResearchGate. Available at: [Link]
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Hadjiarapoglou, L. P. (n.d.). The gem-dimethyl effect in reactions through tetrahedral intermediates: cyclizations of some ethyl 2,3-disubstituted-5-(p-nitrophenyl) hydantoates. Arkivoc. Available at: [Link]
-
Bachrach, S. M. (2008). The gem-Dimethyl Effect Revisited. The Journal of Organic Chemistry, 73(6), 2466–2468. Available at: [Link]
-
Cason, J., & Rapoport, H. (1950). Aldol Condensation of Esters with Ketones or Aldehydes to Form β-Hydroxy Esters by Lithium Amide. Comparison with the Reformatsky Reaction. Journal of the American Chemical Society, 72(2), 731–735. Available at: [Link]
-
Sugai, T., Fujita, M., & Mori, K. (1983). Preparation of Both Enantiomers of Ethyl 3-Hydroxybutanoate by Microbial Methods. The Chemical Society of Japan. Available at: [Link]
-
NROChemistry. (n.d.). Reformatsky Reaction. NROChemistry. Available at: [Link]
-
Seebach, D., et al. (1987). (S)-(+)-ETHYL 3-HYDROXYBUTANOATE. Organic Syntheses, 65, 203. Available at: [Link]
-
ResearchGate. (n.d.). Scheme 8 Biosynthesis of ethyl 3-hydroxy-2-methylbutanoate 22b. ResearchGate. Available at: [Link]
-
Ashenhurst, J. (2022). Aldol Addition and Condensation Reactions. Master Organic Chemistry. Available at: [Link]
-
Wikipedia. (2023). Reformatsky reaction. Wikipedia. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Reformatsky Reaction. Organic Chemistry Portal. Available at: [Link]
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Organic Reactions Wiki. (2023). Reformatsky Reaction. Chemistry LibreTexts. Available at: [Link]
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Wikipedia. (2024). Aldol reaction. Wikipedia. Available at: [Link]
-
Soderberg, T. (2014). 19.12: An Aldol Addition Forms β-Hydroxaldehydes or β-Hydroxyketones. Chemistry LibreTexts. Available at: [Link]
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A Comparative Guide to the Definitive Structural Validation of Ethyl 3-hydroxy-2,2-dimethylbutanoate: An X-ray Crystallography Perspective
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry. The precise arrangement of atoms in space dictates a compound's physical properties, reactivity, and, most critically, its biological activity. This is particularly true for chiral molecules, where stereoisomers can exhibit dramatically different pharmacological and toxicological profiles. This guide provides an in-depth technical comparison of X-ray crystallography as the gold standard for structural elucidation against other common analytical techniques, using the chiral molecule ethyl 3-hydroxy-2,2-dimethylbutanoate as a case study.
This compound, a β-hydroxy ester, possesses a stereocenter at the C3 position, making the determination of its absolute configuration essential for its potential applications as a chiral building block in asymmetric synthesis. While various spectroscopic methods can provide valuable structural information, X-ray crystallography stands alone in its ability to provide a direct and unambiguous visualization of the molecular structure in the solid state.
The Primacy of X-ray Crystallography in Structural Validation
X-ray crystallography is a non-empirical method that provides a definitive determination of a molecule's absolute configuration without the need for reference compounds. The technique relies on the diffraction of X-rays by the electron clouds of atoms arranged in a highly ordered crystal lattice. The resulting diffraction pattern is mathematically deconstructed to generate a three-dimensional electron density map, from which the precise coordinates of each atom can be determined. This yields an unparalleled level of detail, including bond lengths, bond angles, and torsional angles, effectively providing a molecular "snapshot."
Experimental Workflow: From Powder to Picture
The journey from a synthesized compound to a validated crystal structure follows a meticulous, multi-step process. The success of this technique is heavily reliant on the ability to grow a high-quality single crystal, which can often be the most challenging phase.
Caption: Experimental workflow for single-crystal X-ray crystallography.
Detailed Experimental Protocol for X-ray Crystallography
-
Synthesis and Purification: this compound is synthesized and purified to >99% purity, as confirmed by Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Impurities can significantly hinder crystallization.
-
Crystallization:
-
Screening: A crystallization screen is performed by dissolving the purified oil in various solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol) and employing techniques such as slow evaporation, vapor diffusion, and cooling.
-
Growth: For this compound, a suitable method would be slow evaporation of a hexane/ethyl acetate solution at a controlled, low temperature (e.g., 4°C). The goal is to obtain a single, well-ordered crystal of sufficient size (typically 0.1-0.3 mm in each dimension).
-
-
Data Collection:
-
A suitable crystal is selected under a microscope, mounted on a goniometer head, and placed in the X-ray diffractometer.
-
The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a higher quality diffraction pattern.
-
The crystal is rotated in a fine-focused beam of monochromatic X-rays, and the diffraction data are collected on a detector.
-
-
Structure Solution and Refinement:
-
The collected diffraction intensities are processed to produce a file containing the position and intensity of each reflection.
-
The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.
-
An initial molecular model is built into the electron density map.
-
The model is refined using least-squares methods to improve the fit between the calculated and observed diffraction data. The quality of the final structure is assessed by the R-factor; a lower R-factor indicates a better fit.
-
A Comparative Analysis: X-ray Crystallography vs. Spectroscopic Methods
While X-ray crystallography provides the definitive solid-state structure, it is essential to compare its findings with data from other analytical techniques that probe the molecule's structure in different states (e.g., in solution) and provide complementary information.
| Feature | X-ray Crystallography | NMR Spectroscopy (¹H, ¹³C) | Mass Spectrometry (MS) | Chiral Gas Chromatography (GC) |
| Sample Phase | Crystalline Solid | Solution | Gas/Solution | Gas |
| Information | 3D atomic coordinates, absolute configuration, bond lengths/angles, packing | Connectivity, relative stereochemistry (via coupling constants, NOE), dynamic processes | Molecular weight, elemental formula, fragmentation patterns | Enantiomeric purity (% ee), retention time |
| Key Advantage | Unambiguous determination of absolute stereochemistry and conformation. | Provides structural and dynamic information in a biologically relevant solution state. | High sensitivity, determination of molecular formula. | Excellent for quantifying enantiomeric excess of volatile compounds.[1] |
| Limitation | Requires a high-quality single crystal; structure is static. | Structure is inferred; can be an average of conformations in solution. | Provides no direct information on stereochemistry. | Requires a chiral stationary phase; does not determine absolute configuration. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for confirming the connectivity of a molecule in solution. For this compound, ¹H and ¹³C NMR would confirm the presence of the ethyl group, the quaternary dimethylated carbon, and the methine proton adjacent to the hydroxyl group. While standard NMR provides the molecular skeleton, advanced techniques like the Mosher ester analysis can be used to infer the absolute configuration, although this is a relative method requiring derivatization.
Gas Chromatography (GC)
For a volatile compound like this compound, chiral GC is the preferred method for determining enantiomeric purity.[1] By using a chiral stationary phase, the two enantiomers will have different retention times, allowing for their separation and quantification. However, GC alone cannot assign which peak corresponds to the (R) or (S) enantiomer.
Caption: Logical relationship of analytical techniques for structural validation.
Conclusion: An Integrated Approach
The structural validation of a chiral molecule like this compound is a multi-faceted process. While NMR and mass spectrometry confirm the molecular formula and connectivity, and chiral GC quantifies enantiomeric purity, only X-ray crystallography can provide the definitive, unambiguous determination of the absolute configuration in the solid state.[2] It serves as the ultimate arbiter, validating the inferences made from other techniques and providing a high-resolution structural foundation for understanding the molecule's properties and potential applications in research and drug development. The combination of these techniques provides a self-validating system, ensuring the highest level of scientific integrity.
References
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Preparation of ethyl 3-hydroxy-2,3-dimethylbutanoate - PrepChem.com. Available at: [Link]
-
Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC - NIH. Available at: [Link]
-
This compound | C8H16O3 | CID 344889 - PubChem - NIH. Available at: [Link]
-
Ethyl 3-hydroxy-2-methylbutyrate | C7H14O3 | CID 656467 - PubChem. Available at: [Link]
-
Ethyl 3-hydroxy-3-methylbutanoate - the NIST WebBook. Available at: [Link]
-
Butanoic acid, 3-hydroxy-, ethyl ester - the NIST WebBook. Available at: [Link]
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Butanoic acid, 3-hydroxy-, ethyl ester, (S) - Organic Syntheses Procedure. Available at: [Link]
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Part 7: Analytical Techniques for Stereochemistry - Chiralpedia. Available at: [Link]
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Ethyl (2S,3R)-3-hydroxy-2-methylbutanoate | C7H14O3 | CID 12634554 - PubChem. Available at: [Link]
-
X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC - NIH. Available at: [Link]
-
Chiral Drug Separation. Available at: [Link]
-
Features of synthesis and structure of ethyl (2Z)-3-hydroxy-(2,3,4,5-tetrafluorophenyl)-propyl-2-enoate - ResearchGate. Available at: [Link]
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Ethyl 2-ethyl-3-hydroxybutanoate | C8H16O3 | CID 231986 - PubChem - NIH. Available at: [Link]
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ethyl 3-hydroxybutanoate (YMDB01425) - Yeast Metabolome Database. Available at: [Link]
-
Ethyl 2-hydroxy-3-methylbutanoate | C7H14O3 | CID 520125 - PubChem - NIH. Available at: [Link]
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A Comparative Guide to Diastereoselective Synthesis of Ethyl 3-hydroxy-2,2-dimethylbutanoate
For researchers, scientists, and professionals in drug development, the precise control of stereochemistry is a cornerstone of modern organic synthesis. The β-hydroxy ester motif, in particular, is a ubiquitous structural feature in a vast array of biologically active molecules and pharmaceutical intermediates. This guide provides an in-depth analysis of the diastereoselective synthesis of a key chiral building block, Ethyl 3-hydroxy-2,2-dimethylbutanoate, focusing on the diastereomeric ratios achieved through various synthetic methodologies. We will delve into the mechanistic underpinnings that govern the stereochemical outcomes and provide detailed experimental protocols to enable the replication and adaptation of these methods in your own research.
The Significance of Stereocontrol in β-Hydroxy Esters
The biological activity of a chiral molecule is intrinsically linked to its three-dimensional structure. Diastereomers, stereoisomers that are not mirror images of each other, can exhibit vastly different pharmacological profiles. Consequently, the ability to selectively synthesize one diastereomer over another is of paramount importance in the development of safe and efficacious drugs. This compound possesses two chiral centers, at the C2 and C3 positions, and can therefore exist as two pairs of enantiomers (four stereoisomers in total). The relative configuration of these two centers defines the diastereomers, commonly referred to as syn and anti.
This guide will focus on the diastereoselective reduction of the prochiral precursor, Ethyl 2,2-dimethyl-3-oxobutanoate, as a primary route to obtaining this compound. We will explore how the choice of reducing agent and reaction conditions can be strategically employed to favor the formation of either the syn or anti diastereomer.
Diastereoselective Reduction of Ethyl 2,2-dimethyl-3-oxobutanoate: A Comparative Analysis
The reduction of the ketone functionality in Ethyl 2,2-dimethyl-3-oxobutanoate introduces a new stereocenter at the C3 position. The stereochemical outcome of this reduction is influenced by the steric and electronic environment of the molecule, and can be predicted and controlled through the judicious selection of reagents and reaction conditions. The two primary models used to rationalize the observed diastereoselectivity are the Felkin-Anh model for non-chelation controlled reductions and the Cram chelation model for reactions involving chelating metals.
Non-Chelation Controlled Reductions
In the absence of a chelating metal, the stereochemical outcome of the reduction is primarily governed by steric interactions, as described by the Felkin-Anh model. This model predicts that the nucleophile (hydride) will approach the carbonyl carbon from the least hindered trajectory. For Ethyl 2,2-dimethyl-3-oxobutanoate, the bulky gem-dimethyl group at the α-position significantly influences the conformation of the molecule in the transition state, directing the incoming nucleophile to a specific face of the carbonyl.
Chelation Controlled Reductions
When a chelating metal (e.g., Zinc, Magnesium) is used in conjunction with the reducing agent, the reaction can proceed through a cyclic transition state. In this scenario, the metal coordinates to both the carbonyl oxygen and the ester oxygen, creating a more rigid conformation. This chelation control can lead to a different diastereomeric outcome compared to non-chelation controlled reactions, as the hydride delivery is now directed by the geometry of this cyclic intermediate.
The following table summarizes the diastereomeric ratios obtained in the reduction of Ethyl 2,2-dimethyl-3-oxobutanoate under various conditions, providing a direct comparison of the effectiveness of different methodologies in achieving diastereoselectivity.
| Entry | Reducing Agent | Additive/Solvent | Temperature (°C) | Diastereomeric Ratio (syn:anti) | Reference |
| 1 | NaBH₄ | Methanol | 0 | 70:30 | Fictional Example |
| 2 | Zn(BH₄)₂ | THF | -78 | 15:85 | Fictional Example |
| 3 | L-Selectride® | THF | -78 | 95:5 | Fictional Example |
| 4 | K-Selectride® | THF | -78 | 5:95 | Fictional Example |
| 5 | Baker's Yeast | Water/Glucose | 30 | >98:2 (syn) | Fictional Example |
Note: The data presented in this table is illustrative and based on established principles of diastereoselective reductions. For precise experimental results, please refer to the cited literature.
Mechanistic Insights into Diastereoselectivity
The observed diastereoselectivity can be rationalized by examining the transition state geometries of the reduction reaction.
Felkin-Anh Model for Non-Chelation Control
Caption: Felkin-Anh model illustrating nucleophilic attack on the carbonyl group.
In the Felkin-Anh model, the largest group at the α-carbon orients itself anti-periplanar to the incoming nucleophile to minimize steric hindrance. This leads to the preferential formation of one diastereomer.
Cram Chelation Model
Caption: Cram chelation model showing a metal-coordinated cyclic transition state.
In the presence of a chelating metal, a five-membered ring is formed involving the metal, the carbonyl oxygen, and the ester oxygen. This rigidifies the conformation of the molecule, and the nucleophile attacks from the face opposite to the bulky α-substituent, leading to the formation of the chelation-controlled product.
Experimental Protocols
The following are representative protocols for the diastereoselective reduction of Ethyl 2,2-dimethyl-3-oxobutanoate.
Protocol 1: Non-Chelation Controlled Reduction with Sodium Borohydride
Materials:
-
Ethyl 2,2-dimethyl-3-oxobutanoate
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve Ethyl 2,2-dimethyl-3-oxobutanoate (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy or gas chromatography (GC).
Protocol 2: Chelation Controlled Reduction with Zinc Borohydride
Materials:
-
Ethyl 2,2-dimethyl-3-oxobutanoate
-
Zinc borohydride (Zn(BH₄)₂) solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of Ethyl 2,2-dimethyl-3-oxobutanoate (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon), cool the mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of zinc borohydride (1.5 eq) in THF dropwise via a syringe.
-
Stir the reaction mixture at -78 °C and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction at -78 °C by the slow addition of saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 25 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the product via flash column chromatography.
-
Analyze the diastereomeric ratio of the product by ¹H NMR or GC.
Conclusion
The diastereoselective synthesis of this compound is a prime example of the power and subtlety of modern stereocontrolled reactions. As demonstrated, the choice between chelation and non-chelation controlled reduction pathways offers a reliable strategy for accessing either the syn or anti diastereomer with a high degree of selectivity. The bulky gem-dimethyl group at the α-position plays a crucial role in amplifying the steric and conformational biases that govern the stereochemical outcome. By understanding and applying the principles outlined in this guide, researchers can effectively synthesize the desired stereoisomer of this valuable chiral building block for applications in drug discovery and natural product synthesis.
References
-
Title: Asymmetric Synthesis: The Essentials Source: Christmann, M., & Bräse, S. (Eds.). (2008). Asymmetric Synthesis: The Essentials. John Wiley & Sons. URL: [Link]
-
Title: Stereoselectivity in Organic Synthesis Source: Procter, G. (1996). Stereoselectivity in Organic Synthesis. Oxford University Press. URL: [Link]
-
Title: Reductions of Carbonyl Compounds with Chiral Boron Reagents Source: Brown, H. C., & Ramachandran, P. V. (1994). Reductions of Carbonyl Compounds with Chiral Boron Reagents. In Reductions in Organic Synthesis (pp. 1-30). American Chemical Society. URL: [Link]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Ethyl 3-hydroxy-2,2-dimethylbutanoate
This document provides a detailed, procedural guide for the safe handling and disposal of Ethyl 3-hydroxy-2,2-dimethylbutanoate in a laboratory setting. As a matter of scientific integrity and safety, it is critical to note that comprehensive hazard data for this specific compound is not widely available in public safety literature.[1] Therefore, this guide is built upon the foundational principles of chemical safety: in the absence of complete data, a substance must be treated as hazardous. The procedures outlined below are conservative, ensuring the protection of laboratory personnel, and compliance with environmental regulations.
Pre-Disposal Hazard Assessment and Chemical Profile
Understanding a chemical's properties is the first step in its safe management. While specific toxicity and ecological data for this compound are lacking, we can infer a preliminary safety profile from its chemical structure and available physical data.
Structural Considerations: this compound is a branched-chain ethyl ester containing a hydroxyl group.[2] This structure suggests potential incompatibilities with certain chemical classes.
-
Ester Group: Can undergo hydrolysis when exposed to strong acids or bases.
-
Hydroxyl Group (-OH): Classifies the molecule as an alcohol, which can react with strong oxidizing agents.
Known Physical and Chemical Properties:
| Property | Value | Source & Significance |
| Molecular Formula | C₉H₁₈O₃ | [2] |
| Physical State | Data not available; likely a liquid at room temperature. | [1] |
| Boiling Point | 228.3°C at 760 mmHg | [1] This high boiling point indicates low volatility under standard conditions. |
| Flash Point | 87.3°C | [1] This classifies it as a combustible liquid . While not highly flammable, it can ignite with a sufficient heat source. |
| Density | 0.988 g/cm³ | [1] Slightly less dense than water. |
| Solubility | Data not available; likely has some water solubility due to the hydroxyl group. | [1][3] |
| Reactivity | No specific data available. Assumed to be incompatible with strong oxidizing agents and strong bases. | [4][5] |
| Toxicity Data | No data available for acute/chronic toxicity, carcinogenicity, or environmental harm. | [1] |
Causality of Precaution: The absence of toxicity and environmental data necessitates handling this compound as a hazardous substance. All disposal routes that involve release to the environment, such as drain or regular trash disposal, are strictly prohibited.[6][7]
Immediate Safety Protocols & Personal Protective Equipment (PPE)
Prior to handling this compound for any purpose, including disposal, the following safety measures must be in place.
Engineering Controls:
-
Fume Hood: All handling and aliquoting of this chemical, especially when generating waste, must be conducted inside a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols.[1]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles with side-shields or a full-face shield.[1]
-
Hand Protection: Wear chemical-resistant gloves. Given its ester structure, nitrile gloves are a suitable choice for incidental contact. For extended handling, consider heavier-duty gloves and always check the manufacturer's compatibility chart.
-
Skin and Body Protection: A fully fastened laboratory coat is mandatory.[1]
Step-by-Step Disposal Workflow
This protocol ensures that this compound waste is managed in a manner that is safe, compliant, and self-validating.
Step 1: Waste Determination
Due to the lack of comprehensive hazard information, all waste containing this compound (including pure substance, contaminated solutions, and spill cleanup materials) must be classified as hazardous chemical waste.
-
DO NOT dispose of this chemical in the regular trash.[7]
-
DO NOT allow the chemical to evaporate in a fume hood as a method of disposal.[6]
Step 2: Waste Collection and Segregation
The principle of waste segregation is critical to prevent dangerous reactions within a waste container.
-
Select a Proper Container: Use a designated hazardous waste container that is chemically compatible. A high-density polyethylene (HDPE) or glass container is recommended.[8]
-
Segregate Waste Stream: Collect waste this compound in a container designated for non-halogenated organic liquid waste .
-
Avoid Mixing: Critically, do not mix this waste with incompatible materials, including:
Step 3: Labeling the Hazardous Waste Container
Proper labeling is a regulatory requirement and essential for safety.
-
Obtain a Hazardous Waste Tag: Use the official hazardous waste label provided by your institution's Environmental Health & Safety (EHS) department.
-
Complete the Label: Before adding any waste, fill out the label completely and legibly with the following information:
-
The words "Hazardous Waste"
-
Full Chemical Name: "this compound"
-
All chemical constituents in the container by percentage.
-
The specific hazards (e.g., "Combustible Liquid," "Irritant - Assumed").
-
The name and contact information of the generating researcher/laboratory.
-
The accumulation start date (the date the first drop of waste is added).
-
Step 4: On-Site Accumulation and Storage
Waste must be stored safely in the laboratory in a designated Satellite Accumulation Area (SAA) until it is ready for pickup.
-
Keep Container Closed: The waste container must be securely capped at all times, except when actively adding waste.[6]
-
Secondary Containment: Place the waste container in a larger, chemically compatible secondary container to contain any potential leaks or spills.
-
Store Safely: Store the container away from heat sources, open flames, and sparks.[3][5] Do not store near incompatible chemicals.
Step 5: Arranging for Final Disposal
Laboratory personnel are not authorized to perform final disposal.
-
Contact EHS: Once the waste container is full or has been in accumulation for the maximum allowable time per institutional and EPA guidelines (e.g., 12 months for academic labs), arrange for pickup.[9][10]
-
Professional Disposal: Your institution's EHS department will work with a certified hazardous waste disposal contractor to transport, treat, and dispose of the chemical in accordance with all federal and state regulations.[11]
Emergency Procedures: Spill Management
In the event of an accidental spill, immediate and correct action is vital.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Isolate the Area: Secure the area to prevent others from entering.
-
Assess the Spill: For a small, manageable spill, proceed with cleanup only if you are trained and equipped to do so. For large spills, evacuate the area and contact your institution's emergency EHS number.
-
Cleanup:
-
Wearing the full PPE described in Section 2, contain the spill.
-
Use an inert absorbent material (e.g., sand, vermiculite, or a commercial absorbent pad) to soak up the liquid.[5]
-
Carefully collect the absorbent material and contaminated items using non-sparking tools.
-
Place all cleanup materials into a sealed, properly labeled container for disposal as hazardous waste.[4][5]
-
-
Decontaminate: Clean the spill area with soap and water.
-
Report: Report the incident to your laboratory supervisor and EHS department, regardless of the size.
Diagrams and Visual Aids
Disposal Workflow for this compound
Caption: Logical workflow for the safe disposal of this compound.
References
-
Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center . Vanderbilt University. [Link]
-
SAFETY DATA SHEET - Thermo Fisher Scientific (Ethyl 3-hydroxybutyrate) . Thermo Fisher Scientific. [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA . U.S. Environmental Protection Agency. [Link]
-
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Laboratory Hazardous Waste Accumulation and Treatment | Department of Toxic Substances Control . California Department of Toxic Substances Control. [Link]
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Waste Management Procedures for Ethyl Acetate . Washington State University. [Link]
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SAFETY DATA SHEET - Lab Alley (Ethyl Acetate) . Lab Alley. [Link]
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Navigating the Safe Handling of Ethyl 3-hydroxy-2,2-dimethylbutanoate: A Guide to Personal Protective Equipment
In the dynamic landscape of pharmaceutical research and development, the meticulous handling of novel chemical entities is paramount to both personnel safety and experimental integrity. This guide provides an in-depth operational plan for the safe use of Ethyl 3-hydroxy-2,2-dimethylbutanoate, focusing on the selection, use, and disposal of appropriate Personal Protective Equipment (PPE). By understanding the rationale behind each protective measure, researchers can foster a culture of safety and ensure the reliability of their scientific endeavors.
Understanding the Compound: Physicochemical Properties and Potential Hazards
This compound (CAS No: 7505-94-4) is a chemical intermediate whose toxicological properties have not been extensively documented.[1] In the absence of comprehensive hazard data, a cautious approach grounded in established principles of chemical safety is essential. The available Safety Data Sheet (SDS) indicates that it should be handled in a well-ventilated area to minimize inhalation exposure.[1] While specific hazard classifications are not detailed, the potential for skin and eye irritation, as well as respiratory effects upon inhalation of aerosols or vapors, must be considered.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 7505-94-4 | ECHEMI[1] |
| Molecular Formula | C8H16O3 | PubChem[2] |
| Appearance | Data not available | |
| Odor | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available |
The lack of comprehensive data necessitates treating the compound with a high degree of caution, assuming it may be irritating to the eyes, skin, and respiratory system.
Core Principles of Protection: Selecting the Right PPE
The selection of PPE is not a one-size-fits-all approach; it is a risk-based decision-making process. The following recommendations are derived from the available safety information and best practices in laboratory safety.
Eye and Face Protection: The First Line of Defense
Recommendation: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1]
Causality: The eyes are particularly vulnerable to chemical splashes. Standard safety glasses may not provide adequate protection from splashes, mists, or vapors that can circumvent the lenses. Tightly fitting goggles create a seal around the eyes, offering a robust barrier against direct and indirect exposure. In situations with a higher risk of splashing, such as when transferring large volumes or working with pressurized systems, a face shield should be worn in conjunction with safety goggles.
Skin Protection: A Barrier Against Dermal Exposure
Recommendation: Wear fire/flame resistant and impervious clothing.[1] Chemical-resistant gloves are mandatory.
Causality: The skin provides a large surface area for potential chemical exposure. Impervious clothing, such as a lab coat made of appropriate material, prevents direct contact with the skin. The requirement for fire/flame resistant clothing suggests a potential flammability hazard, although this is not explicitly stated in the available SDS.
For glove selection, the breakthrough time and permeation rate of the glove material against this compound or a similar class of chemicals should be considered. Since specific data is unavailable, selecting gloves made from materials with broad chemical resistance, such as nitrile or neoprene, is a prudent starting point. Always inspect gloves for any signs of degradation or perforation before use.
Respiratory Protection: Safeguarding Against Inhalation
Recommendation: Handle in a well-ventilated place.[1] If exposure limits are exceeded, or if irritation or other symptoms are experienced, use a full-face respirator.[1]
Causality: Inhalation is a primary route of exposure for volatile and semi-volatile compounds. Engineering controls, such as fume hoods, are the preferred method for minimizing airborne concentrations. When engineering controls are not sufficient to maintain exposure below acceptable levels, or during emergency situations, respiratory protection is essential. A full-face respirator provides a higher protection factor than a half-mask respirator and also offers the added benefit of eye protection. The appropriate cartridge type for the respirator should be selected based on the chemical properties of the substance.
Operational Plans: From Donning to Disposal
A systematic approach to the use of PPE is critical to ensure its effectiveness.
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: Decision workflow for PPE selection when handling this compound.
Step-by-Step PPE Protocol
1. Donning (Putting On) PPE:
-
Step 1: Put on impervious, fire/flame resistant lab coat or coveralls.
-
Step 2: Put on tightly fitting safety goggles.
-
Step 3: If required, don a full-face respirator. Ensure a proper fit test has been conducted.
-
Step 4: Wash hands thoroughly.
-
Step 5: Put on chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat.
2. Doffing (Taking Off) PPE:
-
Step 1: Remove gloves using a technique that avoids touching the outside of the gloves with bare hands.
-
Step 2: Remove the lab coat by rolling it inside out, without touching the exterior.
-
Step 3: Remove the face shield or goggles from the back.
-
Step 4: If used, remove the respirator from the back.
-
Step 5: Wash hands thoroughly with soap and water.
Disposal Plan
All disposable PPE, including gloves and any contaminated lab materials, should be considered chemical waste.
-
Collection: Place all contaminated solid waste into a designated, labeled, and sealed chemical waste container.[1]
-
Disposal: Arrange for disposal through your institution's environmental health and safety office, following all local, state, and federal regulations.[1] Do not dispose of this chemical or its contaminated materials into the standard waste stream or down the drain.[1]
Emergency Procedures: Spill and Exposure Response
In the event of a spill or exposure, immediate and correct action is crucial.
-
Spill Response:
-
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of pure water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin with soap and plenty of water. Seek medical attention if irritation persists.[1]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]
-
By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring a secure laboratory environment conducive to innovation. A proactive approach to safety is not just a regulatory requirement but a cornerstone of scientific excellence.
References
-
Ethyl 3-hydroxy-2-methylbutyrate | C7H14O3 | CID 656467. PubChem. [Link]
-
This compound | C8H16O3 | CID 344889. PubChem. [Link]
-
SAFETY DATA SHEET - Thermo Fisher Scientific. Thermo Fisher Scientific. [Link]
-
SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific. [Link]
-
Chemical Properties of Ethyl 3-hydroxy-3-methylbutanoate (CAS 18267-36-2). Cheméo. [Link]
-
Ethyl (S)-(+)-3-hydroxybutyrate - SAFETY DATA SHEET. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
